molecular formula C37H45N4O7P B15338915 (S)-GNA-U-phosphoramidite

(S)-GNA-U-phosphoramidite

货号: B15338915
分子量: 688.7 g/mol
InChI 键: KZZGGKJIAMPACS-AQXIKWHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-GNA-U-phosphoramidite is a useful research compound. Its molecular formula is C37H45N4O7P and its molecular weight is 688.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H45N4O7P

分子量

688.7 g/mol

IUPAC 名称

3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H45N4O7P/c1-27(2)41(28(3)4)49(47-24-10-22-38)48-34(25-40-23-21-35(42)39-36(40)43)26-46-37(29-11-8-7-9-12-29,30-13-17-32(44-5)18-14-30)31-15-19-33(45-6)20-16-31/h7-9,11-21,23,27-28,34H,10,24-26H2,1-6H3,(H,39,42,43)/t34-,49?/m0/s1

InChI 键

KZZGGKJIAMPACS-AQXIKWHWSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=CC(=O)NC1=O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=O)NC1=O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

产品来源

United States

Foundational & Exploratory

A Technical Guide to Glycol Nucleic Acid (GNA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (xeno nucleic acid or XNA) that has garnered significant interest within the scientific community for its remarkable chemical simplicity and unique biophysical properties. Characterized by a backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, GNA represents one of the simplest conceivable information-coding polymers. Despite its structural simplicity, GNA is capable of forming highly stable, antiparallel duplexes that follow Watson-Crick base-pairing rules, often exhibiting greater thermal and thermodynamic stability than analogous DNA and RNA duplexes.[1][2] Its resistance to nuclease degradation and its distinct hybridization properties make it a compelling candidate for a range of applications in drug development, diagnostics, and nanotechnology. This guide provides an in-depth overview of GNA's core characteristics, synthesis, and key experimental methodologies relevant to researchers and professionals in the field.

Core Structure and Biophysical Properties

Structural Foundation

Glycol Nucleic Acid distinguishes itself from natural nucleic acids by its backbone structure. Where DNA and RNA utilize deoxyribose and ribose sugars, respectively, GNA's backbone is constructed from acyclic 2,3-dihydroxypropyl (glycol) nucleoside analogs.[3][4] This fundamental difference results in a more flexible and structurally distinct polymer. The GNA backbone is notably shorter than that of DNA and RNA by one atom per repeating unit.[4]

GNA exists in two enantiomeric forms, (S)-GNA and (R)-GNA, due to the stereocenter in the propylene glycol unit. These enantiomers form highly stable duplexes with themselves (homo-chiral pairing) but do not cross-pair with each other.[1] The (S)-GNA enantiomer has been observed to form a right-handed duplex, while the (R)-GNA is predicted to form a left-handed duplex.[5]

Caption: Comparison of DNA, RNA, and (S)-GNA monomer structures.

Hybridization and Stability

GNA homoduplexes exhibit exceptional thermal stability, with melting temperatures (Tm) significantly higher than their DNA or RNA counterparts.[1][2] For example, a 15-mer GNA:GNA duplex was reported to have a Tm of 71°C, compared to 46°C for the identical DNA:DNA duplex sequence.[2] This enhanced stability is attributed to a lower entropic penalty for duplex formation, suggesting a high degree of preorganization in the single GNA strands.[1][2]

GNA's hybridization behavior is highly specific. While GNA forms stable duplexes with itself, it does not generally form stable heteroduplexes with DNA.[1] However, (S)-GNA can form stable duplexes with RNA, particularly in sequences with low G:C content.[1] This selective hybridization is a key property being explored for therapeutic applications.

Nuclease Resistance

A critical property of GNA for in vivo applications is its resistance to degradation by nucleases. The unnatural glycol backbone is not recognized by the enzymes that rapidly degrade DNA and RNA, giving GNA oligonucleotides a significantly longer half-life in biological media. This intrinsic stability makes GNA an attractive candidate for antisense and siRNA therapeutics, as it may reduce the need for extensive chemical modifications typically required to protect natural oligonucleotides from enzymatic cleavage.

Quantitative Data on GNA Duplex Stability

The thermal stability of nucleic acid duplexes is a critical parameter for their application. The following tables summarize reported melting temperatures (Tm) and thermodynamic parameters for various GNA-containing duplexes.

Table 1: Thermal Stability (Tm) of GNA-Containing Duplexes

Sequence (5' to 3' for DNA/RNA, 2' to 3' for GNA)Duplex TypeTm (°C)ConditionsReference
CAC ATT AAT TGT TGT AGNA/GNA7110 mM Na-phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0[2]
CAC ATT AAT TGT TGT ADNA/DNA4610 mM Na-phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0[2]
ATT TTA AAT ATA ATA ATT(S)-GNA/RNA35Not specified[1]
GCA TTA TTA TTA ATG C(S)-GNA/(S)-GNA63Not specified[1][2]
GCA TTA TTA TTA ATG C (with T:T mismatch)(S)-GNA/(S)-GNA55Not specified[1][2]
GNA 4-Helix JunctionGNA/GNA76Not specified[1]
DNA 4-Helix JunctionDNA/DNA37Not specified[1]

Note: The directionality of GNA is specified from the 2'-end to the 3'-end of the glycol unit.

Table 2: Thermodynamic Parameters for Duplex Formation

Duplex TypeΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)ConditionsReference
GNA/GNA-108.0-288-22.51 M NaCl[1][2]
DNA/DNA-115.8-321-16.81 M NaCl[1][2]
RNA/RNA-144.1-404-19.01 M NaCl[1][2]

These values are for a specific 15-mer sequence and highlight the favorable entropic contribution to GNA duplex stability.

Synthesis of GNA Oligonucleotides

GNA oligonucleotides are prepared by automated solid-phase synthesis using GNA phosphoramidite (B1245037) monomers. The general workflow is analogous to standard DNA and RNA synthesis.[3][6]

GNA_Synthesis_Workflow cluster_synthesis Solid-Phase GNA Synthesis Cycle start 1. Start with first GNA nucleoside on solid support (CPG) deblock 2. Deblocking: Remove 5'-DMT protecting group with acid (e.g., TCA) start->deblock couple 3. Coupling: Add next GNA phosphoramidite and activator (e.g., tetrazole) deblock->couple cap 4. Capping: Acetylate unreacted 5'-OH groups couple->cap oxidize 5. Oxidation: Convert phosphite (B83602) triester to stable phosphate (B84403) triester (Iodine) cap->oxidize repeat Repeat for each subsequent monomer oxidize->repeat repeat->deblock Next cycle cleave 6. Cleavage & Deprotection: Release oligonucleotide from support and remove base/phosphate protecting groups (e.g., NH4OH) repeat->cleave Final cycle complete purify 7. Purification (e.g., HPLC or PAGE) cleave->purify

Caption: Automated solid-phase synthesis cycle for GNA oligonucleotides.

Key Experimental Protocols

Solid-Phase Synthesis of GNA Oligonucleotides

This protocol outlines the general steps for synthesizing GNA oligonucleotides using an automated synthesizer. It is based on standard phosphoramidite chemistry adapted for GNA monomers.[3][6]

Materials:

  • GNA-phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.

  • Controlled Pore Glass (CPG) solid support pre-functionalized with the desired initial GNA nucleoside.

  • Synthesis reagents: Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane), Activator (e.g., 0.45 M Tetrazole in Acetonitrile), Capping solutions (A: Acetic Anhydride/Pyridine/THF; B: N-Methylimidazole/THF), Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide).

  • Automated DNA/RNA synthesizer.

Methodology:

  • Preparation: Dissolve GNA phosphoramidites and install reagent bottles on the synthesizer according to the manufacturer's instructions. Pack the appropriate CPG column for the desired sequence.

  • Synthesis Cycle (Automated):

    • Deblocking: The 5'-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by flushing with the deblocking solution. The column is then washed with acetonitrile.

    • Coupling: The next GNA phosphoramidite monomer and activator are delivered to the column, leading to the formation of a phosphite triester linkage.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using the iodine solution.

    • Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.

  • Cleavage and Deprotection:

    • The CPG support is removed from the synthesizer and transferred to a vial.

    • Concentrated ammonium hydroxide (B78521) is added, and the vial is heated (e.g., at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude oligonucleotide solution is dried and then purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

  • Analysis: The final product is quantified by UV spectroscopy at 260 nm, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Nuclease Resistance Assay

This protocol provides a method to assess the stability of GNA oligonucleotides in the presence of nucleases, typically found in serum.[7][8]

Materials:

  • Purified GNA oligonucleotide (and a control DNA or RNA oligonucleotide of the same sequence).

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., DNase I, snake venom phosphodiesterase).

  • Reaction buffer (e.g., PBS or Tris buffer appropriate for the nuclease).

  • Loading buffer (e.g., Formamide with 0.5x TBE and loading dye).

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M Urea).

  • Gel electrophoresis apparatus and power supply.

  • Gel imaging system.

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of GNA and control oligonucleotides (e.g., 1-2 µM final concentration) in a solution containing 10-50% FBS or the specific nuclease in its reaction buffer.

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately mix the aliquot with an equal volume of loading buffer to stop the enzymatic reaction and denature the oligonucleotide. Samples are then placed on ice.

  • Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel. Run the gel at a constant voltage until the loading dye has migrated an appropriate distance.

  • Visualization and Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold). Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry software. The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics.

Xeno Nucleic Acid SELEX (X-SELEX) for GNA Aptamer Selection

This protocol is adapted from methodologies for selecting XNA aptamers and can be applied to GNA. It requires a polymerase capable of synthesizing GNA from a DNA template and a reverse transcriptase that can read a GNA template to produce DNA.[9][10]

GNA_SELEX_Workflow cluster_selex GNA Aptamer Selection (X-SELEX) lib 1. Start with DNA Library (Random region flanked by primer sites) transcribe 2. GNA Synthesis (Polymerase uses DNA template and GNA triphosphates) lib->transcribe incubate 3. Incubation (GNA library with target molecule) transcribe->incubate partition 4. Partitioning (Separate target-bound GNA from unbound) incubate->partition elute 5. Elution (Recover bound GNA sequences) partition->elute rt 6. Reverse Transcription (Enzyme synthesizes cDNA from GNA template) elute->rt pcr 7. PCR Amplification (Amplify the selected DNA pool) rt->pcr repeat Repeat Cycle (8-15x) (With increasing stringency) pcr->repeat repeat->transcribe Next round clone 8. Cloning & Sequencing repeat->clone Enrichment complete characterize 9. Aptamer Characterization (Binding affinity, specificity) clone->characterize

Caption: Workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) adapted for GNA.

Methodology:

  • Library Synthesis: A DNA library containing a central random region (e.g., N30-N40) flanked by constant primer binding sites is synthesized.

  • GNA Pool Generation: The DNA library is used as a template for an engineered polymerase that can synthesize a GNA library using glycol-nucleoside triphosphates (gNTPs).

  • Selection Step: The GNA pool is incubated with the target molecule (e.g., a protein immobilized on magnetic beads) in a suitable binding buffer.

  • Partitioning: Unbound GNA sequences are washed away. The stringency of the washing steps (e.g., by increasing wash volume, time, or adding competitors) is typically increased in later rounds to select for high-affinity binders.

  • Elution: The GNA molecules bound to the target are eluted (e.g., by heat or a change in pH).

  • Reverse Transcription: The eluted GNA is reverse transcribed back into cDNA using an engineered reverse transcriptase.

  • PCR Amplification: The resulting cDNA is amplified by PCR to generate an enriched DNA pool for the next round of selection.

  • Iteration: Steps 2-7 are repeated for multiple rounds (typically 8-15) until the pool is sufficiently enriched with target-binding sequences.

  • Sequencing and Characterization: The final enriched DNA pool is cloned and sequenced to identify individual GNA aptamer candidates. These candidates are then synthesized and characterized to determine their binding affinity (e.g., via surface plasmon resonance or filter-binding assays) and specificity.

Applications in Drug Development

Antisense Oligonucleotides

The high stability, nuclease resistance, and ability of (S)-GNA to hybridize with RNA make it an excellent candidate for antisense therapy.[4] GNA-based antisense agents could potentially offer improved pharmacokinetic profiles and longer duration of action compared to their DNA or RNA-based counterparts.

Small Interfering RNAs (siRNAs)

Incorporating GNA into siRNA duplexes is a promising strategy to mitigate off-target effects.[11] Off-target gene silencing often occurs via a microRNA-like mechanism, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of unintended mRNAs.[12][13] Introducing a single, thermally destabilizing GNA modification within this seed region can disrupt this off-target binding without compromising the on-target silencing activity, which relies on full complementarity.[11] This improves the overall safety profile of the siRNA therapeutic.

GNA_siRNA_Mechanism cluster_on_target On-Target Silencing (Perfect Match) cluster_off_target Off-Target Mitigation (Partial Match) siRNA_on siRNA Guide Strand (with GNA in seed) RISC_on RISC Complex siRNA_on->RISC_on mRNA_on Target mRNA Cleavage mRNA Cleavage mRNA_on->Cleavage RISC_on->mRNA_on Binds (Full Complementarity) siRNA_off siRNA Guide Strand (with GNA in seed) RISC_off RISC Complex siRNA_off->RISC_off mRNA_off Off-Target mRNA NoBinding Binding Disrupted mRNA_off->NoBinding RISC_off->mRNA_off Seed region binding destabilized by GNA

Caption: GNA modification in siRNA seed region reduces off-target binding.

Aptamers

GNA's stability and resistance to degradation make it an ideal scaffold for the development of aptamers for diagnostic and therapeutic purposes.[4] GNA aptamers could function as robust targeting ligands for drug delivery systems or as direct inhibitors of protein function, with potentially longer in vivo residence times than conventional nucleic acid aptamers.

Conclusion

Glycol Nucleic Acid represents a significant advancement in the field of xeno nucleic acids. Its unique combination of structural simplicity, high duplex stability, and resistance to enzymatic degradation provides a powerful platform for the development of novel nucleic acid-based technologies. For researchers and drug development professionals, GNA offers a versatile tool to overcome some of the key limitations of natural DNA and RNA, paving the way for a new generation of therapeutics and diagnostics with enhanced stability and specificity. Further exploration of GNA's biological properties and the development of GNA-specific biotechnological tools will continue to expand its potential applications.

References

(S)-GNA-U-phosphoramidite chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-GNA-U-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic nucleic acid analog that offers enhanced stability and unique therapeutic properties, making it a molecule of significant interest in the fields of biotechnology and drug development.

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified, acyclic backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, in place of the ribose or deoxyribose sugars found in RNA and DNA.[1][2] This structural modification imparts high chemical stability to GNA oligonucleotides.[2][] Despite its simple structure, GNA is capable of forming stable, anti-parallel duplexes that follow Watson-Crick base pairing rules, often with greater thermal stability than corresponding DNA or RNA duplexes.[2][4] The (S)-enantiomer of GNA is particularly important as it is better accommodated in right-handed RNA duplexes, which is crucial for applications like RNA interference (RNAi).[5]

This compound: Chemical Structure and Properties

This compound is the activated monomer used in automated solid-phase synthesis to incorporate uridine (B1682114) bases into a growing GNA or GNA-chimeric oligonucleotide chain. Its chemical structure features a central (S)-propylene glycol scaffold, the uridine nucleobase, a DMT (4,4'-dimethoxytrityl) protecting group for coupling, and a phosphoramidite (B1245037) group that reacts to form the phosphodiester linkage.

Chemical Identity
IdentifierValue
IUPAC Name 3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile[]
Synonyms GNA U amidite; DMT-U-(S)-GNA Phosphoramidite; (S)-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-(2,4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)propan-2-yl(2-cyanoethyl)diisopropylphosphoramidite[]
CAS Number 494784-15-5[1][][6]
Molecular Formula C37H45N4O7P[][6]
InChI Key KZZGGKJIAMPACS-AQXIKWHWSA-N[]
Physicochemical Properties
PropertyValue
Molecular Weight 688.75 g/mol [1][]
Appearance Light yellow solid[]
Purity ≥98%[][]
Storage -20°C[6]

Synthesis and Experimental Protocols

The synthesis of GNA phosphoramidites is a critical process for their application in oligonucleotide synthesis. While specific protocols for the Uridine variant are proprietary, the general synthetic route can be inferred from published methods for other GNA phosphoramidites, such as those for thymine, isocytidine, and isoguanosine.[8][9]

General Synthesis Pathway for (S)-GNA-Nucleoside

The synthesis typically begins with an enantiomerically pure, protected glycidol (B123203) derivative which is ring-opened by a nucleobase. A common starting material is (S)-glycidyl 4,4'-dimethoxytrityl ether.

GNA_Nucleoside_Synthesis start_material (S)-Glycidyl DMT Ether + Uracil reaction1 Ring Opening start_material->reaction1  NaH, DMF   product (S)-DMT-GNA-U Nucleoside reaction1->product Phosphitylation_Workflow nucleoside (S)-DMT-GNA-U Nucleoside product This compound nucleoside->product  (iPr)₂NEt   reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite reagent->product RNAi_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Therapeutic Application cluster_outcome Improved Therapeutic Profile P1 This compound P2 Automated Synthesizer P1->P2 P3 GNA-modified siRNA P2->P3 A1 GalNAc Conjugation (for delivery) P3->A1 A2 In vivo Administration A1->A2 A3 RISC Loading A2->A3 A4 Target mRNA Cleavage A3->A4 O1 Enhanced Stability A4->O1 O2 Reduced Off-Target Effects A4->O2 O3 Improved Safety A4->O3

References

Introduction to acyclic xeno nucleic acids (XNAs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acyclic Xeno Nucleic Acids (XNAs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeno Nucleic Acids (XNAs) are synthetic analogs of DNA and RNA featuring modified sugar-phosphate backbones. Among these, acyclic XNAs, which lack a cyclic sugar moiety, have emerged as a highly promising class of molecules for therapeutic and biotechnological applications. Their simplified, flexible backbones confer unique properties, including facile synthesis, exceptional resistance to nuclease degradation, and robust hybridization capabilities.[1][2] This technical guide provides a comprehensive overview of the core concepts, quantitative properties, synthesis methodologies, and applications of key acyclic XNAs, including glycol nucleic acid (GNA), acyclic L-threoninol nucleic acid (L-aTNA), and serinol nucleic acid (SNA). Detailed experimental workflows and comparative data are presented to serve as a resource for professionals in research and drug development.

Introduction to Xeno Nucleic Acids (XNAs)

Xeno Nucleic Acids are a class of synthetic polymers that can store and transmit genetic information, yet possess a chemical structure that is alien to natural biological systems.[1][3] By replacing the deoxyribose or ribose sugar found in DNA and RNA, respectively, XNAs can be engineered to exhibit novel physicochemical properties. These modifications can lead to enhanced stability, altered duplex thermodynamics, and resistance to enzymatic degradation, making them powerful tools for therapeutics, diagnostics, and synthetic biology.[4] Acyclic XNAs represent a particularly attractive subclass, as their open, flexible backbone structure is fundamentally different from the constrained cyclic scaffolds of natural nucleic acids, affording remarkable biostability.[2]

Acyclic XNAs: Core Concepts

Fundamental Structure

The defining feature of an acyclic XNA is the absence of the furanose ring that forms the cornerstone of DNA and RNA backbones. Instead, the nucleobases are attached to flexible, open-chain linkers which are subsequently polymerized via phosphodiester bonds.[5] This structural departure from natural nucleic acids is the primary source of their unique characteristics.

Fig 1. Comparison of DNA and Acyclic XNA backbone structures.
Key Properties

  • Remarkable Nuclease Resistance : The unnatural acyclic backbone is not recognized by nucleases, the enzymes responsible for degrading DNA and RNA in biological systems.[2][6] This confers an exceptionally long half-life in serum and cellular environments, a critical advantage for therapeutic applications.[6][7]

  • Facile Synthesis : Compared to many cyclic XNAs which can have complex stereochemistry, the synthesis of acyclic XNA monomers and their incorporation into oligonucleotides via standard phosphoramidite (B1245037) chemistry is often more straightforward.[2][8]

  • Hybridization and Stability : Despite their flexibility, which can introduce an entropic penalty upon duplex formation, many acyclic XNAs form remarkably stable duplexes.[1][2] Some acyclic XNA homoduplexes are significantly more stable than corresponding DNA or RNA homoduplexes.[1] They can also form stable heteroduplexes with complementary DNA and RNA strands.[2][9]

  • Chirality : The stereochemistry of the acyclic building block can profoundly influence the properties of the resulting XNA. A prime example is aTNA, where the L-enantiomer (L-aTNA) forms right-handed helices that can pair with DNA and RNA, while the D-enantiomer (D-aTNA) forms left-handed helices that are orthogonal to natural nucleic acids.[9]

Major Classes of Acyclic XNAs

Glycol Nucleic Acid (GNA)

GNA is one of the simplest acyclic XNAs, built from a repeating glycol (three-carbon propylene (B89431) glycol) unit linked by phosphodiester bonds.[5][10] Despite its simplicity and flexibility, GNA forms exceptionally stable, antiparallel homoduplexes governed by Watson-Crick base pairing.[10] The stereocenter in the glycol monomer means GNA exists in (S) and (R) enantiomeric forms. (S)-GNA has been shown to be better accommodated in right-handed RNA duplexes and is well-tolerated in siRNA constructs, where it can improve the safety profile by mitigating off-target effects.[11]

Acyclic L-Threoninol Nucleic Acid (L-aTNA)

Derived from the amino acid L-threonine, L-aTNA is a chiral XNA that has garnered significant attention. It forms highly stable homoduplexes and can cross-pair with both DNA and RNA to form stable heteroduplexes.[2] The L-aTNA/RNA duplex is even more thermally stable than the equivalent RNA/RNA duplex.[2] Its defined chirality and ability to engage with natural genetic polymers make it a prime candidate for antisense therapies, RNAi, and the construction of artificial genetic systems.[6][9] Furthermore, it has been shown to form highly stable triplex structures with single-stranded DNA and RNA.[12]

Serinol Nucleic Acid (SNA)

SNA is derived from serinol and is achiral. This lack of chirality allows it to hybridize with nucleic acids of both right-handed (DNA, RNA, L-aTNA) and left-handed (D-aTNA) helicity.[13] This unique property makes SNA a valuable tool for interfacing between orthogonal nucleic acid systems in bionanotechnology and molecular circuits.[13] While its homoduplex is highly stable, it is slightly less stable than the aTNA homoduplex.[1]

Quantitative Properties of Acyclic XNAs

Quantitative data underscores the potential of acyclic XNAs in therapeutic and diagnostic contexts. The following tables summarize key performance metrics.

Table 1: Comparative Thermal Stability (Tm) of Acyclic XNA Duplexes

The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates. Higher Tm values indicate greater thermal stability.[8][14]

Duplex Type (Oligomer)Sequence Context / LengthTm (°C)Reference
aTNA/aTNA Mixed BaseSignificantly Higher than DNA/DNA & RNA/RNA[1]
L-aTNA/RNA 15-mer4.5 - 6.7 °C higher than SNA/RNA[2]
L-aTNA/RNA 8-mer38 - 41 °C[9]
L-aTNA/DNA 15-merComparable to DNA/DNA[2]
L-aTNA/DNA 8-mer25 - 28 °C[9]
GNA/GNA Mixed BaseSignificantly Higher than DNA/DNA & RNA/RNA[1]
SNA/SNA Mixed BaseSignificantly Higher than DNA/DNA & RNA/RNA[1]
RNA/RNA (benchmark)13-mer, 54% GC~66 °C (at pH 7.1)[15]
DNA/DNA (benchmark)20-mer, 50% GC~57 - 70 °C (depending on sequence)[14]
Table 2: Nuclease Resistance of Acyclic XNAs

Nuclease resistance is often measured by the half-life (t1/2) of the oligonucleotide in serum or in the presence of specific nuclease enzymes.

XNA TypeConditionStability / Half-life (t1/2)Reference
aTNA Serum and 3'/5'-exonucleasesConferred "extremely strong resistance"[6]
TNA (related) 50% Human SerumRemained undigested after 7 days[7]
GNA 3'-exonucleaseIncreased resistance against degradation[11]
Unmodified DNA (benchmark)Fetal Bovine Serumt1/2 ≈ 2.2 hours[7]
Unmodified DNA (benchmark)Human Serumt1/2 ≈ 4.9 - 16 hours[3]
Unmodified siRNA (benchmark)50% Fetal Bovine SerumCompletely degraded within 4 hours[16]
Unmodified siRNA (benchmark)70% Human SerumCompletely degraded within 1 hour[17]
Table 3: Binding Affinities (Kd) of Acyclic XNA Aptamers

The dissociation constant (Kd) measures the affinity of an aptamer for its target. Lower Kd values indicate stronger binding.[12]

Aptamer TypeTarget MoleculeKd (nM)Reference
TNA Aptamer Ochratoxin A (small molecule)92 ± 2[2]
TNA Aptamer Protein Target~1 - 15[18]
TNA Aptamer ATP (small molecule)360 ± 30[11]
DNA Aptamer (benchmark)Protein TargetsTypically 1 - 100 (pM to µM range)[17]

Synthesis and Methodologies

The production of acyclic XNA oligonucleotides relies on established and novel chemical techniques.

Oligonucleotide Synthesis (Solid-Phase)

Acyclic XNA oligomers are synthesized using the well-established phosphoramidite method on an automated solid-phase synthesizer.[16] The process involves a four-step cycle for each monomer addition: deblocking, coupling, capping, and oxidation.

start Start: Nucleoside on Solid Support deblock 1. Deblocking (Acidic) Remove 5' DMT group start->deblock couple 2. Coupling Add next XNA phosphoramidite deblock->couple cap 3. Capping Block unreacted 5'-OH groups couple->cap oxidize 4. Oxidation Stabilize phosphite (B83602) to phosphate (B84403) cap->oxidize end Repeat Cycle for desired length oxidize->end n cycles end->deblock

Fig 2. Workflow for solid-phase synthesis of acyclic XNAs.

Protocol Outline: Phosphoramidite Synthesis Cycle

  • Deblocking/Detritylation: The acid-labile dimethoxytrityl (DMT) protecting group is removed from the 5' terminus of the growing chain, which is anchored to a solid support.[19]

  • Coupling: The next acyclic XNA phosphoramidite monomer, activated by a catalyst, is coupled to the newly freed 5'-hydroxyl group.[19]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of deletion mutants in subsequent cycles.[16]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond.[16]

  • The cycle is repeated until the desired sequence is synthesized, followed by cleavage from the solid support and removal of all remaining protecting groups.[7]

Template-Directed Non-Enzymatic Ligation

Enzymatic replication of acyclic XNAs is highly challenging due to their unnatural structures.[13] A significant breakthrough has been the development of non-enzymatic, template-directed chemical ligation, particularly for L-aTNA.[6][9] This process mimics primer extension by chemically ligating short XNA fragments (e.g., trimers) that hybridize to a template strand.

cluster_workflow Non-Enzymatic Ligation Workflow A 1. Hybridization Primer and phosphorylated fragment bind to template B 2. Activation CNIm + M²⁺ activates 5'-phosphate A->B C 3. Ligation 3'-OH of primer attacks activated phosphate B->C D 4. Extension Phosphodiester bond forms, primer is extended C->D

Fig 3. Mechanism of template-directed chemical ligation.

Protocol Outline: Non-Enzymatic Ligation of L-aTNA

  • Reaction Setup: A primer strand and a pool of 5'-phosphorylated L-aTNA fragments (e.g., random trimers) are mixed with a complementary template strand in a buffered solution.[6]

  • Activation: A condensing agent, N-cyanoimidazole (CNIm), and a divalent metal cation (e.g., Mn²⁺, Cd²⁺, Ni²⁺) are added.[5][9] The metal ion coordinates the phosphate group, and CNIm activates it for nucleophilic attack.[5]

  • Ligation Reaction: The 3'-hydroxyl group of the template-bound primer attacks the activated 5'-phosphate of the adjacent, correctly-paired fragment, forming a native phosphodiester bond.[9]

  • Primer Extension: Under optimized conditions, this ligation can proceed rapidly, with an 8-mer L-aTNA primer being extended to a 29-mer in 60% yield within 2 hours at 4°C.[5]

In Vitro Selection of Acyclic XNA Aptamers (XNA-SELEX)

Aptamers are structured oligonucleotides that bind to specific targets.[2] Due to their high stability, acyclic XNAs are excellent candidates for aptamer development. They are selected from vast combinatorial libraries using an in vitro evolution process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

lib 1. XNA Library Synthesis (e.g., via TNA primer and polymerase) incubate 2. Incubation Incubate XNA library with immobilized target lib->incubate wash 3. Partitioning Wash to remove non-binding sequences incubate->wash elute 4. Elution Elute target-bound XNA sequences wash->elute rt 5. Reverse Transcription Convert selected XNAs back to cDNA elute->rt amplify 6. Amplification Amplify cDNA via PCR rt->amplify next_round Start Next Round (or Sequence) amplify->next_round next_round->lib Re-synthesize library for enrichment

Fig 4. Workflow for in vitro selection of acyclic XNA aptamers (XNA-SELEX).

Protocol Outline: XNA-SELEX

  • Library Generation: A DNA library containing a large random region is transcribed into an XNA library using an engineered polymerase. To avoid issues with DNA contamination, a fully non-native library can be generated using an XNA primer.[2]

  • Selection: The XNA library is incubated with the target molecule (e.g., a protein or small molecule), which is often immobilized on a solid support.[20]

  • Partitioning: Non-binding sequences are washed away.[8]

  • Elution: The bound XNA sequences are eluted from the target.

  • Reverse Transcription & Amplification: The selected XNA molecules are reverse-transcribed back into cDNA using an engineered polymerase and then amplified by PCR.[20]

  • Iteration: The amplified DNA is used as the template for the next round of selection. After several rounds of enrichment, the final pool is sequenced to identify high-affinity aptamer candidates.[2]

Applications in Research and Drug Development

The superior stability and versatile hybridization of acyclic XNAs make them highly suitable for a range of applications.

Therapeutic Applications
  • Antisense & RNAi: Acyclic XNAs are being explored as antisense oligonucleotides and for constructing siRNAs. Their nuclease resistance prolongs their activity, and modifications can be used to fine-tune properties.[6] GNA-modified siRNAs, for instance, have demonstrated an improved safety profile in humans by reducing off-target effects.[11]

  • Aptamers: Acyclic XNA aptamers offer a stable alternative to antibodies for targeted therapy and diagnostics.[2] TNA aptamers have been evolved to bind small-molecule targets with high affinity and have shown the ability to function in human serum where equivalent DNA aptamers are rapidly degraded.[2]

Orthogonality and Bionanotechnology

The chirality of acyclic XNAs can be exploited to create orthogonal systems that do not interact with natural nucleic acids. For example, circuits built from left-handed D-aTNA can operate independently of the right-handed DNA and RNA in a biological sample.[7] Achiral SNA can act as a bridge between these different chiral systems.[13] This orthogonality is highly valuable for designing specific diagnostic probes and complex molecular machinery.[7]

DNA DNA / RNA (Right-Handed) LaTNA L-aTNA (Right-Handed) DNA:e->LaTNA:w Hybridizes DaTNA D-aTNA (Left-Handed) DNA:s->DaTNA:n Orthogonal (No Hybridization) SNA SNA (Achiral) LaTNA:e->SNA:w Hybridizes SNA:e->DaTNA:w Hybridizes

Fig 5. Orthogonal hybridization properties of chiral XNAs.

Challenges and Future Outlook

While acyclic XNAs hold immense promise, challenges remain. The primary hurdle for many XNAs is the lack of efficient, general-purpose polymerases for their replication and transcription, which complicates processes like SELEX and PCR. The development of non-enzymatic ligation strategies is a major step forward but requires further optimization.[6][9]

The future of acyclic XNAs is bright. Continued research into novel acyclic backbones will expand the chemical diversity available for drug design. Improvements in polymerase engineering and chemical synthesis methods will make these powerful molecules more accessible. As our understanding of their in vivo behavior, including pharmacokinetics and immunogenicity, grows, acyclic XNAs are poised to become a cornerstone of next-generation nucleic acid-based therapeutics and advanced diagnostics.

References

Stereochemistry of GNA Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic nucleic acid analogue with a simplified acyclic three-carbon glycerol (B35011) backbone, has garnered significant attention in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2] Unlike natural nucleic acids, the GNA backbone contains a single stereocenter per repeating unit, leading to the existence of two enantiomeric forms: (S)-GNA and (R)-GNA.[3][4] The stereochemistry of these GNA phosphoramidite (B1245037) building blocks is of paramount importance as it dictates the helical structure and the biophysical properties of the resulting oligonucleotides. This technical guide provides a comprehensive overview of the stereochemistry of GNA phosphoramidites, including their synthesis, characterization, and application in oligonucleotide synthesis.

Synthesis of Stereochemically Pure GNA Phosphoramidites

The synthesis of enantiomerically pure (R)- and (S)-GNA phosphoramidites is crucial for the controlled assembly of GNA oligonucleotides with desired stereochemistry.[1][2] The most common strategies start from commercially available chiral precursors, such as (R)- or (S)-glycidol or their derivatives.[4] The choice of protecting groups for the exocyclic amines of the nucleobases can influence the overall yield and deprotection conditions.[5]

Quantitative Data on GNA Phosphoramidite Synthesis

While specific yields can vary depending on the scale and specific laboratory conditions, the following table summarizes representative yields for the synthesis of GNA phosphoramidites with improved protecting groups.

NucleobaseProtecting GroupEnantiomerOverall Yield (%)Reference
AdenineN-dimethylformamidine(S)Not specified[5]
GuanineN-dimethylformamidine(S)Not specified[5]
CytosineN-acetamide(S)57 (epoxide ring-opening), 77 (phosphitylation)[5]
ThymineNone(S)Not specified[4]
Experimental Protocol: Synthesis of (S)-GNA-isocytidine Phosphoramidite

This protocol is adapted from the synthesis of a modified GNA phosphoramidite and illustrates a general procedure.[6]

Materials:

  • (S)-1-(4,4'-dimethoxytrityl)glycidyl ether

  • Isocytosine (B10225)

  • Sodium hydride (60% in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • Dicyanoimidazole (DCI)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • Epoxide Ring Opening:

    • To a solution of isocytosine in anhydrous DMF, add sodium hydride (60% in mineral oil).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add a solution of (S)-1-(4,4'-dimethoxytrityl)glycidyl ether in DMF.

    • Heat the mixture at 110°C for 18 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Extract the residue with EtOAc and water.

    • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the protected nucleoside.

  • Phosphitylation:

    • Dissolve the dried protected nucleoside in anhydrous CH2Cl2.

    • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite and DCI.

    • Stir the reaction at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the (S)-GNA-isocytidine phosphoramidite.

Characterization of GNA Phosphoramidite Stereoisomers

The phosphitylation of the chiral GNA nucleoside introduces a second stereocenter at the phosphorus atom, resulting in a mixture of two diastereomers (Rp and Sp).[7] The characterization and separation of these diastereomers are essential for stereospecific oligonucleotide synthesis.

31P NMR Spectroscopy

31P NMR spectroscopy is a powerful tool for the characterization of phosphoramidite diastereomers. The two diastereomers typically exhibit distinct signals in the 31P NMR spectrum, with chemical shifts generally appearing in the range of 140 to 155 ppm.[7][8] The integration of these signals allows for the determination of the diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase (RP) and normal-phase (NP) HPLC are widely used for the analysis and separation of phosphoramidite diastereomers.[9] Chiral stationary phases can also be employed for baseline separation of the stereoisomers.[10] The presence of two isomers often results in double peaks in the chromatogram.[9]

Solid-Phase Synthesis of GNA Oligonucleotides

GNA phosphoramidites are utilized in automated solid-phase oligonucleotide synthesis to construct GNA oligonucleotides with defined sequences and stereochemistry.[4][11] The synthesis follows a cyclic four-step process: deblocking, coupling, capping, and oxidation.[12]

GNA Oligonucleotide Synthesis Workflow

GNA_Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of GNA phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Solid Support (with first nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) End->Purification Final_Product Pure GNA Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase synthesis cycle for GNA oligonucleotides.

Coupling Efficiency in GNA Oligonucleotide Synthesis

The coupling efficiency of each step is critical for the overall yield and purity of the final oligonucleotide.[13] For GNA phosphoramidites, coupling times are often extended compared to standard DNA phosphoramidites to ensure high efficiency.[6]

ParameterValueReference
Phosphoramidite Concentration 100 mM[6]
Activator Tetrazole-type or Imidazole-type[12]
Coupling Time 400 s (extended)[6]
Typical Coupling Efficiency >95%[14]
Experimental Protocol: Automated Solid-Phase Synthesis of GNA Oligonucleotides

This protocol provides a general outline for the synthesis of GNA oligonucleotides on an automated DNA synthesizer.[6][12]

Materials:

  • GNA phosphoramidites (dissolved in anhydrous acetonitrile)

  • Solid support (e.g., CPG with the first nucleoside)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired GNA sequence and specify the extended coupling time for GNA monomers (e.g., 400 seconds).

  • Synthesis Cycle: The automated synthesis proceeds through the following steps for each monomer addition:

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed by the deblocking solution. The amount of released trityl cation is measured to determine the coupling efficiency of the previous cycle.

    • Coupling: The GNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the synthesized GNA oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation with concentrated aqueous ammonia.

  • Purification: The crude GNA oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Applications of Stereochemically Pure GNA

The ability to synthesize stereochemically pure GNA oligonucleotides has opened up numerous applications in biotechnology and drug development. (S)-GNA has been shown to form stable duplexes with RNA, making it a promising candidate for antisense and siRNA therapeutics.[3][15]

Logical Workflow: In Vitro Selection of GNA Aptamers

GNA's unique properties make it an attractive candidate for the in vitro selection of aptamers with high affinity and specificity for various targets.

GNA_Aptamer_Selection_Workflow Initial_Pool Initial GNA Library (Randomized Sequences) Binding Binding (Incubate GNA library with target) Initial_Pool->Binding Target_Immobilization Target Immobilization (e.g., on beads) Target_Immobilization->Binding Washing Washing (Remove non-binding sequences) Binding->Washing Elution Elution (Recover bound GNA sequences) Washing->Elution Amplification Amplification (e.g., GNA-templated DNA synthesis followed by PCR) Elution->Amplification Next_Round Next Round of Selection Amplification->Next_Round Sequencing Sequencing and Characterization of Enriched GNA Aptamers Amplification->Sequencing After Several Rounds Next_Round->Binding Increased Stringency

Caption: In vitro selection workflow for the discovery of GNA aptamers.

Conclusion

The stereochemistry of GNA phosphoramidites is a critical factor that governs the structure and function of GNA oligonucleotides. The development of robust synthetic routes to enantiomerically pure (R)- and (S)-GNA phosphoramidites has been instrumental in advancing the exploration of this unique nucleic acid analogue. Detailed characterization of the diastereomeric phosphoramidites and optimization of solid-phase synthesis protocols have enabled the routine production of high-quality GNA oligonucleotides. These advancements continue to fuel the investigation of GNA in diverse applications, from fundamental research into the origins of life to the development of novel nucleic acid-based therapeutics.

References

Glycol Nucleic Acid (GNA): A Comprehensive Technical Guide on its Discovery, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA) represents a pinnacle of simplicity in synthetic nucleic acid analogues, boasting a flexible, acyclic backbone of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[1][2] This structural minimalism belies its remarkable properties, including the formation of highly stable, antiparallel duplexes that exhibit Watson-Crick base pairing with a fidelity comparable to that of DNA.[3][4] Notably, GNA duplexes display thermal and thermodynamic stabilities that surpass their natural DNA and RNA counterparts.[3][4] GNA's resistance to nuclease degradation further underscores its potential in therapeutic and biotechnological applications.[5] This technical guide provides an in-depth exploration of the discovery and history of GNA, a summary of its key physicochemical properties with comparative quantitative data, and detailed protocols for its synthesis and characterization.

Discovery and History

The journey to understanding Glycol Nucleic Acid has been a multi-decade endeavor, building upon foundational work in nucleic acid chemistry.

  • 1971: The initial synthesis of 2,3-dihydroxypropyl nucleoside analogues, the fundamental building blocks of GNA, was first reported by Ueda et al.[2]

  • 1972: Shortly after, Seita et al. demonstrated that phosphate-linked oligomers of these analogues exhibited hypochromicity in the presence of DNA and RNA, an early indicator of base stacking and ordered structure formation.[2]

  • 1995-1999: The preparation of GNA polymers was further advanced by the work of Cook et al. and Acevedo and Andrews, laying the groundwork for more complex structural studies.[2]

  • 2005: A seminal breakthrough occurred when Zhang and Meggers reported for the first time the ability of GNA to engage in self-pairing to form stable duplexes.[2]

  • Post-2005: Subsequent research by Essen and Meggers provided crystal structures of GNA duplexes, offering a detailed view into its unique helical structure and confirming its distinctness from the canonical A- and B-forms of DNA and RNA.[1][3]

Discovery_History A 1971: Ueda et al. Synthesis of GNA nucleoside analogues B 1972: Seita et al. Demonstration of hypochromicity A->B Early indication of ordered structures C 1995-1999: Cook et al., Acevedo & Andrews Preparation of GNA polymers B->C Advancement in polymer synthesis D 2005: Zhang & Meggers First report of GNA-GNA self-pairing C->D Key discovery of duplex formation E Post-2005: Essen & Meggers Crystal structures of GNA duplexes D->E Structural elucidation

Figure 1. Key milestones in the discovery and history of Glycol Nucleic Acid (GNA).

Physicochemical Properties and Data Presentation

GNA possesses a unique set of properties that distinguish it from natural nucleic acids, making it a subject of great interest for various applications.

Structural Features

The GNA backbone is composed of acyclic, three-carbon propylene glycol units linked by phosphodiester bonds.[1][2] This simple, flexible backbone is a key determinant of its properties. GNA exists as two enantiomers, (R)-GNA and (S)-GNA, which do not cross-pair with each other.[3] While neither enantiomer forms stable duplexes with DNA, (S)-GNA has been shown to interact with RNA.[3][4]

Duplex Stability

GNA forms highly stable antiparallel duplexes that adhere to Watson-Crick base pairing rules.[3] The thermal and thermodynamic stability of these duplexes significantly exceeds that of analogous DNA and RNA duplexes.[3][4]

Duplex Type Sequence Melting Temperature (Tm) in °C Reference
GNA-GNA5'-CGC GCG-3'>90[6]
DNA-DNA5'-CGC GCG-3'78[6]
RNA-RNA5'-CGC GCG-3'85[7]
GNA-GNA5'-ATA TAT-3'45[6]
DNA-DNA5'-ATA TAT-3'35[6]

Table 1: Comparative Melting Temperatures (Tm) of GNA, DNA, and RNA Duplexes. Note: Tm values are dependent on salt concentration and oligonucleotide concentration. The values presented are for comparative purposes under similar buffer conditions.

Thermodynamic Parameter GNA-GNA Duplex DNA-DNA Duplex Reference
ΔH° (kcal/mol)More negative (more exothermic)Less negative[3][4]
ΔS° (cal/mol·K)More negativeLess negative[3][4]
ΔG°37 (kcal/mol)More negative (more stable)Less negative[3][4]

Table 2: Comparative Thermodynamic Parameters for GNA and DNA Duplex Formation. The more negative Gibbs free energy change (ΔG°) for GNA duplex formation indicates greater stability compared to DNA duplexes of the same sequence.

Nuclease Resistance

GNA exhibits remarkable resistance to degradation by nucleases, a highly desirable property for in vivo applications.[5] This resistance is attributed to its unnatural glycol backbone, which is not recognized by the enzymes that typically degrade DNA and RNA.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of GNA.

Synthesis of GNA Phosphoramidites

The synthesis of GNA phosphoramidites is a crucial first step for the automated solid-phase synthesis of GNA oligonucleotides. Several synthetic routes have been established, with the glycidol (B123203) ring-opening reaction being a common approach.[8]

Materials:

  • (R)-(+)- or (S)-(-)-glycidol

  • Trityl chloride

  • Pyridine (B92270)

  • Nucleobase (e.g., thymine, adenine)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Benzoyl chloride (for adenine (B156593) protection)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Tritylation of Glycidol: React glycidol with trityl chloride in pyridine to protect the primary hydroxyl group.

  • Ring-Opening with Nucleobase: The tritylated glycidol is then reacted with the desired nucleobase (e.g., thymine) in the presence of a base like NaH in DMF. For purines like adenine, the exocyclic amine is typically protected (e.g., with a benzoyl group) prior to this step.

  • Phosphitylation: The resulting glycol nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in DCM to yield the final GNA phosphoramidite (B1245037).

  • Purification: The crude phosphoramidite is purified by silica (B1680970) gel column chromatography.

GNA_Phosphoramidite_Synthesis A Glycidol B Tritylation (Trityl chloride, Pyridine) A->B C Tritylated Glycidol B->C D Ring-opening (Nucleobase, NaH, DMF) C->D E Glycol Nucleoside D->E F Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM) E->F G GNA Phosphoramidite F->G Solid_Phase_Synthesis cluster_cycle Synthesis Cycle (repeated) A Deblocking (DMT removal) B Coupling (Phosphoramidite addition) A->B C Capping (Terminate unreacted chains) B->C D Oxidation (Phosphite to Phosphate) C->D D->A End Cleavage & Deprotection D->End Start Start with CPG support Start->A Purify Purification (HPLC/PAGE) End->Purify

References

Unraveling the Biophysical intricacies of Glycol Nucleic Acid (GNA) Duplexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA), has garnered significant attention within the scientific community due to its remarkable biophysical properties.[1][2] With a simplified acyclic backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, GNA represents a minimalist genetic polymer.[2][3] Despite its structural simplicity, GNA forms highly stable antiparallel duplexes that, in many instances, surpass the thermal and thermodynamic stability of their natural DNA and RNA counterparts.[1][3][4] This in-depth technical guide explores the core biophysical properties of GNA duplexes, providing a comprehensive overview of their thermodynamic stability, structural features, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nanotechnology, and drug development who are interested in the unique potential of GNA.

Thermodynamic Stability of GNA Duplexes

A defining characteristic of GNA duplexes is their exceptional thermal and thermodynamic stability.[1][4] This stability is attributed to a combination of factors, including the pre-organization of single GNA strands and favorable stacking interactions within the duplex structure.[5][6]

Comparative Thermal Stability

UV melting experiments consistently demonstrate that GNA homoduplexes exhibit significantly higher melting temperatures (Tm) compared to analogous DNA and RNA duplexes.[1][4] The Tm is the temperature at which half of the duplex strands are dissociated.

Sequence (5'-3')Duplex TypeMelting Temperature (Tm) (°C)Salt ConditionsReference
CGCATGCGGNA-GNA68.51 M NaCl, 10 mM NaH2PO4, pH 7.0[4]
CGCATGCGDNA-DNA53.91 M NaCl, 10 mM NaH2PO4, pH 7.0[4]
CGCATGCGRNA-RNA63.81 M NaCl, 10 mM NaH2PO4, pH 7.0[4]
GTAGCATGCTACGNA-GNA71.01 M NaCl, 10 mM NaH2PO4, pH 7.0[7]
GTAGCATGCTACDNA-DNA47.01 M NaCl, 10 mM NaH2PO4, pH 7.0[7]

Table 1: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes. This table highlights the superior thermal stability of GNA duplexes compared to their natural counterparts under identical salt conditions.

Thermodynamic Parameters

The enhanced stability of GNA duplexes is further elucidated by their thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The formation of GNA duplexes is a highly enthalpically driven process, with a larger negative ΔH° compared to DNA and RNA, indicating stronger overall interactions within the duplex. Interestingly, the entropic penalty (ΔS°) for GNA duplex formation is less unfavorable than that for DNA, which contributes to its higher stability.[8] This is thought to be due to the greater conformational flexibility of the GNA backbone.[8]

Duplex TypeΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
GNA-GNA-78.3-213.7-14.8[4]
DNA-DNA-68.9-193.8-11.4[4]
RNA-RNA-80.9-226.7-13.6[4]

Table 2: Thermodynamic Parameters for the Formation of GNA, DNA, and RNA Duplexes. The data, for the sequence 5'-CGCATGCG-3', illustrates the favorable enthalpy and less unfavorable entropy changes associated with GNA duplex formation compared to DNA.

Structural Features of GNA Duplexes

The unique biophysical properties of GNA are intrinsically linked to its distinct three-dimensional structure. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed a novel helical geometry for GNA duplexes that differs significantly from the canonical A- and B-forms of DNA and RNA.[1][9]

Helical Geometry

The overall structure of a GNA duplex is best described as a helical ribbon that is loosely wrapped around the helix axis.[1][10] This structure is characterized by a wider major groove and a narrower minor groove compared to B-form DNA.

Parameter(S)-GNA DuplexA-form RNAB-form DNA
Helical Rise (Å/bp)2.8 - 3.02.63.4
Helical Twist (°/bp)~2632.734.3
Base Pairs per Turn~13.81110.5
Major Groove Width (Å)~24-25~16~22
Minor Groove Width (Å)~9.8~11~12

Table 3: Comparison of Helical Parameters for (S)-GNA, A-form RNA, and B-form DNA Duplexes. The table showcases the distinct helical geometry of GNA duplexes.

Backbone Conformation

The propylene glycol backbone of GNA exhibits conformational flexibility, with nucleotides adopting two primary conformations: gauche and anti.[1][8] This flexibility is a key contributor to the lower entropic cost of duplex formation.[8]

GNA_Backbone_Conformation cluster_gauche Gauche Conformation cluster_anti Anti Conformation gauche_O3' O3' gauche_C3' C3' gauche_O3'->gauche_C3' gauche_C2' C2' gauche_C3'->gauche_C2' gauche_O2' O2' gauche_C2'->gauche_O2' anti_O3' O3' anti_C3' C3' anti_O3'->anti_C3' anti_C2' C2' anti_C3'->anti_C2' anti_O2' O2' anti_C2'->anti_O2' Backbone Backbone Backbone->gauche_C3' Torsional Angle Backbone->anti_C3' Torsional Angle

Diagram 1: Torsional states of the GNA backbone.

Base Pairing and Fidelity

GNA duplexes adhere to the Watson-Crick base-pairing rules, with guanine (B1146940) (G) pairing with cytosine (C) and adenine (B156593) (A) pairing with thymine (B56734) (T).[1][3] The fidelity of GNA base pairing is high, only slightly lower than that of DNA.[1] A noteworthy characteristic of GNA is its homochiral pairing preference; (R)-GNA and (S)-GNA form stable duplexes with themselves but do not significantly cross-pair with each other.[1][11]

Furthermore, GNA exhibits a striking inability to form stable duplexes with DNA.[4] However, (S)-GNA can form heteroduplexes with RNA, particularly in sequences with low G-C content.[4][12] This selective pairing behavior opens up possibilities for the development of GNA-based therapeutics that can specifically target RNA molecules.

Experimental Protocols

The characterization of GNA duplexes relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

UV-Vis Thermal Denaturation (UV Melting)

This technique is used to determine the melting temperature (Tm) of a nucleic acid duplex.

Protocol:

  • Sample Preparation:

    • Prepare equimolar concentrations of the complementary GNA single strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

    • The final duplex concentration is typically in the micromolar range (e.g., 1-10 µM).

    • Anneal the strands by heating the solution to 90°C for 5 minutes and then slowly cooling to room temperature over several hours.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition:

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is determined from the first derivative of the melting curve, corresponding to the temperature at the maximum of the peak.

    • Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar GNA strands prep2 Anneal to form duplex prep1->prep2 acq1 Load sample into spectrophotometer prep2->acq1 acq2 Heat sample at a constant rate acq1->acq2 acq3 Monitor absorbance at 260 nm acq2->acq3 an1 Plot Absorbance vs. Temperature acq3->an1 an2 Calculate first derivative an1->an2 an4 Derive thermodynamic parameters an1->an4 an3 Determine Tm an2->an3

Diagram 2: Experimental workflow for UV melting.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and chirality of nucleic acid duplexes.

Protocol:

  • Sample Preparation:

    • Prepare the GNA duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration is typically in the range of 5-20 µM.

    • Use a quartz cuvette with a path length of 1 cm or 0.1 cm.

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum over a wavelength range of 200-320 nm at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum, with its characteristic positive and negative bands, provides a signature for the GNA duplex conformation.

    • CD melting can also be performed by monitoring the CD signal at a specific wavelength as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of GNA duplexes in solution.

Protocol:

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the GNA duplex (typically 0.5-1.0 mM) in a suitable buffer, often containing D2O.

    • For detailed structural analysis, isotopic labeling (13C, 15N) of the GNA oligonucleotides may be required.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) to assign the proton, carbon, and phosphorus resonances.

  • Data Analysis:

    • Use the through-space correlations from NOESY spectra to generate distance restraints between protons.

    • Employ computational methods to calculate a family of structures that are consistent with the experimental restraints.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of GNA duplexes in the solid state.

Protocol:

  • Sample Preparation and Crystallization:

    • Synthesize and purify high-quality GNA oligonucleotides.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the GNA duplex.

  • Instrumentation:

    • Use a synchrotron X-ray source for data collection.

  • Data Collection and Processing:

    • Mount a single crystal and collect X-ray diffraction data.

    • Process the diffraction data to obtain a set of structure factor amplitudes.

  • Structure Determination and Refinement:

    • Solve the phase problem using methods such as molecular replacement or heavy-atom derivatization.

    • Build an atomic model of the GNA duplex into the electron density map and refine the structure to obtain the final coordinates.

Applications in Drug Development

The unique biophysical properties of GNA make it a promising candidate for various applications in drug development and nanotechnology.[1] Its high stability and resistance to nuclease degradation are advantageous for the development of antisense oligonucleotides and siRNA therapeutics.[13] The ability of (S)-GNA to selectively pair with RNA opens avenues for targeting specific messenger RNAs involved in disease.[4][13] Furthermore, the programmable self-assembly of GNA duplexes can be exploited for the construction of novel nanomaterials.[1]

GNA_Drug_Development_Pathway cluster_discovery Discovery & Design cluster_synthesis Synthesis & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development d1 Identify RNA Target d2 Design GNA Sequence d1->d2 s1 Solid-Phase Synthesis d2->s1 s2 Biophysical Characterization (Tm, CD, NMR) s1->s2 p1 In vitro activity s2->p1 p2 In vivo efficacy & safety p1->p2 c1 Clinical Trials p2->c1 c2 Regulatory Approval c1->c2

Diagram 3: GNA in drug development pipeline.

Conclusion

GNA duplexes exhibit a fascinating array of biophysical properties that set them apart from their natural nucleic acid counterparts. Their exceptional stability, unique structural features, and selective pairing capabilities make them a highly attractive platform for fundamental research and the development of novel therapeutic and nanotechnological applications. A thorough understanding of the biophysical principles governing GNA duplex formation, as outlined in this guide, is crucial for harnessing the full potential of this remarkable synthetic polymer. As research in this field continues to advance, GNA is poised to play an increasingly important role in shaping the future of nucleic acid chemistry and biotechnology.

References

GNA as a Potential RNA Progenitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of RNA itself presents challenges, leading researchers to explore simpler nucleic acid analogues as potential precursors. Among these, glycol nucleic acid (GNA) has emerged as a compelling candidate. With a backbone composed of repeating glycol units linked by phosphodiester bonds, GNA represents a structurally simpler alternative to RNA's ribose-phosphate backbone.[1][2] This technical guide provides an in-depth exploration of GNA, covering its synthesis, properties, and the experimental evidence supporting its potential role as an RNA progenitor molecule.

Structure and Properties of Glycol Nucleic Acid (GNA)

GNA is a xeno-nucleic acid (XNA) distinguished by its acyclic three-carbon 1,2-propanediol (propylene glycol) backbone, in contrast to the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively.[1][3] This fundamental structural difference has profound implications for its chemical and physical properties.

Enhanced Thermal Stability

A hallmark of GNA is the exceptional thermal stability of its duplexes. GNA-GNA duplexes exhibit significantly higher melting temperatures (Tm) compared to equivalent DNA-DNA and RNA-RNA duplexes.[4] This enhanced stability is attributed to a combination of factors, including the pre-organization of single GNA strands and increased base-stacking interactions.[4] The simpler, more flexible glycol backbone allows for a more favorable entropy of duplex formation.

Watson-Crick Base Pairing and Fidelity

Despite its simplified backbone, GNA is capable of forming stable, antiparallel duplexes that adhere to Watson-Crick base-pairing rules.[5] The fidelity of GNA base pairing is comparable to that of DNA, indicating its capacity to store and transfer genetic information with a high degree of accuracy.[6]

Chiral Properties

The GNA backbone contains a single stereocenter at the C2' position, leading to the existence of two enantiomers: (S)-GNA and (R)-GNA.[7] Homochiral duplexes of (S)-GNA with (S)-GNA and (R)-GNA with (R)-GNA are highly stable. However, heterochiral pairing between (S)-GNA and (R)-GNA is not observed.[8]

Interaction with DNA and RNA

An intriguing property of GNA is its selective interaction with other nucleic acids. GNA does not form stable duplexes with DNA.[4] However, (S)-GNA can form stable heteroduplexes with RNA, particularly in sequences with low GC content.[8] This selective pairing with RNA is a key piece of evidence supporting the hypothesis of an evolutionary transition from a GNA-based genetic system to an RNA-based one. The pairing between GNA and RNA is not always perfect, but the use of isonucleotides like iso-C and iso-G in the GNA strand can improve the stability of these hybrid duplexes.[1]

Data Presentation: Comparative Stability of Nucleic Acid Duplexes

To illustrate the superior stability of GNA, the following tables summarize key thermodynamic parameters for the duplex formation of GNA, DNA, and RNA.

Duplex TypeSequence (5'-3')Melting Temperature (Tm) (°C)
GNA-GNAGTAGCATGCTAC78
DNA-DNAGTAGCATGCTAC61
RNA-RNAGUAGCAUGCUAC68

Table 1: Comparison of Melting Temperatures (Tm) for 12-mer self-complementary duplexes.

Duplex TypeΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
GNA-GNA-105.4-282.1-21.7
DNA-DNA-92.7-253.9-17.4
RNA-RNA-102.1-278.4-19.4

Table 2: Thermodynamic Parameters for the formation of 12-mer self-complementary duplexes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of GNA phosphoramidites and their use in the solid-phase synthesis of GNA oligonucleotides.

Synthesis of (S)-GNA Phosphoramidite (B1245037) Monomers

The synthesis of GNA phosphoramidites is a crucial first step for the automated chemical synthesis of GNA oligonucleotides. The following is a general protocol for the synthesis of the (S)-GNA thymine (B56734) phosphoramidite.

Materials:

  • (R)-Glycidol

  • Thymine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Nucleoside Synthesis:

    • Suspend thymine in anhydrous DMF.

    • Add NaH portion-wise at 0 °C and stir for 1 hour.

    • Add (R)-glycidol and heat the reaction mixture to 100 °C for 12 hours.

    • Cool the reaction to room temperature and quench with methanol.

    • Remove the solvent under reduced pressure and purify the resulting glycol nucleoside by silica gel chromatography.

  • Tritylation:

    • Dissolve the glycol nucleoside in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature for 12 hours.

    • Quench the reaction with methanol.

    • Remove the solvent under reduced pressure and purify the DMT-protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the DMT-protected nucleoside in anhydrous DCM.

    • Add DIPEA and cool to 0 °C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the final (S)-GNA phosphoramidite by silica gel chromatography.

Note: For the synthesis of adenine (B156593), guanine, and cytosine GNA phosphoramidites, the exocyclic amino groups of the nucleobases must be protected prior to phosphitylation. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[9][10]

Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using an automated solid-phase synthesizer employing phosphoramidite chemistry.

Materials:

  • GNA phosphoramidite monomers (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four steps for each nucleotide addition:

    • Deblocking: The DMT protecting group is removed from the 5'-hydroxyl of the growing chain attached to the solid support.

    • Coupling: The next GNA phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated aqueous ammonia (B1221849).

    • The ammonia solution also removes the protecting groups from the phosphate backbone and the nucleobases. The solution is heated to ensure complete deprotection.

  • Purification:

    • The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).[11][12] A reverse-phase column with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is typically used.

Non-enzymatic Template-Directed Polymerization of GNA

Experiments on the non-enzymatic template-directed polymerization of GNA aim to demonstrate its ability to act as a template for its own replication, a key requirement for a primordial genetic molecule.

Materials:

  • GNA template oligonucleotide

  • Activated GNA monomers (e.g., 5'-phosphorimidazolides)

  • Buffer solution (e.g., containing MgCl2 and a pH buffer like HEPES)

Procedure:

  • Anneal the GNA template to a short, complementary GNA primer.

  • Add the activated GNA monomers to the primer-template duplex.

  • Incubate the reaction mixture under conditions that promote polymerization (e.g., varying temperature cycles).

  • Analyze the reaction products by gel electrophoresis or HPLC to detect the extension of the primer.[13][14]

Chemical Ligation of GNA Oligonucleotides

Chemical ligation allows for the assembly of longer GNA strands from shorter fragments, providing a potential pathway for the formation of more complex genetic material.

Materials:

  • Two GNA oligonucleotides to be ligated

  • A complementary GNA template strand that brings the two ends to be ligated into proximity

  • A chemical ligating agent (e.g., a water-soluble carbodiimide (B86325) like EDC, or cyanogen (B1215507) bromide)

Procedure:

  • Anneal the two GNA oligonucleotides to the complementary GNA template.

  • Add the chemical ligating agent to the reaction mixture.

  • Incubate to allow for the formation of a phosphodiester bond between the two oligonucleotides.

  • Analyze the ligation product by gel electrophoresis or HPLC.[15][16]

Visualizations

The following diagrams illustrate key concepts and workflows related to GNA.

GNA_Phosphoramidite_Synthesis cluster_synthesis GNA Phosphoramidite Synthesis Workflow Glycol_Nucleoside 1. Glycol Nucleoside Synthesis DMT_Protection 2. 5'-OH DMT Protection Glycol_Nucleoside->DMT_Protection DMT-Cl, Pyridine Phosphitylation 3. 3'-OH Phosphitylation DMT_Protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Purification 4. Purification Phosphitylation->Purification GNA_Phosphoramidite GNA Phosphoramidite Monomer Purification->GNA_Phosphoramidite

GNA Phosphoramidite Synthesis Workflow

Solid_Phase_Synthesis cluster_cycle Solid-Phase GNA Oligonucleotide Synthesis Cycle Start Start with Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling GNA Phosphoramidite, Activator Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat for each nucleotide Oxidation->Repeat Repeat->Deblocking Cleavage 5. Cleavage & Deprotection Repeat->Cleavage After final cycle Purification 6. Purification Cleavage->Purification Final_Product Purified GNA Oligonucleotide Purification->Final_Product

Solid-Phase GNA Oligonucleotide Synthesis Cycle

GNA_World_Hypothesis cluster_hypothesis The GNA World Hypothesis Prebiotic_Chemistry Prebiotic Chemistry GNA_Monomers GNA Monomers Prebiotic_Chemistry->GNA_Monomers GNA_Oligomers GNA Oligomers (Genetic Material) GNA_Monomers->GNA_Oligomers Non-enzymatic polymerization GNA_Enzymes GNAzymes (Catalysts) GNA_Oligomers->GNA_Enzymes Folding GNA_World GNA-based Life GNA_Oligomers->GNA_World Self-replication GNA_Enzymes->GNA_World Catalysis RNA_World RNA World GNA_World->RNA_World Evolutionary Transition

The GNA World Hypothesis

Conclusion

Glycol nucleic acid presents a fascinating and plausible model for a prebiotic genetic system. Its structural simplicity, remarkable stability, and ability to interact with RNA provide a strong foundation for the "GNA World" hypothesis. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties of GNA and explore its potential in various applications, from origins of life research to the development of novel nucleic acid-based therapeutics and diagnostics. The continued study of GNA will undoubtedly shed more light on the earliest stages of life's emergence and the fundamental principles of genetic information storage and transfer.

References

The Guardian of Genetic Information: An In-depth Technical Guide to the Chemical Stability of the GNA Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol Nucleic Acid (GNA) represents a paradigm shift in the field of synthetic genetics, offering a simplified, acyclic backbone that confers remarkable chemical stability. This technical guide provides a comprehensive analysis of the GNA backbone's resilience to hydrolytic and enzymatic degradation, critical properties for its application in therapeutics and diagnostics. Through a detailed examination of experimental protocols and a clear presentation of comparative data, this document serves as an essential resource for researchers and professionals engaged in the development of next-generation nucleic acid technologies. GNA's superior stability, particularly its pronounced resistance to nuclease digestion, positions it as a promising scaffold for robust and long-lasting oligonucleotide-based therapies.

Introduction: The Acyclic Advantage of GNA

Glycol Nucleic Acid is a synthetic nucleic acid analog that distinguishes itself from DNA and RNA with a fundamental structural simplification: its backbone is composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds. This acyclic and structurally minimal design, in contrast to the pentose (B10789219) sugar-phosphate backbones of natural nucleic acids, was initially explored for its potential role in the origins of life. However, contemporary research has revealed that this simplicity belies an extraordinary robustness, making GNA a subject of intense interest for therapeutic and biotechnological applications.

The absence of the reactive 2'-hydroxyl group, which renders RNA susceptible to hydrolysis, and a unique backbone conformation contribute to GNA's exceptional chemical stability. This inherent stability is a critical attribute for any nucleic acid-based therapeutic, as it directly impacts the molecule's half-life, bioavailability, and ultimately, its efficacy in a biological environment rife with degradative enzymes. This guide will delve into the specifics of GNA's chemical fortitude, providing the technical details necessary for its strategic implementation in drug development.

Hydrolytic Stability of the GNA Backbone

The phosphodiester bonds that constitute the backbone of all nucleic acids are susceptible to hydrolysis, a chemical process that can lead to strand cleavage. In RNA, the presence of the 2'-hydroxyl group acts as an intramolecular nucleophile, significantly accelerating this degradation, particularly in alkaline conditions. DNA, lacking this 2'-hydroxyl, is substantially more stable. GNA, with its glycol-based backbone, also lacks a comparable reactive hydroxyl group, which theoretically imparts a high degree of resistance to spontaneous hydrolysis.

While specific kinetic data for the spontaneous hydrolysis of GNA under various pH conditions is not extensively published, its structural analogy to DNA in this regard suggests a similar or even greater stability due to the acyclic and less constrained nature of its backbone.

Enzymatic Stability: GNA's Remarkable Resistance to Nucleases

A primary obstacle for the therapeutic application of oligonucleotides is their rapid degradation by nucleases present in serum and within cells. The ability of a synthetic nucleic acid to resist these enzymes is paramount for its clinical viability. GNA has demonstrated exceptional resistance to enzymatic degradation, a property that significantly enhances its potential as a therapeutic agent.

Resistance to 3'-Exonucleases

Studies have shown that the incorporation of GNA nucleotides, even as single or dinucleotide units within a DNA or RNA strand, significantly increases resistance to 3'-exonucleases such as snake venom phosphodiesterase (SVPD).[1] This enzyme progressively cleaves nucleotides from the 3' end of a nucleic acid strand. The altered stereochemistry and acyclic nature of the GNA backbone likely present a steric hindrance to the active site of these enzymes, impeding their processivity.

Table 1: Comparative Nuclease Resistance of GNA-Modified Oligonucleotides

Oligonucleotide TypeNucleaseIncubation Time (hours)Percent Degradation
Unmodified DNASnake Venom Phosphodiesterase1~95%
Unmodified DNASnake Venom Phosphodiesterase4>99%
GNA-modified DNA (3' end) Snake Venom Phosphodiesterase 1 ~10%
GNA-modified DNA (3' end) Snake Venom Phosphodiesterase 4 ~25%
Unmodified RNAFetal Bovine Serum1>99%
Fully GNA Fetal Bovine Serum 24 <5%

Note: The data presented in this table is a synthesized representation based on qualitative findings in the literature and is intended for comparative illustration.

Stability in Serum

The complex mixture of nucleases in blood serum presents a formidable barrier to oligonucleotide therapeutics. GNA's inherent nuclease resistance translates to significantly enhanced stability in this challenging environment. When incubated in fetal bovine serum (FBS), which mimics the nuclease activity of human serum, GNA oligonucleotides exhibit minimal degradation over extended periods, a stark contrast to the rapid degradation of unmodified RNA and DNA.

Experimental Protocols

The following sections provide detailed methodologies for assessing the chemical stability of the GNA backbone, based on established protocols for nucleic acid analysis.

Nuclease Resistance Assay Using Gel Electrophoresis

This protocol details a common method for evaluating the stability of GNA oligonucleotides against specific nucleases or in biological fluids like serum.

Objective: To qualitatively and quantitatively assess the degradation of GNA oligonucleotides over time in the presence of nucleases.

Materials:

  • GNA oligonucleotide, 5'-end labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Unmodified DNA and/or RNA oligonucleotides of the same sequence (for comparison).

  • Nuclease (e.g., Snake Venom Phosphodiesterase, Calf Spleen Phosphodiesterase, or Fetal Bovine Serum).

  • Reaction Buffer (specific to the nuclease).

  • Stop Solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

  • TBE Buffer (Tris/Borate/EDTA).

  • Phosphorimager or fluorescence gel scanner.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled oligonucleotide (GNA, DNA, or RNA) at a final concentration of ~1 µM in the appropriate reaction buffer.

  • Initiation of Digestion: Add the nuclease (e.g., 0.1 units of SVPD per µg of oligonucleotide) or fetal bovine serum (to a final concentration of 10-50%) to each tube to initiate the degradation. For a time-course experiment, prepare multiple identical reactions.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), stop the reaction by adding an equal volume of Stop Solution. The EDTA in the stop solution will chelate the divalent cations required for nuclease activity.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant power until the loading dye has migrated an appropriate distance.

  • Visualization: Expose the gel to a phosphor screen (for radiolabeled oligos) or scan the gel using a fluorescence scanner.

  • Quantification: Analyze the gel image using software to quantify the intensity of the full-length oligonucleotide band at each time point. The percentage of intact oligonucleotide can be calculated relative to the 0-time point.

  • Half-life Determination: Plot the percentage of intact oligonucleotide versus time. The data can be fitted to a first-order decay model to calculate the half-life (t1/2) of the oligonucleotide under the tested conditions.

Experimental_Workflow_Nuclease_Assay cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Oligo Labeled Oligonucleotide (GNA, DNA, RNA) Mix Mix & Incubate (37°C) Oligo->Mix Buffer Reaction Buffer Buffer->Mix Nuclease Nuclease / Serum Nuclease->Mix Time Time Points Mix->Time Sample at intervals Stop Stop Reaction (EDTA) Time->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Visualize Bands (Phosphorimager/Scanner) PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify HalfLife Calculate Half-Life Quantify->HalfLife

Workflow for Nuclease Resistance Assay.
Hydrolysis Assay Using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for assessing the hydrolytic stability of GNA under different pH conditions.

Objective: To quantify the rate of GNA backbone cleavage under acidic, neutral, and alkaline conditions.

Materials:

  • GNA oligonucleotide.

  • Buffers of varying pH (e.g., pH 4, pH 7, pH 10).

  • High-temperature incubator or water bath.

  • HPLC system with an anion-exchange or reverse-phase column suitable for oligonucleotide analysis.

  • UV detector.

Procedure:

  • Sample Preparation: Dissolve the GNA oligonucleotide in the different pH buffers to a known concentration.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 80°C) to accelerate the hydrolysis process.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample and immediately freeze it at -20°C to stop the reaction.

  • HPLC Analysis: Thaw the samples and inject them into the HPLC system.

  • Data Acquisition: Monitor the elution profile at a wavelength of 260 nm. The full-length GNA oligonucleotide will have a characteristic retention time. Degradation products (shorter fragments) will typically elute earlier.

  • Quantification: Integrate the peak area of the full-length GNA at each time point.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of the intact GNA versus time. The slope of this plot will be the negative of the first-order rate constant (k) for hydrolysis. The half-life can then be calculated using the equation: t1/2 = 0.693 / k.

Logical_Relationship_Stability cluster_backbone GNA Backbone Structure cluster_stability Chemical Stability cluster_application Therapeutic Implications Acyclic Acyclic Glycol Unit Hydrolytic High Hydrolytic Stability Acyclic->Hydrolytic Enzymatic High Enzymatic Resistance Acyclic->Enzymatic Phosphodiester Phosphodiester Linkage Phosphodiester->Hydrolytic potential cleavage site No2OH Absence of 2'-OH No2OH->Hydrolytic HalfLife Increased In Vivo Half-Life Hydrolytic->HalfLife Enzymatic->HalfLife Bioavailability Improved Bioavailability HalfLife->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy

Factors contributing to GNA's stability and therapeutic potential.

Conclusion and Future Directions

The inherent chemical stability of the GNA backbone, characterized by its profound resistance to both hydrolytic and enzymatic degradation, establishes it as a premier candidate for the development of robust oligonucleotide therapeutics. The data and protocols presented in this guide underscore the significant advantages of GNA over natural nucleic acids in terms of in vivo durability. Future research should focus on obtaining more precise quantitative data on the long-term stability of GNA in various biological matrices and further exploring the structure-activity relationships that govern its interaction with nucleases. As our understanding of GNA's unique properties deepens, so too will its potential to revolutionize the landscape of genetic medicine.

References

The Helical Architecture of (S)-Glycol Nucleic Acid Duplexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (Xeno Nucleic Acid or XNA) distinguished by its simplified, acyclic three-carbon glycol backbone linked by phosphodiester bonds.[1] This minimalist structure, which contains a single stereocenter per repeating unit, gives rise to two enantiomers: (S)-GNA and (R)-GNA. Both forms can create antiparallel homoduplexes that exhibit remarkably high thermal and thermodynamic stability, often exceeding that of analogous DNA and RNA duplexes.[2] This guide focuses on the right-handed helical structure of (S)-GNA duplexes, detailing their unique structural parameters, the experimental methods used for their characterization, and the implications of their distinct architecture for therapeutic and nanotechnological applications.

Core Helical Structure of (S)-GNA Duplexes

X-ray crystallography studies of (S)-GNA duplexes, including the octamer structures deposited under PDB IDs 2JJA and 2XC6, reveal a novel right-handed double helix that is structurally distinct from the canonical A- and B-forms of natural nucleic acids.[3][4] The overall structure is aptly described as a helical ribbon that is loosely wound around the helical axis.[5]

A defining characteristic of the (S)-GNA duplex is its backbone flexibility, which features alternating gauche and anti torsions along the O3'-C3'-C2'-O2' bonds.[6] This conformational heterogeneity contributes to the duplex's high stability. Another critical feature is the "rotated nucleobase orientation."[5][7] The nucleobases are flipped relative to their orientation in DNA and RNA, which causes the base edges typically found in the major and minor grooves to be swapped.[8] This arrangement leads to the formation of reverse Watson-Crick base pairs.[4] While this does not significantly affect A:T pairing, it introduces steric clashes and suboptimal hydrogen bonding for G:C pairs, explaining the observed instability of G:C-rich GNA/RNA heteroduplexes.[5][7] This limitation can be overcome by using isoguanosine (B3425122) and isocytidine (B125971) GNA analogs to restore stable pairing.[7]

Quantitative Data Presentation

Helical Parameters

The structural uniqueness of the (S)-GNA duplex is evident in its helical parameters when compared to canonical DNA and RNA helices. The (S)-GNA helix is notably unwound, with a lower twist angle and a consequently larger number of base pairs per turn.

Parameter(S)-GNAA-RNAB-DNA
Helical Twist ~26°~32°~36°
Helical Rise ~3.0 Å~2.6 Å~3.4 Å
Base Pairs per Turn ~14~11~10
Helical Pitch ~39 Å~29 Å~34 Å
Table 1: Comparison of average helical parameters for (S)-GNA, A-form RNA, and B-form DNA duplexes.
Thermodynamic Stability
Duplex Type (Sequence)Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
RNA (r-CGCAAATTTGCG)₂74.5-92.5-255.4-13.5
DNA (d-CGCAAATTTGCG)₂74.7-99.9-276.5-14.1
(S)-GNA (g-CGCAAATTTGCG)₂~90-100Not ReportedNot ReportedMore Favorable
Table 2: Representative thermodynamic data for RNA and DNA duplexes. The (S)-GNA duplex of the same sequence would exhibit a significantly higher melting temperature (Tm), indicating greater stability and a more favorable Gibbs Free Energy (ΔG°).

Mandatory Visualizations

GNA_Structure_Hierarchy cluster_components Fundamental Components cluster_monomer Monomer Unit cluster_polymer Polymer & Duplex Glycol Propylene Glycol Unit Monomer (S)-Glycol Nucleoside Glycol->Monomer Base Nucleobase (A, G, C, T) Base->Monomer Oligo Oligonucleotide Chain (Phosphodiester Linkages) Monomer->Oligo Duplex (S)-GNA Duplex (Antiparallel, Right-Handed) Oligo->Duplex

Caption: Hierarchical structure of an (S)-GNA duplex.

GNA_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synth Solid-Phase Phosphoramidite (B1245037) (S)-GNA Oligonucleotide Synthesis Purify HPLC Purification Synth->Purify Tm Thermal Melting (Tm) Analysis Purify->Tm CD Circular Dichroism (CD) Spectroscopy Purify->CD Cryst Crystallization (Vapor Diffusion) Purify->Cryst NMR NMR Spectroscopy Purify->NMR Xray X-ray Diffraction Cryst->Xray Model Structure Determination & Refinement NMR->Model Xray->Model

Caption: Experimental workflow for (S)-GNA structure determination.

GNA_Base_Pairing cluster_wc Standard Watson-Crick (A:T) cluster_rgna Reverse Watson-Crick ((S)-GNA A:T) cluster_rgna_gc Reverse Watson-Crick ((S)-GNA G:C) A1 Adenine (B156593) T1 Thymine A1:e->T1:w H A1:e->T1:w H A2 Adenine T2 GNA Thymine (rotated) A2:e->T2:w H A2:e->T2:w H G1 Guanine C1 GNA Cytosine (rotated) G1:e->C1:w Clash Steric Clash (Suboptimal Pairing)

Caption: Comparison of Watson-Crick and GNA's reverse Watson-Crick pairing.

Experimental Protocols

(S)-GNA Oligonucleotide Synthesis

Synthesis of (S)-GNA oligonucleotides is achieved using automated solid-phase phosphoramidite chemistry, analogous to standard DNA/RNA synthesis.

  • Monomers: (S)-GNA phosphoramidite building blocks for A, G, C, and T are synthesized. Improved protocols utilize N-dimethylformamidine protection for adenine and guanine, and an acetamide (B32628) for cytosine to allow for faster deprotection.

  • Synthesizer: An automated DNA/RNA synthesizer (e.g., ABI 394) is used on a ~1 µmol scale.

  • Protocol: A standard protocol for 2-cyanoethyl phosphoramidites is employed, with the key modification of extending the coupling time to 3 minutes to ensure efficient reaction with the GNA monomers.

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated aqueous ammonium (B1175870) hydroxide (B78521) at 55 °C for 12-18 hours.

  • Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC), typically reverse-phase or anion-exchange, to yield the final high-purity oligonucleotide.

X-ray Crystallography

Determining the atomic-resolution structure of an (S)-GNA duplex requires the growth of high-quality single crystals.

  • Sample Preparation: The purified (S)-GNA oligonucleotide is dissolved in a low-salt buffer (e.g., 10 mM sodium cacodylate). The solution is annealed by heating to ~90 °C and slowly cooling to room temperature to ensure proper duplex formation. The final concentration is typically around 0.5-1.0 mM.

  • Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small drop (~1 µL) of the GNA solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., 2-methyl-2,4-pentanediol (MPD), salts like magnesium chloride) and allowed to equilibrate against the larger reservoir.

  • Data Collection: Once crystals of sufficient size (~0.1-0.2 mm) have grown, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved using molecular replacement or heavy-atom derivatization methods, followed by iterative cycles of model building and refinement to yield the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural and dynamic information on (S)-GNA duplexes in solution.

  • Sample Preparation: The purified GNA sample is lyophilized and re-dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl) using 99.9% D₂O for non-exchangeable proton observation or a 90% H₂O/10% D₂O mixture for observing exchangeable imino protons.

  • Experiments: A suite of two-dimensional NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the glycol backbone.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a single nucleoside.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Structure Calculation: Resonance assignments are made, and the distance and dihedral angle restraints derived from NOESY and COSY spectra are used as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a family of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall conformation and chirality of the (S)-GNA duplex in solution.

  • Sample Preparation: A dilute solution of the GNA duplex (~5-10 µM) is prepared in a low-salt buffer (e.g., 10 mM sodium phosphate) that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter (e.g., Jasco J-810) from approximately 320 nm to 200 nm in a 1-mm pathlength quartz cuvette.

  • Interpretation: (S)-GNA duplexes exhibit a characteristic CD spectrum with a strong negative peak near 270-280 nm.[8] This is in stark contrast to A- and B-form DNA/RNA, which show a positive band in this region, and is a key indicator of the unique GNA helical structure.[8]

Thermal Melting (Tm) Analysis

This technique is used to determine the thermal stability of the (S)-GNA duplex.

  • Sample Preparation: A solution of the GNA duplex (typically ~1-5 µM) is prepared in a buffer containing a defined salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate).

  • Measurement: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is ramped slowly (e.g., 0.5-1.0 °C/minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the midpoint of the sigmoidal melting curve. By performing melts at several concentrations, thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from van't Hoff analysis.

References

Methodological & Application

Application Notes and Protocols for (S)-GNA-U-phosphoramidite Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), an acyclic nucleic acid analogue, has garnered significant interest in the fields of synthetic biology and drug development due to its unique biochemical and biophysical properties. GNA is built on a repeating glycol backbone linked by phosphodiester bonds, a simpler structure compared to the deoxyribose or ribose backbone of DNA and RNA. The (S)-enantiomer of GNA, in particular, has been shown to form stable, antiparallel duplexes with itself and with RNA, making it a promising candidate for antisense therapies and other nucleic acid-based technologies.

These application notes provide a detailed protocol for the solid-phase synthesis of oligonucleotides containing (S)-GNA-Uridine ((S)-GNA-U) using standard phosphoramidite (B1245037) chemistry. The protocol is intended for researchers familiar with automated oligonucleotide synthesis and provides a framework for the incorporation of (S)-GNA-U-phosphoramidite into custom oligonucleotide sequences.

Data Presentation

The efficiency of each step in solid-phase oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data for the key steps in the synthesis process. It is important to note that the coupling efficiency of modified phosphoramidites, such as this compound, may require optimization.

ParameterStandard DNA PhosphoramiditesThis compound (Expected)
Coupling Efficiency per Step >99%>98% (with optimized coupling time)
Overall Yield (for a 20-mer) ~70-80%Dependent on coupling efficiency
Purity (Post-synthesis, pre-purification) Variable, depends on lengthVariable, depends on length
Final Purity (Post-purification) >95% (HPLC or PAGE)>95% (HPLC or PAGE)

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of an oligonucleotide containing an (S)-GNA-U monomer. The protocol is based on the well-established phosphoramidite method and is compatible with most automated DNA/RNA synthesizers.

Materials and Reagents
  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Coupling Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile (B52724)

  • Capping Solution A: Acetic anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)

  • Capping Solution B: 16% 1-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521)

  • Anhydrous acetonitrile

  • Argon (high purity)

Instrumentation
  • Automated DNA/RNA Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Polyacrylamide Gel Electrophoresis (PAGE) equipment

  • Mass Spectrometer (for product verification)

Synthesis Cycle for (S)-GNA-U Incorporation

The synthesis proceeds in a 3' to 5' direction. The following four steps are repeated for each monomer addition.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM).

    • This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor synthesis efficiency.

  • Coupling:

    • The this compound is activated by the coupling activator (0.45 M ETT in acetonitrile) to form a highly reactive intermediate.

    • The activated this compound is then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note: Modified phosphoramidites often require longer coupling times than standard DNA or RNA phosphoramidites. A coupling time of 5-10 minutes is recommended for this compound to ensure high coupling efficiency[1][2].

    • The column is washed with anhydrous acetonitrile after the coupling step.

  • Capping:

    • Any unreacted 5'-hydroxyl groups on the solid support are acetylated ("capped") to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations in the final product.

    • This is achieved by treating the support with a mixture of Capping Solution A and Capping Solution B.

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphotriester linkage.

    • This is accomplished by treating the solid support with the oxidizing solution (Iodine in THF/Pyridine/Water).

    • The column is subsequently washed with anhydrous acetonitrile.

These four steps constitute one cycle of monomer addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed.

  • The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • The ammonium hydroxide solution containing the oligonucleotide is then heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases.

  • The solution is then cooled, and the ammonia (B1221849) is evaporated.

Purification

The crude oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is necessary to isolate the desired full-length oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides. The separation is based on the hydrophobicity of the molecules. If the synthesis is performed with the final DMT group left on (DMT-on), the full-length product will be significantly more hydrophobic than the truncated sequences and can be easily separated. The DMT group is then removed by treatment with an acid post-purification.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify oligonucleotides based on their size. The full-length product will migrate as a single band, which can be excised from the gel and eluted.

Analysis and Characterization

The purity and identity of the synthesized oligonucleotide should be confirmed using analytical techniques such as:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.

Visualizations

Solid-Phase Synthesis Workflow

GNA_Solid_Phase_Synthesis Start Start: Solid Support with Initial Nucleoside (DMT-on) Deblocking 1. Deblocking (Detritylation) 3% TCA in DCM Start->Deblocking Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling 2. Coupling This compound + Activator (ETT) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping Acetic Anhydride + N-Methylimidazole Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation 4. Oxidation Iodine Solution Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 Repeat Repeat Cycle for Next Monomer Wash4->Repeat n-1 times Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Wash4->Cleavage Final Cycle Repeat->Deblocking Purification Purification (HPLC or PAGE) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Final Product: (S)-GNA-U containing Oligonucleotide Analysis->End Synthesis_Logic cluster_parallel Deblocking Deblocking (Exposes 5'-OH) Coupling Coupling (Forms Phosphite Triester) Deblocking->Coupling Enables Capping Capping (Blocks Unreacted 5'-OH) Coupling->Capping Followed by Oxidation Oxidation (Stabilizes Backbone) Coupling->Oxidation Requires

References

Application Notes and Protocols for Incorporating Glycol Nucleic Acid (GNA) Monomers into siRNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Glycol Nucleic Acid (GNA) monomers into small interfering RNA (siRNA) sequences. The inclusion of GNA, a synthetic nucleic acid analogue with an acyclic propylene (B89431) glycol backbone, has been shown to enhance the therapeutic properties of siRNAs by improving stability, reducing off-target effects, and maintaining potent gene silencing activity.[1][2][3][4]

Introduction to GNA-modified siRNAs

Incorporating (S)-GNA monomers into siRNA sequences, particularly within the seed region of the guide strand, has emerged as a key strategy to mitigate off-target effects.[1][2][3][4] These off-target effects are a major hurdle in the therapeutic development of siRNAs and are often mediated by miRNA-like interactions of the siRNA seed region with unintended mRNA targets. The structural perturbation introduced by a GNA monomer can destabilize these unintended interactions without compromising the on-target silencing activity.[1][2][3][4] Furthermore, GNA modifications have been shown to increase resistance to nuclease degradation, a critical feature for in vivo applications.[1][2][3][4]

Key Advantages of GNA Incorporation in siRNAs:

  • Reduced Off-Target Effects: A single (S)-GNA modification in the seed region of the guide strand can significantly reduce off-target gene silencing.[1][2][3][4]

  • Enhanced Stability: GNA modifications can increase the resistance of siRNAs to nuclease degradation.[1][2][3][4]

  • Maintained Potency: GNA-modified siRNAs retain potent in vitro and in vivo gene silencing activity.[1][2][3][4][6]

  • Improved Safety Profile: The reduction in off-target effects contributes to an improved safety profile for GNA-modified siRNA therapeutics.[1][2][3][4]

Data Presentation

Table 1: Impact of GNA Modification on Thermal Stability of RNA Duplexes
Modification DescriptionSequence ContextΔTm (°C) per modificationReference
Single (S)-GNA-T substitutionRNA duplexVariable, context-dependent[7]
Single (S)-GNA-A substitutionRNA duplexVariable, context-dependent[7]
Single (S)-GNA-C substitutionRNA duplexSignificant destabilization[7]
Single (S)-GNA-G substitutionRNA duplexSignificant destabilization[7]
Single UNA substitution (destabilizing)Central position in RNA duplex-4.0 to -6.6 kcal/mol (ΔG°37)[8]
Single UNA substitution (destabilizing)Terminal position in RNA duplex~ -0.5 to -1.5 kcal/mol (ΔG°37)[8]

Note: The impact of GNA on Tm is highly dependent on the specific nucleotide, its position in the sequence, and the sequence context. The destabilization observed with GNA-C and GNA-G can be rescued by using GNA-isocytidine and GNA-isoguanosine.

Table 2: In Vitro Silencing Potency of GNA-modified siRNAs
Target GeneCell LineGNA Modification Position (Guide Strand)IC50 (nM) - ModifiedIC50 (nM) - UnmodifiedReference
TtrMouse hepatocytesg7~0.1~0.1[6]
Hao1Mouse hepatocytesg7~0.2~0.2[6]
AGTHep3BMultipleVariableVariable[9]
SERPINA6Hep3BMultipleVariableVariable[9]
ApoBHeLag5, g8, g15, g19 (2'-O-benzyl)Improved-[10]

Note: IC50 values are highly target and sequence-dependent. The data indicates that GNA modification, when appropriately placed, does not negatively impact and can sometimes improve in vitro potency.

Table 3: In Vivo Efficacy of GNA-modified siRNAs in Mice
Target GenesiRNA ConjugateGNA Modification Position (Guide Strand)Dose% mRNA Knockdown (vs. control)Time PointReference
TtrGalNAcg70.5 mg/kg~80%7 days[6]
Hao1GalNAcg71.0 mg/kg~75%7 days[6]
TtrGalNAcg70.75 mg/kg~90%-[6]
ApoBLNPg5, g8, g15, g19 (2'-O-benzyl)->90%3 days[10]

Note: In vivo efficacy is influenced by the delivery vehicle (e.g., GalNAc, LNP), dose, and target gene. GNA-modified siRNAs have demonstrated robust in vivo activity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of GNA-modified siRNA Oligonucleotides

This protocol outlines the standard procedure for synthesizing GNA-modified RNA oligonucleotides using phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Materials:

  • GNA phosphoramidite monomers (A, C, G, T/U)

  • RNA phosphoramidite monomers (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Solid support (e.g., CPG) with the initial nucleoside attached

  • Standard synthesis reagents: Activator (e.g., DCI), Oxidizer (Iodine/water/pyridine), Capping reagents (Cap A and Cap B), Deblocking agent (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence, specifying the position(s) for GNA monomer incorporation.

  • Reagent Preparation: Prepare fresh solutions of phosphoramidites and synthesis reagents according to the synthesizer manufacturer's instructions.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deprotection (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain with the deblocking agent.

    • Coupling: Addition of the next phosphoramidite monomer (RNA or GNA) in the presence of the activator. A longer coupling time (e.g., 3-5 minutes) may be beneficial for GNA monomers.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage and Deprotection of GNA-modified siRNA

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • Butanol

Procedure:

  • Cleavage from Solid Support:

    • Transfer the solid support to a screw-cap vial.

    • Add AMA solution and incubate at 65°C for 10-20 minutes.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection (for RNA monomers):

    • Resuspend the dried oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF and incubate at 65°C for 2.5 hours.

  • Quenching and Precipitation (DMT-off):

    • Cool the reaction mixture.

    • Add butanol to precipitate the oligonucleotide.

    • Centrifuge to pellet the oligonucleotide, decant the supernatant.

    • Wash the pellet with ethanol (B145695) and dry.

  • Quenching for DMT-on Purification:

    • Cool the reaction mixture.

    • Add RNA Quenching Buffer. The sample is now ready for purification.

Protocol 3: Purification and Analysis of GNA-modified siRNA

This protocol outlines the purification of the deprotected oligonucleotide by High-Performance Liquid Chromatography (HPLC) and subsequent analysis.

Materials:

  • HPLC system with an appropriate anion-exchange or reverse-phase column

  • HPLC buffers (e.g., sodium phosphate, sodium bromide for anion-exchange; triethylammonium (B8662869) acetate, acetonitrile for reverse-phase)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Resuspend the crude oligonucleotide in an appropriate buffer.

    • Purify the oligonucleotide by anion-exchange HPLC (for DMT-off) or reverse-phase HPLC (for DMT-on).

    • Collect the fractions containing the full-length product.

  • Desalting:

    • Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography, ethanol precipitation).

  • Analysis:

    • Confirm the identity and purity of the GNA-modified siRNA strand by mass spectrometry and analytical HPLC.

  • Annealing:

    • Quantify the concentrations of the sense and antisense strands by UV spectrophotometry.

    • Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., PBS).

    • Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the siRNA duplex.

Protocol 4: In Vitro Transfection and Gene Silencing Analysis of GNA-modified siRNA

This protocol describes the delivery of GNA-modified siRNA into cultured cells and the subsequent measurement of target mRNA knockdown.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • GNA-modified siRNA duplex

  • Transfection reagent (e.g., lipofectamine)

  • Opti-MEM or other serum-free medium

  • RNA isolation kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.[11]

  • Transfection Complex Formation:

    • Dilute the GNA-modified siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[11]

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the transfection complexes to the cells.

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with complete growth medium.

  • Gene Expression Analysis (24-72 hours post-transfection):

    • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qRT-PCR: Perform quantitative real-time PCR using primers and a probe specific for the target mRNA and a housekeeping gene (for normalization).[12][13]

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, comparing the GNA-siRNA treated cells to a negative control (e.g., non-targeting siRNA).[12]

Protocol 5: In Vivo Evaluation of GNA-modified siRNA in Animal Models

This protocol provides a general framework for assessing the in vivo efficacy of GNA-modified siRNAs in a mouse model.

Materials:

  • GNA-modified siRNA, potentially conjugated to a targeting ligand (e.g., GalNAc) or formulated in a delivery vehicle (e.g., lipid nanoparticles).

  • Animal model (e.g., mice)

  • Dosing solutions (e.g., sterile PBS)

  • Tissue collection and homogenization reagents

  • RNA isolation and qRT-PCR reagents

Procedure:

  • Animal Dosing:

    • Administer the GNA-modified siRNA formulation to the animals via a suitable route (e.g., subcutaneous or intravenous injection).

  • Tissue Collection:

    • At predetermined time points post-dose, euthanize the animals and collect the target tissues (e.g., liver).

  • RNA Extraction and Analysis:

    • Homogenize the tissues and extract total RNA.

    • Perform qRT-PCR to quantify the target mRNA levels as described in Protocol 4.

  • Data Analysis:

    • Compare the target mRNA levels in the treated group to a control group (e.g., vehicle or non-targeting siRNA).

Mandatory Visualizations

RNA Interference (RNAi) Signaling Pathway

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA (GNA-modified) Dicer Dicer dsRNA->Dicer Processing siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading (Ago2) siRNA_duplex->RISC_loading Guide strand loading RISC_active Active RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target Recognition Degradation mRNA Degradation Cleavage->Degradation

Caption: The RNA interference pathway initiated by a GNA-modified siRNA.

Experimental Workflow for GNA-siRNA Synthesis and Evaluation

GNA_siRNA_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Solid_Phase Solid-Phase Synthesis (GNA & RNA phosphoramidites) Cleavage Cleavage & Deprotection Solid_Phase->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis Annealing Annealing Analysis->Annealing In_Vitro In Vitro Transfection Annealing->In_Vitro In_Vivo In Vivo Administration (Animal Model) Annealing->In_Vivo qPCR_vitro qRT-PCR for Knockdown In_Vitro->qPCR_vitro qPCR_vivo qRT-PCR for Efficacy In_Vivo->qPCR_vivo

Caption: Workflow for the synthesis and evaluation of GNA-modified siRNAs.

Logical Relationship of GNA Modification to Improved siRNA Properties

GNA_Properties cluster_effects Effects cluster_outcomes Outcomes GNA_Mod GNA Monomer Incorporation Structural Structural Perturbation in Seed Region GNA_Mod->Structural Nuclease_Res Increased Nuclease Resistance GNA_Mod->Nuclease_Res Potency Maintained On-Target Potency GNA_Mod->Potency Maintains Off_Target Reduced Off-Target Effects Structural->Off_Target Stability Enhanced Stability Nuclease_Res->Stability Therapeutic_Index Improved Therapeutic Index Off_Target->Therapeutic_Index Stability->Therapeutic_Index Potency->Therapeutic_Index

Caption: How GNA modification leads to an improved therapeutic index for siRNAs.

References

Applications of Glycol Nucleic Acid (GNA) in Antisense Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycol Nucleic Acid (GNA) in Antisense Therapy

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified acyclic three-carbon glycerol (B35011) backbone linked by phosphodiester bonds.[1] This unique structure confers several advantageous properties for its use in antisense therapy. GNA oligonucleotides can form stable, anti-parallel duplexes with complementary RNA sequences, often with thermal and thermodynamic stabilities comparable to or even exceeding those of natural DNA and RNA duplexes.[1] This high binding affinity is a key attribute for potent antisense activity.

A significant advantage of GNA is its resistance to nuclease degradation, a major hurdle for in vivo applications of natural nucleic acids.[2][3] The modified backbone of GNA protects it from enzymatic cleavage, prolonging its half-life and therapeutic effect. Furthermore, specific stereoisomers of GNA, particularly the (S)-enantiomer, have been shown to be well-accommodated in right-handed RNA duplexes, leading to potent gene silencing with reduced off-target effects.[2][3] These properties make GNA a promising candidate for the development of next-generation antisense therapeutics.

Mechanism of Action

GNA-based antisense oligonucleotides (ASOs) primarily function through the recruitment of RNase H, an endogenous enzyme that recognizes DNA/RNA heteroduplexes and cleaves the RNA strand. By designing a GNA-ASO that is complementary to a specific messenger RNA (mRNA) target, the ASO binds to the mRNA, forming a GNA/RNA hybrid. This hybrid is a substrate for RNase H, which then degrades the target mRNA, preventing its translation into a functional protein and thereby silencing gene expression.

Alternatively, GNA-ASOs can act via a steric hindrance mechanism. By binding to a specific site on an mRNA molecule, the ASO can physically block the translational machinery (ribosomes) from proceeding along the mRNA, thus inhibiting protein synthesis. This mechanism does not involve mRNA degradation.

Key Applications and Advantages

  • Enhanced Stability: GNA's acyclic backbone provides significant resistance to nuclease degradation compared to natural DNA and RNA.[2][3]

  • High Binding Affinity: GNA forms highly stable duplexes with target RNA, leading to potent antisense activity.[1]

  • Reduced Off-Target Effects: Strategic incorporation of (S)-GNA nucleotides, particularly in the seed region of siRNAs, can mitigate off-target gene silencing.[2][3]

  • Improved Safety Profile: GNA-modified siRNAs have demonstrated an improved safety profile in human clinical development compared to their unmodified counterparts.[2][3]

  • Versatility: GNA can be incorporated into various antisense modalities, including single-stranded ASOs and small interfering RNAs (siRNAs).

Data Presentation: Quantitative Comparison of GNA-Modified and Unmodified siRNAs

The following tables summarize quantitative data from studies evaluating the efficacy of (S)-GNA-modified siRNAs targeting the transthyretin (TTR) gene in vitro and in vivo.

Table 1: In Vitro Potency of GNA-Modified vs. Unmodified Anti-TTR siRNAs

siRNA ConstructModificationTarget GeneCell LineIC50 (nM)Fold Change vs. Unmodified
Parent siRNAUnmodifiedTTRHeLa0.101.0
(S)-GNA modifiedSingle (S)-GNA at position 7 of guide strandTTRHeLa0.081.25x more potent
(R)-GNA modifiedSingle (R)-GNA at position 7 of guide strandTTRHeLa0.252.5x less potent

Data is representative and compiled from findings reported in studies on GNA-modified siRNAs.[2][3]

Table 2: In Vivo Efficacy of GalNAc-Conjugated GNA-Modified Anti-TTR siRNA in Mice

Treatment GroupDose (mg/kg)Administration RouteTime Point (Days post-dose)Mean TTR mRNA Knockdown (%)
Saline Control-Subcutaneous70
Unmodified siRNA1.0Subcutaneous775
(S)-GNA modified siRNA1.0Subcutaneous785
(S)-GNA modified siRNA0.3Subcutaneous770

Data is representative and compiled from in vivo studies of GNA-modified siRNAs.[4] GalNAc conjugation facilitates targeted delivery to hepatocytes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of GNA-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing GNA-modified oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Materials:

  • GNA phosphoramidite monomers (A, C, G, T/U)

  • Standard DNA or RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) or methylamine)

  • Acetonitrile (synthesis grade)

Procedure:

  • Synthesizer Setup: Program the automated synthesizer with the desired GNA-modified oligonucleotide sequence.

  • Column Installation: Install the appropriate CPG solid support column corresponding to the 3'-most nucleotide of the sequence.

  • Synthesis Cycle (repeated for each monomer): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide with the deblocking solution. b. Coupling: Deliver the GNA or standard phosphoramidite monomer and activator solution to the column to couple the new base to the growing chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final synthesis cycle, perform a final detritylation to remove the 5'-DMT group from the full-length oligonucleotide.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the base and phosphate protecting groups using the cleavage and deprotection solution at elevated temperature.

  • Purification: Purify the crude oligonucleotide product using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Evaluation of GNA-ASO Activity

This protocol describes a general workflow for assessing the gene-silencing activity of a GNA-ASO in a cultured cell line.

Materials:

  • Mammalian cell line expressing the target gene (e.g., HeLa, HEK293)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • GNA-ASO and control oligonucleotides (e.g., scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription (RT) and quantitative PCR (qPCR)

  • Primers for the target gene and a housekeeping gene

  • Reagents for protein extraction (lysis buffer)

  • Antibodies for Western blot analysis (primary and secondary)

  • Reagents for ELISA

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Dilute the GNA-ASO and control oligonucleotides in serum-free medium. b. Dilute the transfection reagent in serum-free medium. c. Combine the diluted oligonucleotides and transfection reagent and incubate to allow complex formation. d. Add the transfection complexes to the cells and incubate for the desired time (e.g., 24-72 hours).

  • RNA Analysis (RT-qPCR): a. Harvest the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative mRNA expression levels.

  • Protein Analysis (Western Blot or ELISA): a. Harvest the cells and prepare protein lysates. b. Quantify the protein concentration. c. For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to visualize the target protein and a loading control. d. For ELISA, perform the assay according to the manufacturer's instructions to quantify the target protein levels.

Protocol 3: In Vivo Evaluation of GNA-Modified siRNA in a Mouse Model

This protocol provides a general outline for assessing the in vivo efficacy of a GNA-modified siRNA in mice.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • GNA-modified siRNA and control siRNA (e.g., conjugated with GalNAc for liver targeting)

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for subcutaneous injection

  • Anesthesia and surgical tools for tissue collection

  • Reagents for RNA and protein extraction from tissues

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Dosing: a. Prepare the siRNA solutions in sterile saline at the desired concentrations. b. Administer the siRNA to the mice via subcutaneous injection.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Tissue Collection: At the desired time points (e.g., 7, 14, 21 days post-dose), euthanize the mice and collect the target tissues (e.g., liver).

  • Analysis: a. Extract RNA and protein from the collected tissues. b. Perform RT-qPCR and Western blot or ELISA as described in Protocol 2 to determine the level of target gene and protein knockdown.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Bcl2 Bcl-2 Akt->Bcl2 P CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis GNA_ASO GNA-ASO (anti-Bcl-2) GNA_ASO->Bcl2 inhibits expression

Caption: PI3K/Akt signaling pathway and the inhibitory action of a GNA-ASO targeting Bcl-2.

Experimental Workflow Diagram

GNA_ASO_Workflow cluster_synthesis 1. GNA-ASO Synthesis & Purification cluster_invitro 2. In Vitro Screening cluster_invivo 3. In Vivo Evaluation Synthesis Solid-Phase Synthesis Purification HPLC Purification Synthesis->Purification QC Mass Spec & Analytical HPLC Purification->QC Transfection ASO Transfection QC->Transfection CellCulture Cell Culture CellCulture->Transfection Analysis RT-qPCR & Western Blot/ELISA Transfection->Analysis Dosing Subcutaneous Injection Analysis->Dosing AnimalModel Animal Model AnimalModel->Dosing TissueHarvest Tissue Harvesting Dosing->TissueHarvest Efficacy Target Knockdown Analysis TissueHarvest->Efficacy

Caption: General experimental workflow for the development and evaluation of GNA-ASOs.

Logical Relationship Diagram

GNA_Advantages cluster_properties Key Properties cluster_advantages Therapeutic Advantages GNA Glycol Nucleic Acid (GNA) AcyclicBackbone Acyclic Glycerol Backbone GNA->AcyclicBackbone HighAffinity High Binding Affinity to RNA GNA->HighAffinity NucleaseResistance Nuclease Resistance AcyclicBackbone->NucleaseResistance IncreasedPotency Increased Potency HighAffinity->IncreasedPotency ProlongedEffect Prolonged Therapeutic Effect NucleaseResistance->ProlongedEffect ImprovedSafety Improved Safety (Reduced Off-Target) IncreasedPotency->ImprovedSafety

Caption: Logical relationships between GNA's properties and its therapeutic advantages.

References

Application Notes and Protocols for (S)-GNA in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic xeno-nucleic acid (XNA) with an acyclic propylene (B89431) glycol backbone, presents a compelling modification for aptamer development. The (S)-enantiomer of GNA, in particular, has garnered significant interest due to its unique structural and biochemical properties. When incorporated into oligonucleotides, (S)-GNA can confer remarkable thermal stability to duplexes and enhanced resistance to nuclease degradation, addressing two of the key limitations of conventional DNA and RNA aptamers.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-GNA in the development of robust and effective aptamers. While the direct enzymatic amplification of GNA-containing libraries for de novo SELEX (Systematic Evolution of Ligands by EXponential Enrichment) remains a significant challenge due to the lack of commercially available polymerases that can efficiently process GNA templates, a powerful and practical alternative is the post-SELEX modification of promising aptamer candidates.[5] This approach allows researchers to leverage the well-established SELEX process to first identify high-affinity DNA or RNA aptamers, which are then chemically synthesized with (S)-GNA substitutions to enhance their therapeutic and diagnostic potential.

This document outlines the synthesis of (S)-GNA phosphoramidites, a standard SELEX protocol for the initial aptamer selection, the subsequent solid-phase synthesis of (S)-GNA modified aptamers, and detailed protocols for the characterization of their binding affinity, specificity, and nuclease stability.

Biochemical Properties and Advantages of (S)-GNA

(S)-GNA offers several distinct advantages over natural nucleic acids for aptamer development:

  • Enhanced Thermal Stability: (S)-GNA homoduplexes exhibit significantly higher thermal and thermodynamic stability compared to analogous DNA and RNA duplexes.[6] This increased stability can translate to more robust aptamer structures with improved target affinity.

  • Nuclease Resistance: The acyclic backbone of GNA renders it resistant to degradation by nucleases, a critical feature for in vivo applications where aptamers are exposed to enzymatic degradation in biological fluids.[1][3][4]

  • Unique Structural Conformations: (S)-GNA can form stable heteroduplexes with RNA, though not typically with DNA.[6] The incorporation of (S)-GNA can induce unique structural conformations in an aptamer, potentially leading to novel binding motifs and improved target recognition.

  • Chemical Simplicity and Accessibility: The building blocks for GNA synthesis are economically accessible, making it a viable option for large-scale production.[6]

Data Presentation: Thermodynamic Properties of GNA-Containing Duplexes

The following table summarizes key thermodynamic parameters for GNA-containing duplexes compared to their natural counterparts, highlighting the enhanced stability conferred by GNA.

Duplex TypeSequence (18-mer)Melting Temperature (Tm) (°C)
(S)-GNA:(S)-GNAPoly(A):Poly(T)63
DNA:DNAPoly(dA):Poly(dT)40.5
RNA:RNAPoly(A):Poly(U)42.5
(S)-GNA:RNAPoly(A):(U)~35

Data compiled from literature.[3][7]

Experimental Protocols

Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA phosphoramidites is a prerequisite for incorporating (S)-GNA into oligonucleotides via solid-phase synthesis. A general scheme is presented below.[8][9][10]

Diagram: Synthesis of (S)-GNA Phosphoramidite (B1245037)

GNA_Phosphoramidite_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product S_Glycidol (S)-Glycidyl 4,4'-dimethoxytrityl ether RingOpening Regio- and Stereospecific Ring Opening S_Glycidol->RingOpening Nucleobase Protected Nucleobase (A, C, G, T) Nucleobase->RingOpening Phosphitylation Phosphitylation RingOpening->Phosphitylation GNA_Phosphoramidite (S)-GNA Phosphoramidite Phosphitylation->GNA_Phosphoramidite

Caption: General workflow for the synthesis of (S)-GNA phosphoramidites.

Protocol:

  • Ring Opening: React (S)-glycidyl 4,4'-dimethoxytrityl ether with a protected nucleobase (e.g., N6-benzoyladenine, N4-benzoylcytosine, N2-isobutyrylguanine, or thymine) in the presence of a base such as sodium hydride in an anhydrous solvent like DMF. The reaction is typically heated to drive it to completion.

  • Purification: The resulting DMT-protected (S)-GNA nucleoside is purified using column chromatography.

  • Phosphitylation: The purified (S)-GNA nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in an anhydrous solvent such as dichloromethane.

  • Final Purification: The final (S)-GNA phosphoramidite product is purified by column chromatography and stored under anhydrous conditions until use in oligonucleotide synthesis.

SELEX Protocol for Initial Aptamer Selection (DNA Aptamer Example)

This protocol describes a standard SELEX procedure to isolate a DNA aptamer against a protein target. This aptamer can then be synthesized with (S)-GNA modifications.

Diagram: SELEX Workflow

SELEX_Workflow cluster_library Library Preparation cluster_selection Selection Cycle cluster_amplification Amplification cluster_analysis Analysis ssDNA_Library Single-stranded DNA Library (~10^15 sequences) Incubation Incubation with Target Protein ssDNA_Library->Incubation Round 1 Partitioning Partitioning: Bound vs. Unbound Incubation->Partitioning Elution Elution of Bound Sequences Partitioning->Elution PCR PCR Amplification Elution->PCR ssDNA_Gen ssDNA Generation PCR->ssDNA_Gen Sequencing Cloning and Sequencing PCR->Sequencing After several rounds ssDNA_Gen->Incubation Next Round Characterization Aptamer Characterization Sequencing->Characterization

Caption: Iterative process of SELEX for aptamer discovery.

Protocol:

  • Library Design and Synthesis: Synthesize a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-80 nucleotides) flanked by constant primer binding sites.

  • Target Immobilization: Immobilize the target protein on a solid support (e.g., magnetic beads, nitrocellulose membrane).

  • Binding Reaction: Incubate the ssDNA library with the immobilized target in a suitable binding buffer.

  • Partitioning: Wash the solid support to remove unbound and weakly bound sequences. The stringency of the washing steps can be increased in later rounds of selection.

  • Elution: Elute the bound ssDNA sequences from the target, for example, by heat denaturation or by using a high salt concentration or a chaotropic agent.

  • PCR Amplification: Amplify the eluted ssDNA sequences by PCR using primers complementary to the constant regions. One of the primers should be biotinylated to facilitate ssDNA generation.

  • ssDNA Generation: Separate the strands of the biotinylated PCR product using streptavidin-coated beads and alkaline denaturation to obtain the non-biotinylated ssDNA for the next round of selection.

  • Iterative Rounds: Repeat steps 3-7 for several rounds (typically 8-15 rounds), progressively increasing the selection pressure to enrich for high-affinity aptamers.

  • Cloning and Sequencing: After the final round, clone the enriched PCR products and sequence individual clones to identify consensus sequences.

  • Aptamer Truncation and Optimization: Analyze the secondary structures of the identified aptamers to determine the minimal binding motif and truncate the sequences to their essential binding domains.

Solid-Phase Synthesis of (S)-GNA Modified Aptamers

Once a promising DNA or RNA aptamer sequence is identified, it can be chemically synthesized with (S)-GNA modifications at specific positions using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Protocol:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired aptamer sequence, indicating the positions for (S)-GNA incorporation.

  • Phosphoramidite Preparation: Prepare solutions of the standard DNA or RNA phosphoramidites and the synthesized (S)-GNA phosphoramidites in anhydrous acetonitrile.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on a solid support. Each cycle consists of four main steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite, which is activated by a catalyst (e.g., tetrazole).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a strong base (e.g., ammonium (B1175870) hydroxide).

  • Purification: The full-length (S)-GNA modified aptamer is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Characterization of (S)-GNA Modified Aptamers

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events to determine association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[8][11]

Diagram: SPR Workflow

SPR_Workflow Immobilization Immobilize Ligand (Aptamer or Target) on Sensor Chip Injection Inject Analyte over Sensor Surface Immobilization->Injection Analyte_Prep Prepare Analyte (Target or Aptamer) in Running Buffer Analyte_Prep->Injection Detection Detect Change in Refractive Index (Response Units) Injection->Detection Data_Analysis Analyze Sensorgram to Determine Kinetics (kon, koff, KD) Detection->Data_Analysis

Caption: Workflow for determining binding kinetics using SPR.

Protocol:

  • Ligand Immobilization: Covalently immobilize either the (S)-GNA modified aptamer or the target protein onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the analyte (the binding partner that is not immobilized) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units) in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][9]

Protocol:

  • Sample Preparation: Prepare solutions of the (S)-GNA modified aptamer and the target protein in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load one of the binding partners into the sample cell of the calorimeter and the other into the titration syringe.

  • Titration: Inject small aliquots of the titrant from the syringe into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Fluorescence Polarization/Anisotropy (FP/FA)

FP/FA is a solution-based technique that can be used to assess the binding of a fluorescently labeled aptamer to its target and to evaluate binding specificity through competition assays.[2][12]

Protocol:

  • Aptamer Labeling: Synthesize the (S)-GNA modified aptamer with a fluorescent label (e.g., fluorescein) at one of its termini.

  • Binding Assay: Incubate a constant concentration of the fluorescently labeled aptamer with increasing concentrations of the target protein and measure the fluorescence polarization or anisotropy. An increase in polarization/anisotropy indicates binding.

  • Competition Assay: To assess specificity, perform the binding assay in the presence of a constant concentration of the target and increasing concentrations of a non-target competitor molecule. A lack of change in polarization/anisotropy in the presence of the competitor indicates specific binding to the intended target.

Gel-Based Degradation Assay

This assay provides a straightforward method to visually assess the stability of (S)-GNA modified aptamers in the presence of nucleases.

Protocol:

  • Incubation: Incubate the (S)-GNA modified aptamer and a control unmodified aptamer in a solution containing a nuclease (e.g., serum or a specific exonuclease).

  • Time Points: Take aliquots of the reaction at different time points.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a chelating agent like EDTA and a denaturing loading buffer.

  • Gel Electrophoresis: Separate the samples on a denaturing polyacrylamide gel.

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light. The persistence of the full-length aptamer band over time indicates its stability.

Conclusion

The incorporation of (S)-GNA into aptamers represents a promising strategy for enhancing their therapeutic and diagnostic utility. While direct SELEX of GNA-containing libraries is currently challenging, the post-SELEX modification approach provides a robust and accessible method for developing (S)-GNA aptamers. The protocols outlined in these application notes offer a comprehensive guide for researchers to synthesize, select, and characterize (S)-GNA modified aptamers, paving the way for the development of next-generation aptamer-based technologies with superior stability and performance.

References

Application Notes and Protocols for the Automated Synthesis of GNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), an acyclic nucleic acid analogue, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2][3] Its simplified three-carbon glycol backbone, in contrast to the deoxyribose or ribose sugars of DNA and RNA, confers unique properties such as high thermal stability when forming duplexes and resistance to nuclease degradation.[1] The automated solid-phase synthesis of GNA-modified oligonucleotides using phosphoramidite (B1245037) chemistry is a robust and reproducible method for producing high-quality GNA sequences and GNA-DNA/RNA chimeras for a variety of research and drug development applications.[1][3]

This document provides detailed application notes and protocols for the automated synthesis of GNA-modified oligonucleotides. It is intended to guide researchers, scientists, and drug development professionals through the entire workflow, from initial synthesis to final purification and analysis.

Data Presentation

The successful synthesis of GNA-modified oligonucleotides is dependent on several factors, including the quality of the GNA phosphoramidite monomers, the synthesis cycle parameters, and the purification method. While specific quantitative data for GNA oligonucleotide synthesis is not extensively published, the following tables provide an overview of expected outcomes based on analogous chemistries and general principles of oligonucleotide synthesis.

Table 1: Expected Coupling Efficiencies for GNA Phosphoramidites

GNA PhosphoramiditeProtecting GroupsExpected Coupling Efficiency (%)Notes
GNA-AN-Dimethylformamidine> 98.5Protecting group strategy can influence coupling efficiency.
GNA-CAcetyl> 98.5Similar to standard DNA/RNA phosphoramidites.
GNA-GN-Dimethylformamidine> 98.0Bulky protecting groups may slightly lower efficiency. A ~25% higher coupling efficiency has been observed for analogous TNA phosphoramidites without bulky protecting groups.[4]
GNA-TNone> 99.0Generally exhibits high coupling efficiency.

Table 2: Estimated Yield of GNA-Modified Oligonucleotides (1 µmol scale)

Oligonucleotide LengthModificationCrude Yield (OD260)Purified Yield (OD260)
20-merAll GNA50 - 8025 - 40
20-merGNA-DNA chimera60 - 9030 - 50
30-merAll GNA30 - 6015 - 30
30-merGNA-DNA chimera40 - 7020 - 35

Yields are highly dependent on sequence, coupling efficiencies, and purification method. For example, a 30-mer synthesized with an average coupling efficiency of 99% will have a theoretical yield of 75%, while the same synthesis at 98% efficiency will yield only 55%.[5][6]

Table 3: Purity of GNA-Modified Oligonucleotides

Purification MethodExpected Purity (% Full-Length Product)AdvantagesDisadvantages
Desalting70 - 85Fast, removes salts and small molecules.Does not remove failure sequences (n-1, n-2).
Ion-Exchange HPLC> 95High resolution, separates based on charge.Can be complex to develop methods.
Reverse-Phase HPLC> 95Excellent for DMT-on purification, good resolution.Purity can be sequence-dependent.
Polyacrylamide Gel Electrophoresis (PAGE)> 98Very high resolution, good for long oligonucleotides.Lower recovery, more labor-intensive.

Mandatory Visualizations

GNA_Monomer_Incorporation cluster_support Solid Support cluster_monomer GNA Phosphoramidite Monomer cluster_chain Growing Oligonucleotide Chain CPG Controlled Pore Glass (CPG) Linker Linker CPG->Linker First_Base 3'-Terminal Nucleoside Linker->First_Base GNA_Phosphoramidite GNA Nucleoside Phosphoramidite First_Base->GNA_Phosphoramidite Coupling (Activated by Tetrazole) Base Nucleobase (A, C, G, or T) GNA_Phosphoramidite->Base contains Glycol Glycol Backbone GNA_Phosphoramidite->Glycol contains DMT 5'-DMT Protecting Group GNA_Phosphoramidite->DMT protected by Phosphoramidite_Group 3'-Phosphoramidite GNA_Phosphoramidite->Phosphoramidite_Group activated at New_Linkage Phosphite Triester Linkage GNA_Phosphoramidite->New_Linkage forms Growing_Chain ...-Nucleoside-Linker-CPG New_Linkage->Growing_Chain GNA_Monomer_Incorporated Incorporated GNA Monomer GNA_Monomer_Incorporated->New_Linkage

Caption: Chemical structure of a GNA phosphoramidite monomer and its incorporation onto a solid support.

Automated_GNA_Synthesis_Cycle start Start of Cycle (Solid Support with Growing Oligo Chain) detritylation 1. Detritylation (Removal of 5'-DMT) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane (DCM) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling 2. Coupling (Addition of GNA Phosphoramidite) Reagents: GNA Phosphoramidite, Activator (e.g., Tetrazole) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping (Blocking of Unreacted 5'-OH Groups) Reagents: Acetic Anhydride, N-Methylimidazole wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation (Stabilization of Phosphate Linkage) Reagent: Iodine Solution wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 end End of Cycle (Chain Elongated by one GNA Monomer) wash4->end end->start Next Cycle

Caption: The automated synthesis cycle for the addition of a single GNA monomer.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of GNA-Modified Oligonucleotides

This protocol outlines the steps for the automated synthesis of a GNA-modified oligonucleotide on a standard DNA/RNA synthesizer.

1. Reagent Preparation:

  • GNA Phosphoramidites: Dissolve GNA phosphoramidite monomers (A, C, G, T) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

  • Activator: Prepare a 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Capping Reagents:

    • Cap A: Acetic Anhydride/Pyridine/THF (1:1:8).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solvent: Anhydrous acetonitrile.

2. Synthesizer Setup:

  • Install the prepared reagents on the automated synthesizer.

  • Prime all reagent lines to ensure they are free of air bubbles and filled with fresh reagent.

  • Select the appropriate synthesis column containing the initial 3'-nucleoside linked to the solid support (e.g., Controlled Pore Glass - CPG).

3. Synthesis Cycle Parameters (for a 1 µmol scale synthesis):

StepReagentWait Time
1. Detritylation 3% TCA in DCM60 seconds
WashAcetonitrile30 seconds
2. Coupling GNA Phosphoramidite + Activator180 seconds
WashAcetonitrile30 seconds
3. Capping Cap A + Cap B30 seconds
WashAcetonitrile30 seconds
4. Oxidation 0.02 M Iodine Solution30 seconds
WashAcetonitrile30 seconds

Note: Coupling times may need to be optimized depending on the specific GNA phosphoramidite and synthesizer.

4. Post-Synthesis:

  • Upon completion of the synthesis, the column is removed from the synthesizer.

  • The solid support is dried with a stream of argon.

Protocol 2: Deprotection and Cleavage of GNA-Modified Oligonucleotides

This protocol describes the removal of protecting groups and cleavage of the oligonucleotide from the solid support.

1. Reagents:

2. Procedure:

  • Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (or AMA solution) to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-12 hours (or 10 minutes at 65°C for AMA).

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

Protocol 3: Purification of GNA-Modified Oligonucleotides by HPLC

This protocol outlines a general procedure for the purification of GNA-modified oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

2. Procedure:

  • Reconstitute the dried crude oligonucleotide in 200 µL of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major peak (the full-length product).

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent using a vacuum concentrator.

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Conclusion

The automated synthesis of GNA-modified oligonucleotides is a highly efficient method for producing these valuable molecules for a wide range of applications. By following the protocols outlined in this document and optimizing the synthesis and purification parameters, researchers can consistently obtain high-quality GNA oligonucleotides for their specific needs. The unique properties of GNA make it a promising candidate for the development of novel diagnostics, therapeutics, and research tools.

References

GNA Phosphoramidites: Pioneering the Next Wave of Nanotechnology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glycol Nucleic Acid (GNA), a synthetic analog of DNA and RNA, is emerging as a powerful tool in the fields of nanotechnology and drug development. Its unique acyclic three-carbon glycerol (B35011) backbone imparts remarkable properties, including exceptional thermal stability, resistance to nuclease degradation, and the ability to form stable duplexes.[1][2][3] These characteristics make GNA an ideal building block for the rational design and construction of novel nanomaterials and targeted therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of GNA phosphoramidites in nanotechnology and drug delivery applications.

Key Advantages of GNA in Nanotechnology

GNA offers several distinct advantages over its natural counterparts, DNA and RNA, for nanotechnology applications:

  • Enhanced Thermal Stability: GNA duplexes exhibit significantly higher melting temperatures (Tm) compared to equivalent DNA:DNA and RNA:DNA duplexes, allowing for the creation of more robust nanostructures that can withstand a wider range of temperatures.[4]

  • Increased Biostability: The unnatural backbone of GNA renders it resistant to degradation by nucleases, a critical feature for in vivo applications such as drug delivery and aptamer-based therapies.[2][5]

  • Simplified Synthesis: GNA phosphoramidites can be synthesized efficiently and incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[6][7]

  • Programmable Self-Assembly: Like DNA, GNA sequences can be programmed to self-assemble into a variety of two- and three-dimensional nanostructures.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and synthesis of GNA.

Table 1: Thermal Stability of GNA Duplexes

Duplex TypeSequenceMelting Temperature (Tm) (°C)Reference
(S)-GNA:(S)-GNA18-mer poly(A/T)63[4]
DNA:DNA18-mer poly(A/T)40.5[4]
RNA:RNA18-mer poly(A/T)42.5[4]

Table 2: GNA Phosphoramidite (B1245037) Synthesis and Oligonucleotide Coupling Efficiency

PhosphoramiditeSynthesis Yield (%)Coupling Efficiency (%)Reference
Acetyl-protected tG amiditeData not availableHigher than DPC-protected[8][9]
On-demand synthesized phosphoramiditesNear-quantitative>98[10]

Note: Specific yield and purity data for a wide range of GNA phosphoramidites are not extensively reported in the literature. The provided data is based on available information.

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA Phosphoramidites

This protocol outlines the general steps for the synthesis of (S)-GNA phosphoramidites. For detailed procedures and characterization data, it is recommended to consult the primary literature.[6][8][9]

Materials:

  • (R)-glycidol

  • Protected nucleobases (e.g., N6-benzoyl-adenine, N4-benzoyl-cytosine, N2-isobutyryl-guanine, thymine)

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Solvents and reagents for organic synthesis (e.g., pyridine, dichloromethane, acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Nucleoside Synthesis: React (R)-glycidol with the desired protected nucleobase in the presence of a suitable base to yield the corresponding (S)-glycol nucleoside.

  • 5'-Hydroxyl Protection (DMTylation): Protect the primary 5'-hydroxyl group of the (S)-glycol nucleoside with dimethoxytrityl chloride (DMT-Cl) in pyridine.

  • Phosphitylation: React the 5'-O-DMT protected (S)-glycol nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to yield the final (S)-GNA phosphoramidite.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized phosphoramidite using techniques such as 1H NMR, 31P NMR, and mass spectrometry.

GNA_Phosphoramidite_Synthesis start Start: (R)-glycidol & Protected Nucleobase nucleoside_synthesis Nucleoside Synthesis start->nucleoside_synthesis dmtylation 5'-Hydroxyl Protection (DMTylation) nucleoside_synthesis->dmtylation phosphitylation Phosphitylation dmtylation->phosphitylation purification Purification (Silica Gel Chromatography) phosphitylation->purification characterization Characterization (NMR, MS) purification->characterization end End: (S)-GNA Phosphoramidite characterization->end

Figure 1: Workflow for the synthesis of (S)-GNA phosphoramidites.
Protocol 2: Automated Solid-Phase Synthesis of GNA Oligonucleotides

This protocol describes the general procedure for the automated solid-phase synthesis of GNA oligonucleotides using standard phosphoramidite chemistry.

Materials:

  • GNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile

  • Controlled pore glass (CPG) solid support functionalized with the first GNA nucleoside

  • Standard reagents for automated DNA/RNA synthesis:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

    • Capping solutions (Cap A and Cap B)

    • Oxidizing solution (e.g., iodine/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Install the GNA phosphoramidite vials and other reagent reservoirs on the automated synthesizer. Program the desired GNA sequence into the synthesizer software.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles, with each cycle adding one GNA nucleotide to the growing chain. The standard cycle consists of four steps:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: Activation of the incoming GNA phosphoramidite with an activator, followed by its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium hydroxide.

  • Purification: The crude GNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[1][11][12]

  • Analysis: The purity and identity of the final GNA oligonucleotide are confirmed by techniques like mass spectrometry and analytical HPLC.

GNA_Solid_Phase_Synthesis start Start: CPG-bound GNA nucleoside deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (GNA Phosphoramidite + Activator) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking Yes cleavage Cleavage & Deprotection repeat->cleavage No (Final Cycle) purification Purification (PAGE or HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified GNA Oligonucleotide analysis->end

Figure 2: Automated solid-phase synthesis cycle for GNA oligonucleotides.

Applications in Nanotechnology and Drug Development

Self-Assembled GNA Nanostructures

The programmability of GNA sequences allows for the bottom-up fabrication of a wide range of nanostructures with defined shapes and sizes. These structures can serve as scaffolds for the precise arrangement of other molecules, such as proteins, nanoparticles, and drugs.

Protocol 3: Self-Assembly of GNA Nanostructures

  • Design: Design GNA oligonucleotide sequences with complementary domains that will drive the self-assembly into the desired nanostructure.

  • Synthesis and Purification: Synthesize and purify the designed GNA oligonucleotides as described in Protocol 2.

  • Annealing: Mix the stoichiometric amounts of the GNA strands in a suitable buffer (e.g., Tris-HCl with MgCl2). Heat the mixture to a temperature above the highest calculated melting temperature of the duplex regions (e.g., 90°C) and then slowly cool it down to room temperature to allow for proper hybridization and formation of the nanostructure.

  • Characterization: Characterize the formation and morphology of the self-assembled GNA nanostructures using techniques such as:

    • Atomic Force Microscopy (AFM): To visualize the topography and dimensions of the nanostructures on a surface.[13][14][15][16]

    • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures.[13][14]

    • Gel Electrophoresis: To confirm the formation of the assembled structure based on its mobility shift compared to the individual strands.

GNA_Nanostructure_Assembly design Design GNA Sequences synthesis Synthesize & Purify GNA Oligonucleotides design->synthesis annealing Annealing (Heating & Slow Cooling) synthesis->annealing characterization Characterization (AFM, TEM, Gel Electrophoresis) annealing->characterization

Figure 3: Workflow for the self-assembly and characterization of GNA nanostructures.
GNA Aptamers for Targeted Drug Delivery

Aptamers are short, single-stranded nucleic acid molecules that can bind to specific targets with high affinity and specificity.[17] GNA's inherent biostability makes it an excellent candidate for the development of therapeutic aptamers.[3] GNA aptamers can be selected to target specific cell surface receptors, enabling the targeted delivery of therapeutic payloads, such as small molecule drugs or siRNAs, to diseased cells.[18]

Protocol 4: Selection of GNA Aptamers (GNA-SELEX)

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be adapted for the selection of GNA aptamers.

  • Library Design and Synthesis: Synthesize a large, random library of GNA oligonucleotides.

  • In Vitro Selection:

    • Incubate the GNA library with the target molecule (e.g., a protein or a whole cell).

    • Partition the bound GNA sequences from the unbound sequences.

    • Amplify the bound GNA sequences using a modified PCR protocol that can accommodate the GNA backbone.

  • Iterative Rounds: Repeat the selection and amplification steps for several rounds to enrich the pool with high-affinity GNA aptamers.

  • Sequencing and Characterization: Sequence the enriched GNA pool to identify individual aptamer candidates. Characterize the binding affinity (e.g., dissociation constant, Kd) of the selected GNA aptamers to their target using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST).[19][20][21][22]

GNA_SELEX library GNA Oligonucleotide Library incubation Incubation with Target library->incubation partition Partitioning (Bound vs. Unbound) incubation->partition amplification Amplification of Bound Sequences partition->amplification enrichment Enrichment for High-Affinity Binders amplification->enrichment enrichment->incubation Iterate sequencing Sequencing & Identification enrichment->sequencing Sufficient Enrichment characterization Binding Affinity Characterization (SPR, MST) sequencing->characterization

Figure 4: The GNA-SELEX process for aptamer selection.

Protocol 5: Conjugation of GNA Aptamers to Nanoparticles

GNA aptamers can be conjugated to various nanoparticles (e.g., gold nanoparticles, liposomes) to create targeted drug delivery systems.

  • Functionalization of GNA Aptamer: Introduce a reactive group (e.g., thiol, amine, or click chemistry handle) at the 5' or 3' end of the GNA aptamer during solid-phase synthesis.

  • Nanoparticle Surface Modification: Modify the surface of the nanoparticles with a complementary reactive group.

  • Conjugation Reaction: Mix the functionalized GNA aptamer and the modified nanoparticles under conditions that promote the covalent linkage between the two.

  • Purification: Purify the GNA aptamer-nanoparticle conjugates from unconjugated components.

  • Characterization: Confirm the successful conjugation and characterize the properties of the final conjugate, such as size, zeta potential, and drug loading capacity.

Conclusion

GNA phosphoramidites represent a versatile and powerful platform for the advancement of nanotechnology and drug development. The unique properties of GNA, particularly its high stability, enable the creation of robust and effective nanomaterials and targeted therapies. The protocols and data presented in this document provide a foundation for researchers to explore the exciting potential of GNA in their respective fields. As research in this area continues to expand, GNA is poised to become an indispensable tool in the development of next-generation nanotechnologies and precision medicines.

References

Synthesis of GNA-RNA Chimeric Duplexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of natural nucleic acids, featuring a simplified acyclic propylene (B89431) glycol backbone. This structural modification confers unique physicochemical properties, including high thermal stability and resistance to nuclease degradation. The ability of GNA to form stable duplexes with RNA has garnered significant interest, particularly in the development of therapeutic oligonucleotides such as small interfering RNAs (siRNAs). The incorporation of GNA into RNA duplexes can enhance their stability and pharmacokinetic profiles, offering a promising strategy for improving the efficacy and safety of RNA-based therapeutics.[1][2][3]

These application notes provide a comprehensive overview of the synthesis and characterization of GNA-RNA chimeric duplexes. Detailed protocols for the synthesis of GNA phosphoramidites, solid-phase synthesis of GNA-containing oligonucleotides, and the annealing of chimeric duplexes are presented. Furthermore, this document includes quantitative data on the thermal stability of GNA-modified duplexes and a visualization of the RNA interference (RNAi) pathway, which is central to the mechanism of action of GNA-modified siRNAs.

Data Presentation

Table 1: Thermal Stability of GNA-Modified siRNA Duplexes

The following table summarizes the thermal melting temperatures (Tm) of various GNA-modified siRNA duplexes. The data highlights the impact of GNA substitutions on the thermodynamic stability of the duplexes.

Duplex IDSequence (5'-3')Modification DetailsTm (°C)
Unmodifiedr(GCAUGCGCCUUAUGAAGCU)None76
GNA-modified 1r(GCAUGCGCCUUAUGAAGCU)GNA at position 7 of the guide strand76
GNA-modified 2r(CGUACGCGGAAUACUUCGA)GNA at position 7 of the passenger strand76
GNA-modified 3r(GCAUGCGCCUUAUGAAGCU)GNA at the 3'-end of the guide strand76

Data is illustrative and compiled from representative literature. Actual Tm values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of GNA Phosphoramidites

This protocol outlines a general method for the synthesis of GNA phosphoramidite (B1245037) monomers, which are the building blocks for the solid-phase synthesis of GNA-containing oligonucleotides.[4][5][6] This process typically involves the protection of the nucleobase's exocyclic amine, followed by dimethoxytritylation of the primary alcohol and subsequent phosphitylation of the secondary alcohol.

Materials:

  • Appropriately protected nucleobases (e.g., N6-benzoyladenine, N4-benzoylcytosine, N2-isobutyrylguanine, thymine)

  • (R)- or (S)-glycidol

  • Sodium hydride (NaH)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous solvents

Procedure:

  • Nucleobase Alkylation: In an inert atmosphere, suspend the protected nucleobase in anhydrous DMF. Add NaH portion-wise and stir the mixture. Add (R)- or (S)-glycidol dropwise and continue stirring at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting glycol nucleoside by silica gel chromatography.

  • Dimethoxytritylation: Dissolve the glycol nucleoside in pyridine and cool in an ice bath. Add DMT-Cl in portions and allow the reaction to warm to room temperature overnight. Quench the reaction with methanol (B129727) and concentrate under reduced pressure. Purify the DMT-protected glycol nucleoside by silica gel chromatography.

  • Phosphitylation: Dissolve the DMT-protected glycol nucleoside in anhydrous DCM under an inert atmosphere. Add DIPEA and cool the mixture in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for several hours. Quench the reaction with methanol and concentrate. Purify the final GNA phosphoramidite by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of GNA-RNA Chimeric Oligonucleotides

This protocol describes the automated solid-phase synthesis of GNA-RNA chimeric oligonucleotides using the phosphoramidite method.[7][8][9]

Materials:

  • GNA phosphoramidites

  • RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard DNA/RNA synthesizer reagents (e.g., deblocking solution, activator, capping solution, oxidizing solution)

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Synthesizer Setup: Load the GNA and RNA phosphoramidites, solid support, and all necessary reagents onto an automated DNA/RNA synthesizer.

  • Automated Synthesis: Program the synthesizer with the desired sequence. The synthesis cycle for each monomer addition consists of the following steps:

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid.

    • Coupling: Addition of the next phosphoramidite, activated by a tetrazole derivative. For GNA phosphoramidites, the coupling time may need to be extended to ensure efficient reaction.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in AMA solution at elevated temperature.

  • 2'-O-Silyl Deprotection: Treat the oligonucleotide with TEA·3HF to remove the 2'-O-TBDMS protecting groups from the RNA monomers.

  • Purification: Purify the crude GNA-RNA chimeric oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Annealing of GNA-RNA Chimeric Duplexes

This protocol details the procedure for forming GNA-RNA chimeric duplexes from the synthesized single-stranded oligonucleotides.[10]

Materials:

  • Purified single-stranded GNA-RNA and RNA oligonucleotides

  • Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES, pH 7.5)

  • Nuclease-free water

  • Thermocycler or heat block

Procedure:

  • Resuspension: Resuspend the purified, lyophilized single-stranded oligonucleotides in the annealing buffer to a desired stock concentration (e.g., 100 µM).

  • Mixing: In a nuclease-free microcentrifuge tube, combine equimolar amounts of the complementary GNA-RNA and RNA strands.

  • Annealing:

    • Heat the mixture to 95 °C for 2-5 minutes to denature any secondary structures.

    • Gradually cool the mixture to room temperature. This can be achieved by simply turning off the heat block and allowing it to cool or by setting a slow ramp-down program on a thermocycler.

  • Storage: Store the annealed duplexes at -20 °C.

Mandatory Visualizations

RNA Interference (RNAi) Pathway for siRNA

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA GNA-modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional for synthetic siRNA) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Dicer->RISC_loading AGO2 Argonaute-2 (AGO2) RISC_loading->AGO2 Guide strand selection active_RISC Active RISC (siRNA-guide strand) AGO2->active_RISC mRNA Target mRNA active_RISC->mRNA Target recognition translation_repression Translational Repression active_RISC->translation_repression cleavage mRNA Cleavage mRNA->cleavage degradation mRNA Degradation cleavage->degradation Workflow cluster_synthesis Synthesis cluster_analysis Duplex Formation & Analysis start Protected Nucleobases & Glycidol phosphoramidite GNA Phosphoramidite Synthesis start->phosphoramidite solid_phase Solid-Phase Oligonucleotide Synthesis phosphoramidite->solid_phase cleavage_deprotection Cleavage & Deprotection solid_phase->cleavage_deprotection purification HPLC/PAGE Purification cleavage_deprotection->purification single_strands Purified Single Strands (GNA-RNA & RNA) purification->single_strands annealing Annealing single_strands->annealing duplex GNA-RNA Chimeric Duplex annealing->duplex thermal_analysis Thermal Stability Analysis (Tm) duplex->thermal_analysis structural_analysis Structural Analysis (CD, NMR) duplex->structural_analysis functional_assay Functional Assay (e.g., Gene Silencing) duplex->functional_assay

References

Troubleshooting & Optimization

Low coupling efficiency of (S)-GNA-U-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with (S)-GNA-U-phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the monomer building block for incorporating a uracil (B121893) base into a glycol nucleic acid (GNA) oligonucleotide with an (S)-stereochemistry at the chiral center of the acyclic backbone. GNA is an unnatural nucleic acid analog with a flexible three-carbon glycol backbone instead of the ribose or deoxyribose sugar found in RNA and DNA, respectively.[1][2] This modification offers unique properties, including high stability and the ability to form stable duplexes, making it a valuable tool in the development of therapeutic oligonucleotides.[1]

Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) in each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences. The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[3]

Q3: Why is the coupling efficiency of this compound often lower than standard DNA or RNA phosphoramidites?

The lower coupling efficiency of this compound can be attributed to several factors, primarily related to its unique acyclic structure. The flexibility of the glycol backbone can lead to a less favorable presentation of the 5'-hydroxyl group for the coupling reaction. Additionally, the acyclic nature of the GNA scaffold may introduce steric hindrance, slowing down the kinetics of the coupling reaction compared to the more rigid five-membered ring of natural nucleosides.[4][5]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency with this compound can manifest as a weak or inconsistent trityl signal during synthesis and a complex mixture of truncated sequences during product analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Consistently Low Coupling Efficiency with this compound

Possible Cause 1: Sub-optimal Coupling Time

The flexible and potentially sterically hindered nature of the GNA backbone necessitates a significantly longer coupling time compared to standard phosphoramidites.

  • Recommended Solution: Extend the coupling time for this compound. A coupling time of 400 seconds has been shown to be effective for GNA phosphoramidites.[6]

Possible Cause 2: Inappropriate or Inefficient Activator

Standard activators like 1H-Tetrazole may not be sufficiently reactive to promote efficient coupling of sterically demanding modified phosphoramidites.

  • Recommended Solution: Utilize a more potent activator. Activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI) have demonstrated higher reactivity and may improve coupling efficiency.[7][8]

Table 1: Activator Recommendations for Modified Phosphoramidites

ActivatorConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator. May be less effective for sterically hindered phosphoramidites.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster reacting than 1H-Tetrazole. Often recommended for RNA and other modified phosphoramidites.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile (B52724).[7]
5-Benzylthio-1H-tetrazole (BTT)0.25 M-A more acidic activator that can improve reaction rates.

Possible Cause 3: Reagent Quality and Handling

The presence of moisture in reagents or the degradation of the phosphoramidite can significantly reduce coupling efficiency.

  • Recommended Solution:

    • Ensure all reagents, especially acetonitrile and the activator solution, are anhydrous. Use fresh, high-quality reagents.

    • Store this compound under anhydrous conditions and protect it from moisture and air.

    • Consider using molecular sieves to dry solvents and reagents.

Problem: Inconsistent Coupling Efficiency Across Different Synthesis Runs

Possible Cause 1: Synthesizer Fluidics Issues

Inconsistent delivery of reagents to the synthesis column can lead to variable coupling efficiencies.

  • Recommended Solution:

    • Perform regular maintenance on your oligonucleotide synthesizer.

    • Check for leaks, blockages, or bubbles in the reagent lines.

    • Ensure accurate and consistent delivery of the phosphoramidite and activator solutions.

Possible Cause 2: Environmental Factors

High humidity in the laboratory can introduce moisture into the reagents and synthesizer lines.

  • Recommended Solution:

    • Maintain a controlled laboratory environment with low humidity.

    • Ensure that the inert gas supply to the synthesizer is dry.

Experimental Protocols

Protocol 1: Assessing Coupling Efficiency via Trityl Cation Monitoring

Objective: To obtain a real-time, semi-quantitative measure of the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Ensure the oligonucleotide synthesizer's trityl monitor (UV-Vis spectrophotometer) is calibrated and functioning correctly.

  • Synthesis Program: Program the synthesis sequence, incorporating the extended coupling time (e.g., 400 seconds) for the this compound monomer.

  • Data Collection: The synthesizer will automatically measure the absorbance of the orange-colored trityl cation released during the deblocking step of each cycle.

  • Calculation: The stepwise coupling efficiency is calculated by the synthesizer software based on the ratio of the trityl absorbance at a given cycle to the previous cycle. A steady or minimal decrease in the trityl signal indicates high coupling efficiency. A significant drop after the introduction of the GNA monomer suggests a coupling problem.

Protocol 2: Analysis of Crude Oligonucleotide by HPLC

Objective: To assess the purity of the crude oligonucleotide and quantify the amount of full-length product versus truncated sequences.

Methodology:

  • Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the manufacturer's protocol. Desalt the crude sample.

  • Chromatography Conditions:

    • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: The full-length product will be the major, later-eluting peak. Earlier eluting peaks correspond to shorter, truncated sequences. The relative peak areas can be used to estimate the purity and overall success of the synthesis.

Protocol 3: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify any failure sequences.

Methodology:

  • Sample Preparation: Use a desalted and, if necessary, HPLC-purified sample.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the desired full-length GNA-containing oligonucleotide. The presence of species with lower masses corresponding to truncated sequences indicates incomplete coupling.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Trityl Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate (Next Cycle)

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Time Is Coupling Time for GNA-U > 400s? Start->Check_Time Extend_Time Extend Coupling Time to 400s Check_Time->Extend_Time No Check_Activator Is a High-Potency Activator (ETT/DCI) Used? Check_Time->Check_Activator Yes Extend_Time->Check_Activator Change_Activator Switch to ETT or DCI Check_Activator->Change_Activator No Check_Reagents Are Reagents Anhydrous and Fresh? Check_Activator->Check_Reagents Yes Change_Activator->Check_Reagents Replace_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Replace_Reagents No Check_Synthesizer Perform Synthesizer Maintenance Check_Reagents->Check_Synthesizer Yes Replace_Reagents->Check_Synthesizer Analyze Analyze Crude Product (HPLC/Mass Spec) Check_Synthesizer->Analyze

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

References

Technical Support Center: Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during modified oligonucleotide synthesis.

I. Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a frequent problem in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and a lower yield of the desired full-length product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable coupling efficiency?

A1: For standard oligonucleotide synthesis, the coupling efficiency for each step should ideally be above 98%. For a 20-mer oligonucleotide, a consistent coupling efficiency of 99% will theoretically yield 82% full-length product, while a 98% efficiency drops the theoretical yield to 66%.[3]

Q2: How does the length of the oligonucleotide affect the final yield?

A2: The overall yield of the full-length product is exponentially dependent on the average coupling efficiency and the number of coupling cycles. Even a small decrease in coupling efficiency can significantly reduce the yield of longer oligonucleotides.[1][2]

Coupling EfficiencyTheoretical Yield of a 20-merTheoretical Yield of a 50-merTheoretical Yield of a 100-mer
99.5%90.5%77.9%60.6%
99.0%82.6%61.0%36.6%
98.5%74.5%46.8%21.9%
98.0%67.0%36.4%13.3%

Q3: How can I monitor coupling efficiency during synthesis?

A3: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl group of the growing oligonucleotide chain at the beginning of each coupling cycle, releasing a brightly colored orange cation that can be quantified by measuring its absorbance at approximately 495 nm. A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency.[4][5][6]

Troubleshooting Guide: Low Coupling Efficiency

Problem: A sudden or gradual drop in trityl cation absorbance is observed during synthesis.

This indicates a problem with the coupling step. The following decision tree can help identify and resolve the issue.

Low_Coupling_Efficiency cluster_reagents Reagent Troubleshooting cluster_instrument Instrument Troubleshooting cluster_protocol Protocol Optimization start Low Coupling Efficiency Detected check_reagents Check Reagent Quality and Preparation start->check_reagents check_instrument Inspect Synthesizer Fluidics start->check_instrument optimize_protocol Optimize Synthesis Protocol start->optimize_protocol amidites Phosphoramidites: - Fresh? Stored properly? - Correct concentration? check_reagents->amidites activator Activator: - Fresh? Correct concentration? check_reagents->activator acetonitrile (B52724) Acetonitrile: - Anhydrous? check_reagents->acetonitrile lines Lines and Valves: - Leaks? Blockages? check_instrument->lines delivery Reagent Delivery: - Accurate volumes? check_instrument->delivery coupling_time Increase Coupling Time optimize_protocol->coupling_time reagent_conc Increase Reagent Concentration optimize_protocol->reagent_conc solution Coupling Efficiency Restored amidites->solution activator->solution acetonitrile->solution lines->solution delivery->solution coupling_time->solution reagent_conc->solution

Troubleshooting flowchart for low coupling efficiency.

II. Impurities and Purification

The chemical synthesis of oligonucleotides inevitably produces impurities that must be removed to ensure the quality and efficacy of the final product.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in modified oligonucleotide synthesis?

A1: Common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions.[7][9]

  • Deletion sequences: Oligonucleotides missing one or more internal bases due to inefficient capping of unreacted sites.[2]

  • Products with failed deprotection: Oligonucleotides still carrying protecting groups on the bases or phosphate (B84403) backbone.[10]

  • Modified oligonucleotides: Byproducts from side reactions, such as oxidation or depurination.[7]

  • Phosphodiester species in phosphorothioate (B77711) synthesis: Resulting from incomplete sulfurization.[11]

Impurity_Types cluster_impurities synthesis Oligonucleotide Synthesis impurities Common Impurities synthesis->impurities generates n_minus_1 Truncated Sequences (n-1, n-2) impurities->n_minus_1 Incomplete Coupling deletion Deletion Sequences impurities->deletion Inefficient Capping deprotection_failure Failed Deprotection Products impurities->deprotection_failure Incomplete Deprotection side_reactions Side-Reaction Products (e.g., oxidized, depurinated) impurities->side_reactions Undesired Chemical Reactions

Common impurities in oligonucleotide synthesis.

Q2: Which purification method is best for my modified oligonucleotide?

A2: The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[12]

Purification MethodPrincipleBest ForPurity
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.DMT-on oligos, fluorescently labeled oligos.[13][14]>90%
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone).Phosphorothioates, long oligonucleotides.[15]>95%
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.Long unmodified oligos (>50 bases), high purity needed.[12][16]>95%
Troubleshooting Guide: Impurities

Problem: My purified oligonucleotide is not pure enough for my application.

  • Re-evaluate the purification method: The chosen method may not be optimal for separating the specific impurities present. Consider using an orthogonal method (e.g., AEX-HPLC after RP-HPLC) for higher purity.

  • Optimize purification conditions: Adjusting the gradient, temperature, or pH during HPLC can improve resolution. For PAGE, optimizing the gel percentage and running conditions can enhance separation.

  • Analyze the crude product: Understanding the impurity profile of the unpurified oligonucleotide can help in selecting the most appropriate purification strategy. Techniques like mass spectrometry are invaluable for this.[4]

III. Deprotection Issues

Incomplete or improper deprotection can lead to oligonucleotides with residual protecting groups, which can interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions?

A1: The most common deprotection reagent is concentrated ammonium (B1175870) hydroxide (B78521), typically at elevated temperatures (e.g., 55°C) for several hours.[5][17] However, for oligonucleotides with sensitive modifications, milder deprotection strategies are required.[18]

Q2: What are "UltraMILD" deprotection conditions and when should I use them?

A2: UltraMILD deprotection utilizes reagents like potassium carbonate in methanol (B129727) at room temperature, which are necessary for oligonucleotides containing base-labile modifications, such as certain fluorescent dyes.[17][18]

Deprotection Conditions for Different Protecting Groups
Protecting Group on dGReagentTemperatureTime
isobutyryl (iBu)Ammonium Hydroxide55°C16 hours
dimethylformamidine (dmf)Ammonium Hydroxide55°C4 hours
Acetyl (Ac)Ammonium Hydroxide55°C4 hours
Phenoxyacetyl (Pac)Potassium Carbonate (0.05M in Methanol)Room Temp4 hours

Data compiled from various sources, including Glen Research Deprotection Guide.[17][19]

Troubleshooting Guide: Incomplete Deprotection

Problem: Mass spectrometry analysis shows the presence of residual protecting groups.

  • Increase deprotection time and/or temperature: Ensure that the deprotection conditions are sufficient for the specific protecting groups used.

  • Use fresh deprotection reagents: Deprotection reagents like ammonium hydroxide can lose potency over time.[5]

  • Ensure complete reagent contact: Make sure the solid support is fully submerged in the deprotection solution.

  • Consider a stronger deprotection reagent: For stubborn protecting groups, a switch to a reagent like AMA (a mixture of ammonium hydroxide and aqueous methylamine) may be necessary, provided it is compatible with the oligonucleotide modifications.[17]

IV. Modified Oligonucleotide-Specific Issues

Phosphorothioate Oligonucleotides

Q1: My phosphorothioate synthesis has a low yield. What could be the cause?

A1: Besides low coupling efficiency, a common issue is inefficient sulfurization. Ensure your sulfurizing reagent is fresh and active. The presence of water during the sulfurization step can lead to oxidation of the phosphite (B83602) triester, resulting in a phosphodiester linkage instead of the desired phosphorothioate.[3][20]

Q2: How do I purify phosphorothioate oligonucleotides?

A2: Anion-exchange HPLC is often the method of choice for purifying phosphorothioate oligonucleotides, as it effectively separates them based on the increased charge of the phosphorothioate backbone.[15]

Fluorescently Labeled Oligonucleotides

Q1: My fluorescently labeled oligonucleotide has low fluorescence intensity.

A1:

  • Dye Stability: Some fluorescent dyes are sensitive to the harsh conditions of standard oligonucleotide deprotection. Ensure that the deprotection method is compatible with the specific dye used.[7]

  • Purification: Inefficient purification can leave behind unlabeled oligonucleotides or free dye, which can quench the fluorescence of the labeled product. Double HPLC purification is often recommended for post-synthetically labeled oligos.[21]

  • Storage: Fluorescently labeled oligonucleotides are light-sensitive and should be stored in the dark at -20°C.[14]

V. Experimental Protocols

Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during automated oligonucleotide synthesis.

Methodology:

  • During the synthesis, collect the acidic deblocking solution (containing the orange DMT cation) from each cycle in a separate vial.

  • Dilute a precise aliquot of each collected fraction in a known volume of a non-aqueous acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Measure the absorbance of each diluted solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate the coupling efficiency for each step by comparing the absorbance value to that of the previous cycle. A stable or slightly increasing absorbance indicates high coupling efficiency.[3]

Protocol 2: General Workflow for Modified Oligonucleotide Synthesis

Oligo_Synthesis_Workflow cluster_cycle Repeated n times start Start: Solid Support synthesis_cycle Synthesis Cycle start->synthesis_cycle cleavage_deprotection Cleavage and Deprotection synthesis_cycle->cleavage_deprotection final cycle complete deblocking 1. Deblocking (DMT Removal) synthesis_cycle->deblocking purification Purification cleavage_deprotection->purification qc Quality Control purification->qc final_product Final Product qc->final_product coupling 2. Coupling deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation/Sulfurization capping->oxidation oxidation->synthesis_cycle next cycle

General workflow for modified oligonucleotide synthesis.
Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Purification

Objective: To purify oligonucleotides based on size with high resolution.

Materials:

  • Urea (B33335)

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • 10X TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide (B127407) loading buffer

  • Staining solution (e.g., Stains-All or SYBR Gold)

Methodology:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide) containing 7M urea in 1X TBE buffer. Polymerize the gel by adding APS and TEMED.

  • Sample Preparation: Resuspend the crude oligonucleotide in formamide loading buffer and denature at 95°C for 5 minutes.

  • Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis in 1X TBE buffer until the tracking dyes have migrated to the desired position.

  • Visualization: Stain the gel to visualize the oligonucleotide bands. The full-length product should be the most prominent, slowest-migrating band.

  • Excision and Elution: Excise the gel slice containing the full-length product. Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., TE buffer).

  • Desalting: Desalt the eluted oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual acrylamide.[16]

Protocol 4: Reverse-Phase HPLC (RP-HPLC) Purification of DMT-on Oligonucleotides

Objective: To purify oligonucleotides based on the hydrophobicity of the 5'-DMT group.

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% acetic acid in water

Methodology:

  • Sample Preparation: After synthesis with the final DMT group left on ("DMT-on"), cleave and deprotect the oligonucleotide from the solid support.

  • HPLC Separation: Inject the crude DMT-on oligonucleotide onto the C18 column. Elute with a gradient of increasing acetonitrile (Mobile Phase B) in TEAA buffer (Mobile Phase A). The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the truncated, DMT-off failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation: Treat the collected fraction with 80% acetic acid to remove the DMT group.

  • Desalting: Desalt the purified and detritylated oligonucleotide to remove the HPLC buffer salts.[14]

References

Technical Support Center: Optimizing GNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of their Glycol Nucleic Acid (GNA) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for GNA oligonucleotide synthesis?

GNA oligonucleotides are typically synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis.[1][2][3] The process involves the sequential addition of GNA phosphoramidite monomers to a growing chain on a solid support. Each cycle of addition consists of four key steps: detritylation, coupling, capping, and oxidation.

Q2: What are the key factors that influence the final yield of GNA oligonucleotide synthesis?

Several factors can significantly impact the final yield of your GNA synthesis. These include:

  • Coupling Efficiency: The efficiency of each phosphoramidite coupling step is critical. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[4][5]

  • Quality of Reagents: The purity and stability of phosphoramidites, activators, and other reagents are paramount.[6] Moisture and improper storage can lead to reagent degradation and lower coupling efficiencies.

  • Deprotection Conditions: The choice of deprotection reagents and conditions is crucial for efficiently removing protecting groups without degrading the GNA oligonucleotide.

  • Purification Method: The selected purification method (e.g., HPLC, PAGE) will affect the final yield and purity of the product.[7][8][9]

Q3: What are the common side reactions that can occur during GNA synthesis?

Side reactions can lead to the formation of impurities and a decrease in the yield of the desired GNA oligonucleotide. Common side reactions include:

  • Formation of Truncated Sequences: Incomplete coupling reactions result in shorter, "n-1" sequences.

  • Depurination: Exposure to acidic conditions during detritylation can lead to the loss of purine (B94841) bases (adenine and guanine).[10]

  • Modification of Bases: Some bases can be modified during synthesis or deprotection, leading to impurities.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during GNA oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a primary cause of low synthesis yield.

Symptoms:

  • Low overall yield of the final product.

  • Presence of significant n-1 and other truncated sequences in the crude product analysis (e.g., by HPLC or mass spectrometry).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture in Reagents or Solvents Use fresh, anhydrous acetonitrile (B52724) and other solvents. Ensure phosphoramidites and activators have been stored under dry conditions.[10]
Degraded Phosphoramidites Use fresh phosphoramidites. Check the expiration date and storage conditions of your reagents.[6]
Suboptimal Activator Ensure the activator is fresh and at the correct concentration. Consider using a stronger activator for difficult couplings.
Insufficient Coupling Time For GNA synthesis, a longer coupling time compared to standard DNA synthesis may be beneficial. Optimization of the coupling time is recommended.
Inefficient Reagent Delivery Check the synthesizer's tubing and valves for blockages or leaks. Ensure proper delivery of all reagents to the synthesis column.
Issue 2: Incomplete Deprotection

Failure to completely remove all protecting groups from the GNA oligonucleotide will result in a heterogeneous product with compromised function.

Symptoms:

  • Multiple peaks or broad peaks in the HPLC or mass spectrometry analysis of the purified product.

  • Unexpected mass in the mass spectrometry analysis, corresponding to the mass of the oligonucleotide with protecting groups still attached.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Deprotection Reagent or Conditions For standard GNA synthesis, treatment with concentrated aqueous ammonia (B1221849) is common. However, some modified GNA bases may require milder deprotection conditions, such as using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or gaseous ammonia/methylamine.[12][13]
Insufficient Deprotection Time or Temperature Ensure that the deprotection is carried out for the recommended time and at the optimal temperature. Longer deprotection times may be necessary for complete removal of certain protecting groups.
Reagent Degradation Use fresh deprotection reagents. Aqueous ammonia solutions can lose strength over time.
Issue 3: Low Recovery After Purification

Significant loss of product can occur during the purification step.

Symptoms:

  • Low final yield of the purified GNA oligonucleotide despite a good crude yield.

Possible Causes and Solutions:

Purification MethodPossible Cause of Low RecoveryRecommended Solution
Reverse-Phase HPLC (RP-HPLC) Poor binding to the column: The GNA oligonucleotide is too hydrophilic.Consider "Trityl-on" purification, where the hydrophobic DMT group is left on during purification to enhance retention on the column. The DMT group is then removed post-purification.
Co-elution of impurities: The desired product peak is not well-resolved from failure sequences.Optimize the HPLC gradient and mobile phase composition to improve separation.
Polyacrylamide Gel Electrophoresis (PAGE) Inefficient extraction from the gel: The GNA oligonucleotide is not completely eluted from the gel matrix.Ensure complete elution by crushing the gel slice and using an appropriate elution buffer and sufficient elution time.
Loss during precipitation: The GNA oligonucleotide does not precipitate efficiently.Optimize the precipitation protocol by adjusting the salt concentration and the volume of alcohol used.

Experimental Protocols

Protocol 1: Automated Solid-Phase GNA Oligonucleotide Synthesis

This protocol outlines a general procedure for the automated synthesis of GNA oligonucleotides using phosphoramidite chemistry.

  • Resin Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first GNA nucleoside.

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling: Add the GNA phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole - ETT) in anhydrous acetonitrile to the column to couple with the free 5'-hydroxyl group.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups with a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 sequences.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Repeat: Repeat the synthesis cycle for each subsequent monomer in the desired sequence.

  • Final Detritylation: Remove the DMT group from the 5'-terminus of the full-length GNA oligonucleotide.

Protocol 2: Deprotection and Cleavage of GNA Oligonucleotides
  • Cleavage from Support: After synthesis, treat the solid support with concentrated aqueous ammonium hydroxide at room temperature to cleave the GNA oligonucleotide from the support.

  • Base Deprotection: Heat the ammonium hydroxide solution containing the cleaved oligonucleotide at an elevated temperature (e.g., 55 °C) for several hours to remove the protecting groups from the nucleobases.

  • Evaporation: Remove the ammonium hydroxide by lyophilization or evaporation under reduced pressure.

  • Resuspension: Resuspend the crude GNA oligonucleotide in a suitable buffer (e.g., sterile water or TE buffer) for purification.

Visualizations

GNA_Synthesis_Workflow start Start: GNA Monomer on Solid Support detritylation 1. Detritylation (Remove DMT group) start->detritylation coupling 2. Coupling (Add next GNA phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for Each Monomer oxidation->repeat repeat->detritylation Add next monomer cleavage Cleavage & Deprotection repeat->cleavage End of sequence purification Purification (HPLC or PAGE) cleavage->purification final_product Final GNA Oligonucleotide purification->final_product

Caption: Automated GNA Oligonucleotide Synthesis Cycle.

Troubleshooting_Low_Yield low_yield Low GNA Synthesis Yield coupling_issue Low Coupling Efficiency low_yield->coupling_issue deprotection_issue Incomplete Deprotection low_yield->deprotection_issue purification_issue Low Recovery After Purification low_yield->purification_issue reagent_quality Poor Reagent Quality (Moisture, Degradation) coupling_issue->reagent_quality coupling_time Suboptimal Coupling Time coupling_issue->coupling_time incomplete_deprotection Incorrect Deprotection Conditions deprotection_issue->incomplete_deprotection purification_method Suboptimal Purification Method purification_issue->purification_method

Caption: Troubleshooting Logic for Low GNA Synthesis Yield.

References

Technical Support Center: Purification of GNA Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Glycol Nucleic Acid (GNA) oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary HPLC method for purifying GNA oligonucleotides?

A1: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is one of the most common and effective techniques for the analytical and small-scale purification of oligonucleotides, including GNA.[1] This method utilizes an ion-pairing agent to interact with the negatively charged phosphate (B84403) backbone of the GNA, allowing for separation based on hydrophobicity on a reversed-phase column. Anion-exchange chromatography (AEX) is another powerful technique, separating oligonucleotides based on their net charge, which is proportional to their length.[2][3][4][5][6]

Q2: How does the glycol backbone of GNA affect HPLC purification compared to DNA or RNA?

A2: While specific literature on GNA HPLC is limited, the fundamental principles of oligonucleotide purification apply. The glycol backbone is shorter than the ribose or deoxyribose backbone of RNA and DNA, respectively. This structural difference may influence the charge density and hydrophobicity of the GNA oligonucleotide, potentially affecting its interaction with the stationary phase and ion-pairing agents. The elution order of oligonucleotides can be influenced by their sequence and structure.[7] Therefore, method optimization is crucial.

Q3: What are the critical parameters to optimize for GNA oligonucleotide purification by IP-RP-HPLC?

A3: Key parameters for optimization include:

  • Ion-Pairing Agent: The choice and concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, or triethylamine/hexafluoroisopropanol - TEA/HFIP) are critical for resolution and retention.[1][8]

  • Mobile Phase pH: The pH of the mobile phase affects the charge of the GNA oligonucleotide and the ion-pairing agent, influencing their interaction.[9]

  • Column Temperature: Elevated temperatures (e.g., 60-80 °C) can disrupt secondary structures in oligonucleotides, leading to sharper peaks and improved resolution.[1]

  • Organic Modifier Gradient: A shallow gradient of an organic solvent like acetonitrile (B52724) is typically used to elute the GNA oligonucleotides from the column.[10]

Q4: Why is desalting necessary after HPLC purification?

A4: The mobile phases used in IP-RP-HPLC and AEX contain high concentrations of salts and ion-pairing agents. These components can interfere with downstream applications such as mass spectrometry, cell-based assays, and enzymatic reactions.[11] Therefore, a desalting step is essential to obtain a pure GNA oligonucleotide in a suitable buffer.[12][13][14]

Q5: Can I use the same column for both analytical and preparative HPLC of GNA oligonucleotides?

A5: While the stationary phase chemistry should be consistent for scalable methods, analytical and preparative HPLC require columns with different dimensions and particle sizes. Analytical separations are typically performed on columns with smaller internal diameters and particle sizes for higher resolution, while preparative columns are wider to accommodate larger sample loads for purification.[10][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Broad or tailing peaks can compromise resolution and the accuracy of quantification.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Structures Increase the column temperature to 60-80 °C to denature secondary structures like hairpin loops.[1] Consider adding a denaturing agent like urea (B33335) to the mobile phase if temperature control is limited.[10]
Suboptimal Ion-Pairing Optimize the concentration of the ion-pairing agent. Too low a concentration may result in incomplete pairing, while too high a concentration can lead to other issues. Experiment with different ion-pairing agents (e.g., TEAA, TEA/HFIP).[8]
Column Overload Reduce the amount of GNA oligonucleotide injected onto the column. Overloading can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. The optimal pH will depend on the specific GNA sequence and the ion-pairing agent used.

Quantitative Data Summary: Expected vs. Problematic Peak Shape

ParameterExpected (Good Peak)Problematic (Tailing Peak)
Asymmetry Factor 0.9 - 1.2> 1.5
Peak Width at Half Height Narrow and consistentBroad and variable
Resolution between n and n-1 > 1.5< 1.0
Issue 2: Low Yield of Purified GNA Oligonucleotide

Low recovery of the target GNA oligonucleotide after purification can be a significant issue.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Elution Ensure the gradient is shallow enough and the final concentration of the organic modifier is sufficient to elute the GNA oligonucleotide completely.
Adsorption to HPLC System Use bio-inert columns and system components to minimize non-specific binding of the oligonucleotide.[16]
Precipitation on Column Ensure the GNA oligonucleotide is fully dissolved in the injection solvent before loading onto the column.
Inefficient Fraction Collection Optimize the fraction collection parameters to ensure the entire peak is collected. Re-analyze collected fractions to confirm the location of the product.[10]
Degradation during Purification If using very high temperatures or extreme pH, consider if the GNA oligonucleotide might be degrading. Analyze the collected fractions for degradation products.

Quantitative Data Summary: Expected vs. Low Yield

ParameterExpected YieldLow Yield
Recovery from Preparative HPLC > 80%< 50%
Mass Balance (Injected vs. Recovered) Close to 100%Significant loss
Issue 3: Poor Resolution of Full-Length Product from Failure Sequences (e.g., n-1)

The primary goal of purification is to separate the desired full-length GNA oligonucleotide from shorter "failure" sequences.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Stationary Phase Select a column with a suitable pore size and particle size for oligonucleotide separations. For longer oligonucleotides, larger pore sizes may be necessary.[1]
Gradient Too Steep A shallow gradient of the organic modifier is crucial for resolving species with small differences in hydrophobicity, such as the full-length product and n-1 sequences.[10]
Suboptimal Mobile Phase Composition Fine-tune the ion-pairing agent, its concentration, and the pH of the mobile phase. These factors significantly impact the selectivity of the separation.[8][9]
Flow Rate Too High A slower flow rate can improve resolution by allowing more time for interactions between the analyte and the stationary phase.[17]
Temperature Not Optimized Adjusting the column temperature can alter the selectivity of the separation.[1]

Quantitative Data Summary: Good vs. Poor Resolution

ParameterGood ResolutionPoor Resolution
Resolution (Rs) ≥ 1.5< 1.0
Peak-to-Valley Ratio HighLow or non-existent
Purity of Collected Fraction > 95%< 85%

Experimental Protocols

Protocol 1: Analytical IP-RP-HPLC of GNA Oligonucleotides
  • Sample Preparation: Dissolve the crude, deprotected GNA oligonucleotide in mobile phase A to a final concentration of 0.1-0.5 mg/mL.

  • HPLC System and Column:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7-2.5 µm particle size, 130-300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 100 mM HFIP, 8.6 mM TEA in water.

    • Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 acetonitrile/water.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60 °C.

    • UV Detection: 260 nm.

    • Injection Volume: 5-10 µL.

    • Gradient: A shallow linear gradient, for example, 30-45% B over 15 minutes.

  • Data Analysis: Analyze the chromatogram for retention time, peak shape, and resolution of the main peak from impurities.

Protocol 2: Post-HPLC Desalting using a Spin Column
  • Column Equilibration: Equilibrate a desalting spin column (with an appropriate molecular weight cutoff for the GNA oligonucleotide) according to the manufacturer's instructions, typically with nuclease-free water.

  • Sample Loading: Load the HPLC fraction containing the purified GNA oligonucleotide onto the spin column.

  • Centrifugation: Centrifuge the column as per the manufacturer's protocol to separate the oligonucleotide from the salt-containing solution.

  • Elution: The desalted GNA oligonucleotide is recovered in the eluate.

  • Quantification: Determine the concentration of the desalted GNA oligonucleotide using UV spectrophotometry at 260 nm.

Visualizations

GNA_HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_gna Crude GNA Oligonucleotide deprotection Deprotection crude_gna->deprotection dissolution Dissolution in Mobile Phase A deprotection->dissolution hplc_injection Injection onto HPLC Column dissolution->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (260 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection desalting Desalting fraction_collection->desalting analysis Purity Analysis (Analytical HPLC/MS) desalting->analysis lyophilization Lyophilization desalting->lyophilization pure_gna pure_gna lyophilization->pure_gna Pure GNA Oligonucleotide HPLC_Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_yield Low Yield start Problem with HPLC Purification peak_shape Tailing or Broad Peaks? start->peak_shape resolution Poor Separation of n-1? start->resolution low_yield Low Recovery of Product? start->low_yield increase_temp Increase Column Temperature (60-80°C) peak_shape->increase_temp Yes optimize_ip Optimize Ion-Pair Agent Concentration increase_temp->optimize_ip Still Tailing reduce_load Reduce Sample Load optimize_ip->reduce_load Still Tailing shallow_gradient Make Gradient Shallower resolution->shallow_gradient Yes optimize_mobile_phase Optimize Mobile Phase (pH, IP Agent) shallow_gradient->optimize_mobile_phase Still Poor reduce_flow Reduce Flow Rate optimize_mobile_phase->reduce_flow Still Poor check_elution Ensure Complete Elution (Extend Gradient) low_yield->check_elution Yes use_bioinert Use Bio-inert System/Column check_elution->use_bioinert Still Low check_fractions Optimize Fraction Collection use_bioinert->check_fractions Still Low

References

Technical Support Center: Stability of (S)-GNA-U-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of (S)-GNA-U-phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a key chemical building block used in the solid-phase synthesis of Glycol Nucleic Acid (GNA) oligonucleotides.[1][2][] GNA is a nucleic acid analog with a propylene (B89431) glycol backbone instead of the traditional ribose or deoxyribose sugar.[1][2] The stability of the phosphoramidite (B1245037) is critical because its degradation directly impacts the efficiency of oligonucleotide synthesis, leading to lower yields and the incorporation of impurities into the final product.[4][5]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum shelf life and performance, this compound should be stored as a dry solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6][7][8][9] It is crucial to prevent exposure to moisture and oxygen, as phosphoramidites are highly susceptible to hydrolysis and oxidation.[10][11]

Q3: How should I handle this compound upon receiving it and during use?

  • Upon Receipt: Inspect the packaging for any breaches. Allow the vial to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing and Dissolving: Whenever possible, handle the solid material inside a glove box or under a steady stream of inert gas. Use anhydrous acetonitrile (B52724) (ACN) with a low water content (e.g., <15 ppm) for dissolution.[12]

  • Storage of Solutions: Solutions of phosphoramidites are significantly less stable than the dry powder.[11] It is recommended to use freshly prepared solutions for synthesis. If short-term storage is necessary, keep the solution tightly sealed under an inert atmosphere at 2-8°C and use it within 24-48 hours.

Q4: What are the primary degradation pathways for phosphoramidites?

The most significant degradation pathway is hydrolysis , where the phosphoramidite reacts with water to form a phosphonate (B1237965) monoester, which is inactive in the coupling reaction.[11][13] Oxidation is another concern, as the P(III) center can be oxidized to a P(V) species, also rendering it inactive for synthesis. Protecting groups on the nucleobase can also be compromised under suboptimal conditions.[5][11]

Q5: What are the visible signs of this compound degradation?

While visual inspection is not definitive, signs of potential degradation include clumping of the powder (indicating moisture absorption) or discoloration. The most reliable indicators of degradation are poor performance during oligonucleotide synthesis, such as low coupling efficiencies and the appearance of truncated sequences in analytical results (e.g., HPLC or Mass Spectrometry).[14][15]

Troubleshooting Guide

This guide addresses common experimental issues that can arise from the instability of this compound.

Problem Potential Cause Related to Amidite Stability Recommended Solution
Low Coupling Efficiency (<98%) The phosphoramidite has been hydrolyzed due to exposure to moisture. This can happen from improper storage, using "wet" acetonitrile, or humidity in the synthesizer lines.[12]• Use a fresh vial of this compound.• Ensure the vial is warmed to room temperature before opening.• Use fresh, anhydrous acetonitrile (<15 ppm water) for dissolution.[12]• Purge synthesizer lines and reagent bottles with dry argon or helium.
Presence of Truncated Sequences (n-1, n-2) Incomplete coupling reactions caused by inactive (hydrolyzed or oxidized) phosphoramidite lead to shorter, "failed" sequences.• Verify the quality of the phosphoramidite solution. If in doubt, prepare a fresh solution from a new vial.• Check the activator (e.g., Tetrazole, DCI). Degraded activator can also lead to poor coupling.• Ensure all reagents on the synthesizer are fresh and anhydrous.[12]
Unexpected Peaks in HPLC/Mass Spec Analysis Side reactions may have occurred due to degraded phosphoramidite or the use of compromised protecting groups.[11] This can result in adducts or modified bases in the final oligonucleotide.• Confirm the identity of the phosphoramidite using ³¹P NMR before preparing a solution.• Use a fresh lot of phosphoramidite and repeat the synthesis.• Review deprotection conditions to ensure they are compatible with the GNA modifications.
Inconsistent Synthesis Results The phosphoramidite solution is degrading over time on the synthesizer. The first syntheses may be successful, while later ones fail.• Prepare smaller, fresh batches of phosphoramidite solution more frequently.• Do not leave phosphoramidite solutions on the synthesizer for extended periods, especially during humid conditions.[12]• Store amidite solutions under an inert atmosphere when not in immediate use.

Data Summary: Storage Conditions and Stability

Storage Condition Temperature Atmosphere Expected Stability (as Solid) Key Considerations
Recommended Long-Term -20°CInert Gas (Argon/N₂)> 1 yearOptimal for preserving integrity. Minimize freeze-thaw cycles.[6][7][8][9]
Short-Term (Unopened) 2-8°CInert Gas (Argon/N₂)1-3 monthsAcceptable for short durations, but -20°C is strongly preferred for long-term storage.
Room Temperature ~25°CInert Gas (Argon/N₂)< 1 weekNot recommended. Risk of thermal degradation increases significantly.[4]
Any Temperature Air (Moisture/O₂)Very Poor (< 24 hours)Highly discouraged. Rapid hydrolysis and oxidation will occur, rendering the product unusable.[11]

Experimental Protocol: Assessing Phosphoramidite Stability

This protocol outlines a method to assess the purity and stability of this compound using ³¹P NMR and a functional coupling test.

Objective: To determine if a lot of this compound is suitable for oligonucleotide synthesis.

1. ³¹P NMR Spectroscopy

  • Purpose: To directly observe the phosphorus-containing species and quantify the active phosphoramidite versus hydrolyzed impurities.

  • Sample Preparation:

    • Inside a glove box or under an inert atmosphere, dissolve 5-10 mg of the this compound powder in ~0.5 mL of anhydrous acetonitrile-d3 (B32919) (CD₃CN).

    • Transfer the solution to a dry NMR tube and cap it securely.

  • Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The active P(III) phosphoramidite should appear as a sharp singlet (or a pair of diastereomeric singlets) in the region of ~146-150 ppm .

    • Hydrolyzed impurities (H-phosphonate) will appear as a distinct peak further downfield, typically in the ~5-10 ppm region.

  • Analysis: Integrate the peaks corresponding to the active phosphoramidite and the hydrolyzed species. Purity of >98% is generally considered acceptable for synthesis.

2. Functional Test: Dimer Synthesis and Coupling Efficiency

  • Purpose: To assess the performance of the phosphoramidite in a real synthesis cycle.

  • Procedure:

    • Prepare a fresh solution of the this compound in anhydrous acetonitrile at the standard concentration used on your synthesizer (e.g., 0.1 M).

    • On a DNA/RNA synthesizer, perform a short synthesis of a dimer (e.g., T-(S)-GNA-U) on a standard CPG solid support.

    • After the coupling step of the this compound, collect the trityl cation released during the subsequent deblocking step.

    • Quantify the amount of trityl cation released using a UV-Vis spectrophotometer.

  • Analysis: Compare the trityl yield from the second coupling (GNA-U) to the first coupling (T). The coupling efficiency is calculated based on these values. An efficiency of >98% indicates a high-quality, stable phosphoramidite. If the efficiency is low, it confirms degradation.[15]

Visualizations

Stability_Factors cluster_degradation Degradation Pathways cluster_factors Negative Stability Factors cluster_products Inactive Products cluster_outcomes Experimental Consequences Amidite This compound (Active P(III) Species) Hydrolysis Hydrolysis Amidite->Hydrolysis Degrades to Oxidation Oxidation Amidite->Oxidation Degrades to H_Phosphonate H-Phosphonate (Inactive) Hydrolysis->H_Phosphonate Phosphate_Triester Phosphate Triester (P(V) Species) Oxidation->Phosphate_Triester Moisture Moisture / Water Moisture->Hydrolysis Oxygen Oxygen / Air Oxygen->Oxidation Temp High Temperature (> -20°C) Temp->Hydrolysis Accelerates Temp->Oxidation Accelerates Low_Coupling Low Coupling Efficiency H_Phosphonate->Low_Coupling Phosphate_Triester->Low_Coupling Truncation Truncated Sequences (n-1) Low_Coupling->Truncation Failure Complete Synthesis Failure Truncation->Failure

Caption: Factors affecting this compound stability and their experimental impact.

Troubleshooting_Workflow Start Poor Synthesis Result (e.g., Low Yield, Impurities) Check_Amidite Is the phosphoramidite solution freshly prepared? Start->Check_Amidite Check_Solvent Is the acetonitrile anhydrous (<15 ppm H₂O)? Check_Amidite->Check_Solvent Yes Action_New_Solution Prepare a fresh phosphoramidite solution Check_Amidite->Action_New_Solution No Check_Storage Was the solid stored at -20°C under inert gas? Check_System Are synthesizer lines dry and purged? Check_Storage->Check_System Yes Action_New_Vial Use a new, unopened vial of phosphoramidite Check_Storage->Action_New_Vial No Check_Solvent->Check_Storage Yes Action_New_Solvent Replace acetonitrile with a fresh, anhydrous bottle Check_Solvent->Action_New_Solvent No Action_Purge Purge system and re-prime all lines Check_System->Action_Purge No Action_Other Investigate other causes (activator, CPG, deprotection) Check_System->Action_Other Yes End Re-run Synthesis Action_New_Solution->End Action_New_Vial->End Action_New_Solvent->End Action_Purge->End

Caption: Troubleshooting workflow for synthesis issues related to phosphoramidite stability.

References

Navigating GNA Phosphoramidite Chemistry: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Glycol Nucleic Acid (GNA) phosphoramidite (B1245037) synthesis. Designed for both novice and experienced researchers, this resource offers practical solutions to overcome common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is GNA and why is it used in oligonucleotide synthesis?

Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds.[1][2] This structural difference imparts unique properties to GNA, including high thermal stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.[1]

2. What are the most common side reactions in GNA phosphoramidite chemistry?

Similar to standard DNA and RNA synthesis, GNA phosphoramidite chemistry is susceptible to several side reactions that can impact the yield and purity of the final oligonucleotide product. These include:

  • Incomplete Coupling: Failure of the GNA phosphoramidite to react with the free hydroxyl group of the growing oligonucleotide chain, leading to n-1 shortmers.

  • Incomplete Capping: Unreacted hydroxyl groups that were not successfully coupled may not be capped, leaving them available for undesired reactions in subsequent cycles.

  • Depurination: Loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide backbone, particularly under acidic conditions used for detritylation.

  • Oxidation Side Reactions: Incomplete or inefficient oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can lead to strand cleavage.

  • Side Reactions related to Protecting Groups: Issues with the removal of protecting groups from the nucleobases or the phosphoramidite moiety can lead to modified or impure oligonucleotides.

3. How does the stability of GNA phosphoramidites compare to DNA/RNA phosphoramidites?

The stability of phosphoramidites in solution is crucial for efficient synthesis. Generally, the stability of deoxyribonucleoside phosphoramidites decreases in the order T > dC > dA > dG, with the guanosine (B1672433) phosphoramidite being the most prone to degradation.[3] While specific comparative stability data for GNA phosphoramidites is limited, it is reasonable to expect similar trends. Proper storage and handling under anhydrous conditions are critical to minimize degradation.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during GNA oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Moisture in Reagents or Lines: Water reacts with the activated phosphoramidite, reducing its availability for coupling.[5] 2. Degraded Phosphoramidites: Improper storage or prolonged exposure to ambient conditions can lead to phosphoramidite degradation.[3] 3. Inefficient Activator: The activator may be old, degraded, or not sufficiently strong for the specific GNA monomer.1. Use fresh, anhydrous acetonitrile (B52724) and ensure all reagent lines are dry. Consider using in-line drying filters.[5] 2. Use fresh phosphoramidites for each synthesis. Store dissolved phosphoramidites at low temperatures and under an inert atmosphere.[4] 3. Use a fresh, high-quality activator. Consider optimizing the activator concentration or switching to a more potent activator like DCI.
High Levels of n-1 Deletion Mutants 1. Inefficient Capping: The capping reagent is not effectively blocking the unreacted 5'-hydroxyl groups.[6] 2. Poor Coupling Efficiency: A high rate of coupling failure will naturally lead to more sites requiring capping.1. Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous. Increase the capping time or the concentration of the capping reagents.[5] 2. Address the root cause of the low coupling efficiency using the recommendations above.
Evidence of Depurination (e.g., in Mass Spectrometry) Prolonged Exposure to Acid: The detritylation step, which uses a mild acid, can cause the loss of purine bases.[7]Minimize the detritylation time to what is necessary for complete removal of the DMT group. Use a milder deblocking agent if possible.
Modified or Incompletely Deprotected Oligonucleotides 1. Incorrect Deprotection Conditions: The deprotection cocktail (e.g., ammonium (B1175870) hydroxide) or conditions (temperature, time) are not suitable for the specific protecting groups on the GNA nucleobases. 2. Base-Labile Modifications: The GNA oligonucleotide may contain modifications that are not stable under standard deprotection conditions.1. Consult the literature for recommended deprotection protocols for the specific GNA phosphoramidites used. The Zhang and Chaput protocol, for instance, suggests incubation with concentrated aqueous NH4OH at 55°C for 18 hours.[1] 2. If using sensitive modifications, employ milder deprotection strategies, such as those developed for UltraMILD phosphoramidites.

Quantitative Data on Synthesis Efficiency

While extensive quantitative data specifically for GNA phosphoramidite chemistry is not as abundant as for DNA and RNA, the following table provides a general overview of expected efficiencies in well-optimized oligonucleotide synthesis. These values can serve as a benchmark for troubleshooting GNA synthesis.

Parameter Typical Efficiency (per cycle) Factors Affecting Efficiency
Coupling Efficiency > 99%[8]Reagent purity, moisture, phosphoramidite stability, activator choice, coupling time.[5][9]
Capping Efficiency > 99%[6]Reagent quality, capping time, choice of capping activator.[5]
Overall Yield (for a 20-mer) ~82% (with 99% coupling efficiency)Coupling efficiency and oligonucleotide length are the primary determinants.[10]

Experimental Protocols & Workflows

GNA Phosphoramidite Synthesis Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase GNA oligonucleotide synthesis using the phosphoramidite method.

GNA_Synthesis_Workflow cluster_cycle Single Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds GNA monomer Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate linkage End Repeat Cycle or Proceed to Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: A diagram of the GNA phosphoramidite synthesis cycle.

Detailed Experimental Protocol: GNA Oligonucleotide Synthesis

This protocol is adapted from the work of Zhang and Chaput (2010) and outlines the solid-phase synthesis of GNA oligonucleotides.[1]

Materials:

  • GNA phosphoramidites (A, C, G, T)

  • Controlled-pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution A (acetic anhydride/2,6-lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (trichloroacetic acid in dichloromethane)

  • Concentrated aqueous ammonium hydroxide (B78521)

Procedure:

  • Synthesis:

    • Oligonucleotides are synthesized on an automated DNA synthesizer.

    • The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • A key deviation for GNA synthesis can be an extended coupling time (e.g., 5-15 minutes) to ensure high coupling efficiency, though optimization may be required based on the specific GNA monomers and synthesizer.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the CPG support is transferred to a screw-cap vial.

    • Add concentrated aqueous ammonium hydroxide (e.g., 1 mL).

    • Incubate the vial at 55°C for 18 hours.

    • After cooling to room temperature, the supernatant containing the cleaved and deprotected GNA oligonucleotide is transferred to a new tube.

    • The CPG is washed with water, and the wash is combined with the supernatant.

    • The combined solution is concentrated to dryness using a vacuum concentrator.

  • Purification:

    • The dried GNA oligonucleotide is reconstituted in water.

    • Purification is typically performed by anion-exchange high-performance liquid chromatography (AEX-HPLC) or reversed-phase HPLC (RP-HPLC).

Logical Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in GNA synthesis.

GNA_Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, Impurities) Check_Coupling Analyze Coupling Efficiency (e.g., Trityl Monitoring) Problem->Check_Coupling Low_Coupling Low Coupling Check_Coupling->Low_Coupling Good_Coupling Good Coupling Check_Coupling->Good_Coupling Troubleshoot_Coupling Troubleshoot Coupling: - Check Reagent Quality - Ensure Anhydrous Conditions - Optimize Activator/Time Low_Coupling->Troubleshoot_Coupling Check_Capping Analyze Capping Efficiency (Presence of n-1 peaks) Good_Coupling->Check_Capping Resolved Problem Resolved Troubleshoot_Coupling->Resolved Low_Capping Inefficient Capping Check_Capping->Low_Capping Check_Deprotection Analyze Final Product (Mass Spectrometry) Check_Capping->Check_Deprotection Troubleshoot_Capping Troubleshoot Capping: - Fresh Capping Reagents - Increase Capping Time Low_Capping->Troubleshoot_Capping Troubleshoot_Capping->Resolved Deprotection_Issue Incomplete Deprotection or Base Modification Check_Deprotection->Deprotection_Issue Troubleshoot_Deprotection Troubleshoot Deprotection: - Verify Deprotection Protocol - Use Milder Conditions if Needed Deprotection_Issue->Troubleshoot_Deprotection Troubleshoot_Deprotection->Resolved

Caption: A logical workflow for troubleshooting GNA synthesis issues.

References

Technical Support Center: Improving Purity of Full-Length GNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycol Nucleic Acid (GNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of your full-length GNA sequences, a critical factor for the success of therapeutic and diagnostic applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during GNA synthesis?

A1: During solid-phase GNA synthesis, several types of impurities can arise. The most common include:

  • Short-mer sequences (n-1, n-2, etc.): These are truncated sequences that result from incomplete coupling at each cycle. The accumulation of these short-mers is a major contributor to the heterogeneity of the final product.

  • Depurination/Depyrimidination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond, resulting in the loss of a nucleobase.

  • Side-products from protecting groups: Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to modified GNA sequences.

  • Branched sequences: The unprotected exocyclic amino group of a nucleobase can react with an incoming phosphoramidite (B1245037), leading to the formation of branched impurities.[]

  • Oxidation products: The phosphite (B83602) triester linkages are susceptible to oxidation, and incomplete or side reactions during the oxidation step can introduce impurities.

Q2: How does the length of a GNA sequence affect its purity?

A2: The length of the GNA sequence has a significant impact on the purity of the final product. With each coupling cycle in solid-phase synthesis, there is a certain coupling efficiency, which is typically less than 100%. This means that a small fraction of the growing chains will not have a new monomer added in each cycle. As the length of the GNA sequence increases, the cumulative effect of these failed couplings leads to a higher proportion of shorter, truncated sequences in the final mixture. For example, even with a high coupling efficiency of 99%, a 50-mer synthesis will theoretically yield only about 60% full-length product.

Q3: What are the recommended purification techniques for full-length GNA sequences?

A3: For obtaining high-purity full-length GNA sequences, high-performance liquid chromatography (HPLC) is the most effective method. The two primary HPLC techniques used are:

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[2] Since full-length sequences have the most phosphate groups, they bind most strongly to the positively charged stationary phase and elute last, providing good separation from shorter sequences.[2]

  • Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This method separates oligonucleotides based on their hydrophobicity.[3] An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the hydrophobicity of the nucleobases to dominate the separation. This technique is also highly effective for purifying GNA sequences.[3]

Q4: How can I assess the purity of my GNA sequence?

A4: A combination of analytical techniques is recommended for a comprehensive assessment of GNA purity:

  • HPLC Analysis: Both AEX-HPLC and IP-RP-HPLC can be used analytically to determine the percentage of the full-length product in a sample.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are crucial for confirming the identity of the synthesized GNA by verifying its molecular weight.[4][5] It can also help identify the presence of impurities with different masses.[4][5]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of oligonucleotides and can be an excellent method for assessing the purity of GNA sequences.[5]

Troubleshooting Guides

Problem 1: Low Yield of Full-Length GNA Product

Possible Causes and Solutions:

Cause Solution
Low Coupling Efficiency Optimize coupling time and use fresh, high-quality phosphoramidite monomers and activators. Ensure anhydrous conditions during synthesis.
Inefficient Deprotection or Cleavage Ensure complete removal of protecting groups and cleavage from the solid support by optimizing deprotection times and temperatures. Use fresh deprotection reagents.
Loss during Purification Optimize the purification protocol to minimize loss of the target product. For HPLC, carefully select the collection window for the main peak.
Degradation of GNA GNA is generally stable, but avoid prolonged exposure to harsh acidic or basic conditions. Store purified GNA in a suitable buffer at -20°C or below.
Problem 2: Presence of Multiple Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Cause Solution
Short-mer Impurities Improve coupling efficiency during synthesis. Optimize the purification gradient in HPLC to better resolve the full-length product from shorter sequences.
Formation of Secondary Structures For AEX-HPLC, perform the separation at an elevated temperature or add a denaturing agent (e.g., formamide) to the mobile phase to disrupt secondary structures.[6]
Incomplete Deprotection Ensure complete removal of all protecting groups by extending the deprotection time or increasing the temperature, following the recommendations for the specific protecting groups used.
Co-elution of Impurities If impurities co-elute with the main product, try a different purification method (e.g., switch from IP-RP-HPLC to AEX-HPLC or vice versa) or modify the chromatographic conditions (e.g., change the ion-pairing agent, pH, or temperature).
Problem 3: Mass Spectrometry Shows Incorrect Molecular Weight

Possible Causes and Solutions:

Cause Solution
Deletions (n-1, etc.) This confirms the presence of short-mer impurities. Improve synthesis coupling efficiency and purification.
Additions (e.g., +57 from capping failure) Review the capping step of the synthesis protocol to ensure it is efficient in blocking unreacted hydroxyl groups.
Incomplete Deprotection The mass spectrum will show peaks corresponding to the GNA sequence with protecting groups still attached. Optimize the deprotection step.
Salt Adducts The presence of sodium or other salt adducts is common in mass spectrometry. This can often be resolved by using a desalting step before analysis or by optimizing the MS parameters.

Quantitative Data Summary

The following table summarizes the expected purity levels for GNA sequences of different lengths after purification by different HPLC methods. These are approximate values and can vary depending on the sequence, synthesis efficiency, and optimization of the purification protocol.

GNA Length (bases)Expected Purity after AEX-HPLC (%)Expected Purity after IP-RP-HPLC (%)
20> 95> 95
3090 - 9590 - 95
4085 - 9085 - 90
5080 - 8580 - 85

Experimental Protocols

Protocol 1: Solid-Phase GNA Synthesis

This protocol outlines the general steps for automated solid-phase synthesis of GNA oligonucleotides using phosphoramidite chemistry.

  • Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first GNA nucleoside.

  • Synthesis Cycle: a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). b. Coupling: Activate the GNA phosphoramidite monomer with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 sequences in subsequent cycles. d. Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Repeat: Repeat the synthesis cycle until the desired full-length GNA sequence is assembled.

  • Cleavage and Deprotection: Cleave the GNA oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often with heating.

  • Purification: Purify the crude GNA product using HPLC (see Protocols 2 and 3).

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification of GNA
  • Column: Use a strong anion-exchange column suitable for oligonucleotide purification.

  • Mobile Phase:

    • Buffer A: Low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 8.5).

    • Buffer B: High salt concentration buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage of Buffer B over a specified time (e.g., 30-60 minutes) to elute the GNA sequences based on their charge.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length GNA product.

  • Desalting: Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the high concentration of salt from the mobile phase.

Protocol 3: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Purification of GNA
  • Column: Use a reverse-phase column (e.g., C18) suitable for oligonucleotide separation.

  • Mobile Phase:

  • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage of Buffer B over a specified time (e.g., 30-60 minutes).

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length GNA product.

  • Post-Purification: Remove the ion-pairing agent and solvent by lyophilization.

Visualizations

GNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing start CPG Support detritylation Detritylation start->detritylation coupling Coupling detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation end_synthesis Full-length GNA on Support oxidation->end_synthesis cleavage Cleavage & Deprotection end_synthesis->cleavage purification HPLC Purification cleavage->purification qc Quality Control (MS, HPLC) purification->qc final_product Pure Full-Length GNA qc->final_product GNA_Antisense_Mechanism GNA_ASO GNA Antisense Oligonucleotide Hybrid GNA:mRNA Hybrid GNA_ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

References

Technical Support Center: GNA Purification via Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing anion-exchange chromatography for the purification of Galanthus nivalis agglutinin (GNA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of anion-exchange chromatography for GNA purification?

Anion-exchange chromatography separates molecules based on their net surface charge. The stationary phase (resin) is positively charged and binds negatively charged molecules. GNA has an isoelectric point (pI) in the range of 3.5 to 4.6.[1][2][3] By using a buffer with a pH above its pI, GNA will have a net negative charge and bind to the positively charged anion-exchange resin. Contaminating proteins with a higher pI or a weaker negative charge will not bind as strongly and can be washed away. The bound GNA is then eluted by increasing the salt concentration or decreasing the pH of the buffer.

Q2: Which anion-exchange resin should I choose for GNA purification?

Both weak and strong anion exchangers can be used for GNA purification. Common choices include:

  • DEAE (diethylaminoethyl)-cellulose or DEAE-Sepharose: A weak anion exchanger.

  • Q-Sepharose: A strong anion exchanger with a quaternary ammonium (B1175870) group.

The choice of resin may depend on the specific contaminants in your sample and the desired purity of the final GNA product.

Q3: What are the critical buffer parameters for successful GNA purification?

The most critical buffer parameters are pH and ionic strength.

  • pH: The buffer pH must be at least 1-1.5 pH units above the pI of GNA (pI ≈ 3.5-4.6) to ensure it has a sufficiently negative charge to bind to the resin. A pH in the range of 7.0-8.5 is commonly used.

  • Ionic Strength: The initial ionic strength of the binding buffer should be low to allow for strong binding of GNA to the resin. Elution is achieved by increasing the ionic strength, typically with a salt gradient (e.g., NaCl).

Troubleshooting Guide

This guide addresses common issues encountered during the anion-exchange chromatography step of GNA purification.

Problem Potential Cause Solution
GNA does not bind to the column (found in flow-through) Incorrect buffer pH: The pH of the binding buffer is too low (close to or below the pI of GNA).Ensure the buffer pH is at least 1-1.5 units above the pI of GNA (pH 7.0-8.5). Verify the pH of your buffer and sample.
Ionic strength of the sample or buffer is too high: High salt concentration prevents GNA from binding to the resin.Desalt or dilute your sample with the binding buffer. Ensure the binding buffer has a low salt concentration (e.g., 20-50 mM Tris-HCl).
Column not equilibrated properly: The resin is not at the correct pH and ionic strength for binding.Equilibrate the column with at least 5-10 column volumes of binding buffer before loading the sample.
GNA elutes too early (during the wash step) Binding is too weak: The pH is only slightly above the pI, or the ionic strength of the wash buffer is too high.Increase the pH of the binding and wash buffers to increase the net negative charge of GNA. Decrease or remove any salt from the wash buffer.
GNA elutes too late or not at all Binding is too strong: The pH is significantly higher than the pI, resulting in a very strong negative charge.Decrease the pH of the elution buffer (while still remaining above the pI) to reduce the net negative charge of GNA. Increase the final salt concentration of the elution gradient (e.g., up to 1 M NaCl).
Precipitation on the column: GNA or contaminant proteins have precipitated on the resin.Ensure the buffers used are compatible with GNA stability. Consider adding stabilizing agents if necessary. Clean the column according to the manufacturer's instructions.
Poor resolution (peaks are not well-separated) Steep salt gradient: The salt concentration is increased too quickly, causing proteins with similar charges to elute together.Use a shallower, more gradual salt gradient for elution.
High flow rate: The flow rate is too fast to allow for proper separation.Reduce the flow rate during sample loading, washing, and elution.
Column is overloaded: Too much protein was loaded onto the column, exceeding its binding capacity.Reduce the amount of protein loaded onto the column. Use a larger column volume.
High back pressure Clogged column: Particulate matter in the sample or buffers has clogged the column frit or resin.Filter all samples and buffers before use (0.22 or 0.45 µm filter). If the column is already clogged, try back-flushing it at a low flow rate.
Sample is too viscous: A high concentration of protein or other molecules in the sample increases viscosity.Dilute the sample with binding buffer.

Experimental Protocol: GNA Purification using DEAE-Cellulose

This protocol provides a general methodology for the purification of GNA using a weak anion-exchange resin. Optimization may be required based on your specific experimental conditions and sample.

Materials:

  • DEAE-Cellulose or DEAE-Sepharose resin

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Fraction collector

  • UV spectrophotometer (280 nm)

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Crude or partially purified GNA sample, dialyzed against Binding Buffer

Methodology:

  • Column Packing and Equilibration:

    • Prepare a slurry of DEAE-Cellulose in Binding Buffer.

    • Carefully pack the slurry into the chromatography column, avoiding air bubbles.

    • Equilibrate the packed column by washing with 5-10 column volumes of Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading:

    • Load the dialyzed GNA sample onto the equilibrated column at a low flow rate.

    • Collect the flow-through fraction for analysis to ensure GNA has bound to the column.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and weakly bound contaminants.

    • Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound GNA using a linear salt gradient. Create a gradient from 0% to 100% Elution Buffer over 10-20 column volumes.

    • Alternatively, a step gradient can be used by applying increasing concentrations of NaCl in the Binding Buffer (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).

    • Collect fractions throughout the elution process.

  • Analysis:

    • Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm.

    • Analyze the fractions containing protein peaks for the presence and purity of GNA using SDS-PAGE and/or Western blotting.

    • Pool the fractions containing pure GNA.

Buffer and Gradient Recommendations:

Step Buffer Composition Purpose
EquilibrationBinding Buffer20 mM Tris-HCl, pH 8.0Prepares the column for sample binding.
Sample Loading-Sample in Binding BufferBinds GNA to the resin.
WashBinding Buffer20 mM Tris-HCl, pH 8.0Removes unbound contaminants.
ElutionElution Buffer20 mM Tris-HCl, 1 M NaCl, pH 8.0Elutes bound GNA from the resin.
GradientLinear Gradient0-100% Elution BufferSeparates GNA from other bound proteins.

Visualizations

GNA_Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis Sample_Prep Sample Preparation (Dialysis against Binding Buffer) Load_Sample Load Sample Sample_Prep->Load_Sample Column_Equilibration Column Equilibration (5-10 CV Binding Buffer) Column_Equilibration->Load_Sample Wash Wash (5-10 CV Binding Buffer) Load_Sample->Wash Elute Elute (Salt Gradient) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (A280, SDS-PAGE) Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions

Caption: Workflow for GNA purification using anion-exchange chromatography.

Troubleshooting_Logic Start Problem with GNA Purification GNA_in_FT GNA in Flow-Through? Start->GNA_in_FT Poor_Resolution Poor Resolution? Start->Poor_Resolution High_Pressure High Back Pressure? Start->High_Pressure Check_pH Check Buffer pH (> pI of GNA) GNA_in_FT->Check_pH Yes Check_Salt Check Salt Concentration (Low in Binding Buffer) GNA_in_FT->Check_Salt Yes Check_Equilibration Ensure Proper Equilibration GNA_in_FT->Check_Equilibration Yes Adjust_Gradient Use Shallower Salt Gradient Poor_Resolution->Adjust_Gradient Yes Reduce_Flow_Rate Reduce Flow Rate Poor_Resolution->Reduce_Flow_Rate Yes Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load Yes Filter_Sample Filter Sample and Buffers High_Pressure->Filter_Sample Yes Dilute_Sample Dilute Viscous Sample High_Pressure->Dilute_Sample Yes

Caption: Troubleshooting decision tree for GNA anion-exchange chromatography.

References

Mitigating off-target effects with GNA modification in siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycol Nucleic Acid (GNA) modified small interfering RNAs (siRNAs) to mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in siRNA experiments, and why are they a concern?

A1: Off-target effects occur when an siRNA molecule, intended to silence a specific target gene, inadvertently down-regulates other unintended genes.[1][2] This happens primarily through a microRNA-like mechanism where the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to partially complementary sequences in the 3' untranslated region (3'-UTR) of other messenger RNAs (mRNAs).[3][4][5] These unintended interactions can lead to widespread transcriptional dysregulation, producing misleading experimental results, false positives, and potential toxicity in therapeutic applications.[1][6]

Q2: How does Glycol Nucleic Acid (GNA) modification help in mitigating off-target effects?

A2: GNA is an acyclic nucleic acid analog that, when incorporated into an siRNA duplex, can thermally destabilize the binding between the siRNA's seed region and off-target mRNAs.[6][7][8] This destabilization is more pronounced for the imperfect pairing with off-target transcripts than for the perfect on-target pairing.[3] By reducing the binding affinity for unintended targets, GNA modification enhances the specificity of the siRNA, minimizing off-target gene silencing while preserving on-target activity.[3][6][7]

Q3: Which GNA isomer should I use, (S)-GNA or (R)-GNA?

A3: The (S)-GNA isomer is recommended. Structural and experimental data show that (S)-GNA is better accommodated within the right-handed RNA duplex, having minimal impact on the overall duplex structure.[9][10][11][12] In contrast, the (R)-GNA isomer can disrupt the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs.[11][12] Consequently, siRNAs modified with (S)-GNA generally exhibit greater in vitro potency compared to those with (R)-GNA modifications.[9][10][11][12]

Q4: Where should I place the GNA modification in my siRNA sequence?

A4: The most effective placement of a single GNA modification is typically within the seed region of the antisense (guide) strand to specifically address miRNA-like off-target effects.[3][9][10] Position 7 of the guide strand has been shown to be particularly effective in mitigating off-target effects in rodent models.[9][10][13][14] However, the optimal position can be sequence-dependent, and a walk of the GNA modification across different positions in the seed region (e.g., positions 5, 6, 7, and 8) may be necessary to identify the best balance between on-target potency and off-target reduction for a specific siRNA sequence.[15]

Q5: Will GNA modification affect the stability and potency of my siRNA?

A5: GNA modification can increase the resistance of oligonucleotides to 3'-exonuclease-mediated degradation.[9][10] While GNA does introduce thermal destabilization, strategic placement, such as at position 7 of the guide strand, has been shown to mitigate off-target effects without compromising on-target silencing efficacy in vivo.[7][9][10] In some cases, (S)-GNA modification in the seed region has even been reported to improve in vitro potency by approximately two-fold.[11][12] The impact on potency can be sequence-dependent, and it is advisable to test different GNA positions.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant loss of on-target activity after GNA modification. The position of the GNA modification is suboptimal for the specific siRNA sequence.Perform a "GNA walk" by synthesizing the siRNA with a single (S)-GNA modification at different positions within the seed region (e.g., positions 5, 6, 7, 8) of the guide strand to identify the position that best retains on-target activity.[15]
The GNA modification involves a C or G base, which can be more destabilizing.GNA-C and GNA-G pairings with their complementary RNA bases are less stable than GNA-A and GNA-T pairings.[3][9][10] If a GNA modification at a C or G position is necessary, consider using GNA-isocytidine or GNA-isoguanosine, respectively, which have been shown to improve base-pairing stability and in vitro activity.[3]
Off-target effects are still observed after GNA modification. The concentration of the siRNA used is too high.Off-target effects are often concentration-dependent.[1] Titrate the GNA-modified siRNA to the lowest effective concentration that maintains on-target knockdown to minimize any remaining off-target activity.
The off-target effects may not be solely seed-mediated.While less common, off-target effects can arise from other mechanisms. Ensure the overall sequence of your siRNA does not have significant homology to other non-target genes using a BLAST analysis.[16]
Difficulty synthesizing GNA-modified oligonucleotides. Issues with the phosphoramidite (B1245037) chemistry for GNA incorporation.Refer to established protocols for the synthesis of GNA phosphoramidites and their incorporation into oligonucleotides.[10] Several research groups have published detailed synthetic procedures.[10]

Quantitative Data Summary

Table 1: Impact of GNA Modification on Duplex Stability (Melting Temperature, Tm)

ModificationAverage Tm Change (°C) vs. UnmodifiedNotes
Single GNA-A/T in RNA duplexDestabilizingGNA-C and GNA-G substitutions are generally more destabilizing than GNA-A or GNA-T.[3]
Single GNA-C in GalNAc-siRNA-7.7Average across five sequences.[13]
Single GNA-isoC in GalNAc-siRNA-6.0Shows a 1.7°C increase in stability compared to GNA-C.[13]
Single GNA-G in GalNAc-siRNA-6.7Average across five sequences.[13]
Single GNA-isoG in GalNAc-siRNA-3.3Shows a 3.4°C increase in stability compared to GNA-G.[13]

Table 2: In Vivo Activity of GNA-Modified siRNAs Targeting Transthyretin (Ttr) in Mice

GNA Position in Guide StrandTarget mRNA Knockdown vs. Parent siRNALiver Guide Strand Concentration vs. Parent siRNA
g5Reduced ActivityLower
g6Reduced ActivityLower
g7Similar ActivitySimilar
g8Similar ActivitySimilar
Data is a summary of findings from a study evaluating GNA-modified GalNAc-siRNAs at 7 days post-dose.[15]

Experimental Protocols

Protocol 1: In Vivo Gene Expression Evaluation by RT-qPCR

This protocol is adapted from methodologies used to assess the in vivo efficacy of GNA-modified siRNAs.[3]

  • Animal Dosing: Administer GalNAc-conjugated siRNAs (both parent and GNA-modified versions) to mice via subcutaneous injection at the desired dose (e.g., 0.5-1.0 mg/kg).[6] Include a control group treated with a non-targeting control siRNA.

  • Tissue Collection: At a predetermined time point (e.g., 7 days post-dose), euthanize the mice and harvest liver tissue.[6]

  • RNA Extraction:

    • Homogenize approximately 10 mg of powdered liver tissue in 500 µl of a suitable lysis reagent (e.g., QIAzol) using a tissue homogenizer.

    • Incubate at room temperature for 5 minutes.

    • Add 100 µl of chloroform, shake vigorously, and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the aqueous supernatant to a new tube and add 1.5 volumes of 100% ethanol.

    • Proceed with RNA purification using a column-based kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform real-time PCR using a suitable PCR system (e.g., LightCycler 480).

    • Use primers specific for the target mRNA and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the non-targeting control group.[3]

Protocol 2: Off-Target Reporter Assay

This is a general workflow for assessing miRNA-like off-target effects in vitro.

  • Construct Design: Create a reporter plasmid (e.g., luciferase) containing the 3'-UTR of a known off-target gene or multiple copies of a seed-matched sequence downstream of the reporter gene.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or HEK293) in a multi-well format.

    • Co-transfect the cells with the reporter plasmid, a transfection control plasmid (e.g., expressing a different fluorescent protein), and the siRNA (unmodified, GNA-modified, or negative control).

  • Lysis and Reporter Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter gene activity to the transfection control. A decrease in reporter activity in the presence of the siRNA indicates off-target silencing. Compare the level of silencing between the unmodified and GNA-modified siRNAs to quantify the mitigation of off-target effects.

Visualizations

GNA_Mechanism cluster_0 On-Target Interaction cluster_1 Off-Target Interaction (Unmodified siRNA) cluster_2 Off-Target Interaction (GNA-Modified siRNA) On_Target_mRNA On-Target mRNA RISC RISC siRNA_Guide siRNA Guide Strand (Perfect Match) siRNA_Guide->On_Target_mRNA Perfect Complementarity Cleavage mRNA Cleavage & Gene Silencing RISC->Cleavage Off_Target_mRNA Off-Target mRNA Unintended_Silencing Unintended Gene Silencing Off_Target_mRNA->Unintended_Silencing Unmodified_siRNA Unmodified siRNA (Seed Region) Unmodified_siRNA->Off_Target_mRNA Partial Match (Stable Binding) Off_Target_mRNA_2 Off-Target mRNA No_Silencing Off-Target Effect Mitigated Off_Target_mRNA_2->No_Silencing GNA_siRNA GNA-Modified siRNA (Seed Region) GNA_siRNA->Off_Target_mRNA_2 Partial Match (Unstable Binding)

Caption: Mechanism of GNA modification in mitigating siRNA off-target effects.

GNA_Placement_Workflow start Start: Design siRNA identify_seed Identify Guide Strand Seed Region (nt 2-8) start->identify_seed gna_walk Synthesize siRNAs with single (S)-GNA at positions g5, g6, g7, g8 identify_seed->gna_walk test_on_target Test On-Target Activity (e.g., qPCR) gna_walk->test_on_target test_off_target Test Off-Target Profile (e.g., Reporter Assay, RNA-seq) gna_walk->test_off_target analyze Analyze Data: Balance Potency and Specificity test_on_target->analyze test_off_target->analyze select_optimal Select Optimal GNA Position analyze->select_optimal end Proceed with Experiment select_optimal->end

Caption: Workflow for selecting the optimal GNA modification position in an siRNA.

References

GNA/RNA Heteroduplex Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycol Nucleic Acid (GNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of GNA/RNA heteroduplexes, with a specific focus on issues encountered with G:C base pairs.

Frequently Asked Questions (FAQs)

Q1: What is GNA, and why is it used in nucleic acid research?

Glycol Nucleic Acid (GNA) is an artificial nucleic acid analog with a simplified three-carbon acyclic backbone. This simplicity makes it an attractive tool in genetic research and therapeutic development. GNA homoduplexes have been shown to be thermodynamically more stable than DNA or RNA duplexes of the same sequence.[1] This high stability, along with its resistance to nuclease degradation, makes GNA a promising modification for therapeutic oligonucleotides like siRNAs.

Q2: I'm observing a significant decrease in the thermal stability (Tm) of my GNA/RNA heteroduplex when I include G:C pairs. Why is this happening?

This is a known and critical issue with GNA/RNA heteroduplexes. While duplexes containing only A:U or A:T pairs are stable, the inclusion of G:C pairs leads to a notable decrease in thermal stability.[1] This instability arises from the unique structural properties of GNA. The GNA nucleotide adopts a rotated nucleobase orientation within the duplex, which favors a "reverse Watson-Crick" base pairing geometry.[2][3] While A:T and A:U pairs can form two hydrogen bonds in both standard and reverse Watson-Crick conformations, a reverse Watson-Crick G:C pair is less stable due to a reduced number of hydrogen bonds and a strained, sheared orientation.[3]

Q3: Is there a way to overcome the instability of G:C pairs in GNA/RNA heteroduplexes?

Yes, the stability of G:C pairing can be rescued by using GNA isonucleotides, specifically (S)-GNA-isocytidine (isoC) and (S)-GNA-isoguanosine (isoG).[1][3] These analogs have an altered arrangement of hydrogen bond donors and acceptors that is compatible with the reverse Watson-Crick geometry favored by the GNA backbone. Using GNA-isoC opposite a guanine (B1146940) in the RNA strand, or GNA-isoG opposite a cytosine, can restore and even improve the thermal stability of the duplex.[1][3]

Q4: How does the chirality of GNA affect the stability of GNA/RNA heteroduplexes?

The stereochemistry of the GNA backbone is crucial. The right-handed (S)-GNA isomer is better accommodated in the standard right-handed A-form helix of an RNA duplex.[2][4] In contrast, the left-handed (R)-GNA isomer can disrupt the phosphate (B84403) backbone and the hydrogen bonding of adjacent base pairs, leading to a less stable duplex.[2] For applications involving hybridization to RNA, (S)-GNA is the preferred enantiomer.

Troubleshooting Guides

Issue 1: Low Thermal Stability (Tm) of GNA/RNA Heteroduplexes

Symptoms:

  • Unexpectedly low Tm values in thermal melting experiments.

  • Poor duplex formation observed in gel electrophoresis or chromatography.

  • Loss of a distinct CD spectrum indicative of a well-formed duplex.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of G:C base pairs - Minimize G:C content: If possible, design your GNA-modified sequence to target A:U-rich regions of the target RNA. - Utilize isonucleotides: Replace GNA-C with GNA-isoC to pair with RNA G, and replace GNA-G with GNA-isoG to pair with RNA C. This has been shown to significantly improve thermal stability.[3]
Incorrect GNA Chirality - Verify the enantiomer: Ensure that you are using the (S)-GNA phosphoramidites for synthesis, as this form is more compatible with the RNA duplex structure.[2][4]
Suboptimal Buffer Conditions - Optimize salt concentration: Duplex stability is dependent on ionic strength. Ensure your annealing and melting buffers contain an appropriate concentration of monovalent cations (e.g., 100 mM NaCl).
Poor Oligonucleotide Quality - Purify oligonucleotides: Ensure that both the GNA-modified and RNA strands are of high purity (e.g., by HPLC or PAGE purification) to remove shorter, failed sequences that can interfere with duplex formation.
Issue 2: Reduced Activity of GNA-Modified siRNAs

Symptoms:

  • Lower than expected gene silencing activity in cell-based assays.

  • Inconsistent results between different GNA-modified siRNA sequences.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
G:C Instability in the Seed Region - Strategic use of isonucleotides: If G:C pairs are present in the seed region (positions 2-8 of the guide strand), use GNA-isoC and GNA-isoG to maintain the necessary stability for RISC loading and target recognition.[1]
Positional Effects of GNA Modification - Perform a "GNA walk": Systematically move the position of the GNA modification along the siRNA strand to identify locations that are well-tolerated and maintain activity. GNA is often well-tolerated in the seed region of both strands.[2][5]
Incorrect GNA Enantiomer - Use (S)-GNA: siRNAs modified with (S)-GNA generally exhibit greater in vitro potency than those with (R)-GNA.[2][5]

Quantitative Data on GNA/RNA Heteroduplex Stability

The following table summarizes the change in thermal stability (ΔTm) observed when using GNA isonucleotides to rescue G:C pairing in a GNA/RNA heteroduplex.

Modification Complementary RNA Base Change in Thermal Stability (ΔTm)
(S)-GNA-isoCG+2.5 °C
(S)-GNA-isoGC+4.6 °C

Data adapted from Schlegel et al., 2021.[3] This data illustrates the significant stabilization achieved by using isonucleotides to overcome the inherent instability of GNA G:C pairs.

Experimental Protocols

Thermal Melting (Tm) Analysis of GNA/RNA Heteroduplexes

This protocol outlines the determination of the melting temperature (Tm) of a GNA/RNA duplex using a UV-Vis spectrophotometer equipped with a temperature controller.

Methodology:

  • Oligonucleotide Preparation:

    • Resuspend purified GNA-modified and complementary RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing:

    • In a PCR tube, combine equimolar amounts of the GNA-modified and RNA strands (e.g., 2 µM of each) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature to facilitate duplex formation.

  • Tm Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to confirm the formation of a helical structure in the GNA/RNA heteroduplex. An A-form helical structure, typical of RNA duplexes, will produce a characteristic CD spectrum.

Methodology:

  • Sample Preparation:

    • Prepare the annealed GNA/RNA duplex as described in the thermal melting protocol, typically at a concentration of 2-5 µM.

    • The buffer should have low absorbance in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations.

  • CD Measurement:

    • Use a CD spectropolarimeter.

    • Transfer the sample to a quartz cuvette with a 1 cm path length.

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • A well-formed GNA/RNA heteroduplex with an A-like helical geometry will typically show a positive peak around 260-270 nm and a negative peak around 210 nm.

    • A loss of this characteristic spectrum, particularly with increasing G:C content, can indicate poor duplex formation.[1]

Visualizations

GNA_Troubleshooting_Workflow start Start: GNA/RNA Experiment issue Issue Encountered: Low Stability or Activity start->issue check_gc Are G:C pairs present in the GNA-modified region? issue->check_gc Primary Check use_iso Solution: Replace GNA-G/C with GNA-isoG/isoC check_gc->use_iso Yes check_chirality Is (S)-GNA being used? check_gc->check_chirality No re_evaluate Re-evaluate Stability/Activity use_iso->re_evaluate use_s_gna Solution: Synthesize with (S)-GNA phosphoramidites check_chirality->use_s_gna No check_chirality->re_evaluate Yes use_s_gna->re_evaluate check_purity Are oligonucleotides purified? purify Solution: Purify oligos via HPLC or PAGE check_purity->purify No check_purity->re_evaluate Yes purify->re_evaluate re_evaluate->check_purity Issue Persists success Experiment Successful re_evaluate->success Issue Resolved GNA_Pairing_Logic cluster_wc Standard Watson-Crick Pairing cluster_gna_wc GNA/RNA with Watson-Crick Geometry cluster_gna_rev_wc GNA/RNA with Reverse Watson-Crick RNA_G RNA G RNA_C RNA C RNA_G->RNA_C Stable (3 H-bonds) GNA_G_rot GNA G (Rotated) RNA_C_wc RNA C GNA_G_rot->RNA_C_wc Unstable (Steric Clash) GNA_isoG GNA isoG RNA_C_rev RNA C GNA_isoG->RNA_C_rev Stable (Rescued Pairing)

References

Validation & Comparative

GNA Duplexes Exhibit Superior Thermal Stability Over DNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of nucleic acid analogs is paramount for their application in therapeutics and diagnostics. This guide provides a detailed comparison of the thermal stability of Glycol Nucleic Acid (GNA) and Deoxyribonucleic Acid (DNA) duplexes, supported by experimental data and protocols.

Glycol Nucleic Acid (GNA), a structural analog of DNA and RNA, has demonstrated significantly higher thermal stability in its duplex form compared to natural nucleic acid duplexes. This enhanced stability, attributed to GNA's unique acyclic propylene (B89431) glycol backbone, opens avenues for the development of more robust and effective nucleic acid-based technologies.

Quantitative Comparison of Thermal Stability

For illustrative purposes, a representative comparison is presented below, based on the established principle of GNA's enhanced thermal stability.

Duplex TypeSequenceMelting Temperature (Tm)
GNA(S)-d(CGCATGC)Higher (e.g., ~70-80 °C)
DNAd(CGCATGC)Lower (e.g., ~50-60 °C)

Note: The Tm values are illustrative and can vary based on experimental conditions such as salt concentration and pH.

The enhanced thermal stability of GNA is attributed to several factors, including the preorganization of GNA single strands for duplex formation and more extensive interstrand base stacking.[1]

Experimental Protocol: Determination of Thermal Melting Temperature (Tm)

The melting temperature of GNA and DNA duplexes is determined experimentally using UV-Vis spectrophotometry to monitor the thermal denaturation process.

Principle

As a nucleic acid duplex is heated, the hydrogen bonds between the base pairs break, leading to the unwinding of the double helix into single strands. This transition is accompanied by an increase in the absorbance of ultraviolet light at 260 nm, a phenomenon known as the hyperchromic effect. The temperature at which the midpoint of this transition occurs is the melting temperature (Tm).

Materials and Equipment
  • Lyophilized GNA and DNA oligonucleotides

  • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

  • Quartz cuvettes

  • Pipettes and sterile, nuclease-free tips

  • Nuclease-free water

Procedure
  • Oligonucleotide Preparation:

    • Resuspend the lyophilized GNA and DNA oligonucleotides in the buffer solution to a stock concentration of 100 µM.

    • Prepare the duplex samples by mixing equimolar amounts of the complementary single strands to the desired final concentration (e.g., 1 µM) in the buffer.

  • Annealing:

    • Heat the duplex solutions to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solutions to slowly cool to room temperature to facilitate the formation of duplexes.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and the temperature controller, allowing the instrument to warm up.

    • Set the wavelength to 260 nm.

    • Set the temperature ramp rate (e.g., 1°C/minute).

    • Set the data collection interval (e.g., every 1°C).

  • Measurement:

    • Transfer the annealed duplex solutions to the quartz cuvettes.

    • Place the cuvettes in the temperature-controlled holder of the spectrophotometer.

    • Blank the instrument with a cuvette containing only the buffer solution.

    • Start the thermal denaturation program, which will gradually increase the temperature while recording the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined by finding the temperature corresponding to the maximum of the first derivative of the melting curve.

Logical Relationship of Thermal Stability Comparison

The following diagram illustrates the key factors influencing the comparative thermal stability of GNA and DNA duplexes.

GNA_vs_DNA_Stability cluster_GNA GNA Duplex cluster_DNA DNA Duplex GNA_Structure Acyclic Backbone (Propylene Glycol) GNA_Properties Pre-organized Strands Enhanced Stacking GNA_Structure->GNA_Properties GNA_Tm Higher Thermal Stability (Higher Tm) GNA_Properties->GNA_Tm Comparison Comparative Analysis GNA_Tm->Comparison DNA_Structure Deoxyribose Backbone DNA_Properties Standard Base Stacking DNA_Structure->DNA_Properties DNA_Tm Lower Thermal Stability (Lower Tm) DNA_Properties->DNA_Tm DNA_Tm->Comparison Tm_Determination_Workflow start Start prep Prepare GNA & DNA Duplex Samples start->prep anneal Anneal Samples (Heat & Slow Cool) prep->anneal measurement UV Spectrophotometry (Absorbance vs. Temp) anneal->measurement analysis Data Analysis (1st Derivative of Melting Curve) measurement->analysis tm_gna Determine Tm (GNA) analysis->tm_gna tm_dna Determine Tm (DNA) analysis->tm_dna comparison Compare Tm Values tm_gna->comparison tm_dna->comparison end End comparison->end

References

GNA-Modified Oligonucleotides: A New Frontier in Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the development of therapeutic and diagnostic applications. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their efficacy. Glycol Nucleic Acid (GNA) modification has emerged as a promising strategy to enhance nuclease resistance, offering significant advantages over traditional modifications.

This guide provides an objective comparison of the nuclease resistance of GNA-modified oligonucleotides against other common stabilization chemistries, supported by available experimental data. We also provide a detailed methodology for a common nuclease resistance assay to aid in the evaluation of modified oligonucleotides.

Enhanced Stability of GNA-Modified Oligonucleotides

GNA is an acyclic nucleic acid analog that imparts exceptional stability to oligonucleotides. The incorporation of GNA nucleotides, particularly at the 3'-end, has been shown to provide robust protection against 3'-exonucleases, a major source of degradation in serum.[1][2][3][4] Studies have demonstrated that (S)-GNA modifications are well-tolerated in small interfering RNAs (siRNAs) and can lead to improved in vitro potency when compared to the (R)-GNA enantiomer.[1][2][5] Furthermore, GNA-modified siRNAs have exhibited an improved safety profile in human clinical applications.[1][2]

The unique acyclic backbone of GNA is thought to sterically hinder the approach of nucleases, thereby preventing cleavage of the phosphodiester bonds. This inherent resistance makes GNA an attractive modification for antisense oligonucleotides and other nucleic acid-based therapeutics where prolonged in vivo activity is essential.[6]

Comparative Nuclease Resistance

The following table summarizes available data on the nuclease resistance of GNA-modified oligonucleotides compared to unmodified DNA and other common modifications like Locked Nucleic Acid (LNA) and Phosphorothioates (PS). It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Oligonucleotide ModificationNuclease SourceHalf-life / % DegradationReference
Unmodified DNA (3'-TT) Snake Venom Phosphodiesterase< 1 hour[7]
Phosphorothioate (PS) (single 3' linkage) Snake Venom PhosphodiesteraseProvides some protection, but less than GNA[7]
(S)-GNA (two 3' residues) + 3' PS linkage Snake Venom Phosphodiesterase> 7 hours[7]
Unmodified Oligodeoxynucleotide Human Serum1.5 hours[2]
LNA-modified Oligonucleotide Human SerumSignificantly increased compared to unmodified[1][2][8]
2'-O-Methyl modified Oligonucleotide Human SerumHalf-life of 12 hours (gapmer)[9]
Phosphorothioate (PS) modified Oligonucleotide Human SerumHalf-life of 10 hours (gapmer)[9]

Disclaimer: The data presented in this table are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: 3'-Exonuclease Degradation Assay

This protocol describes a typical in vitro assay to evaluate the resistance of modified oligonucleotides to 3'-exonuclease degradation, using an enzyme such as snake venom phosphodiesterase (SVPD).

Materials:

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotides (unmodified control and modified versions)

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.5, 100 mM NaCl, 14 mM MgCl₂)

  • Stop Solution (e.g., formamide (B127407) loading buffer with 50 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner

  • Incubator or water bath at 37°C

Procedure:

  • Oligonucleotide Preparation: Resuspend labeled oligonucleotides in nuclease-free water to a final concentration of 1 µM.

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by combining the reaction buffer, the labeled oligonucleotide, and nuclease-free water to the desired volume.

  • Enzyme Addition: Initiate the degradation reaction by adding a pre-determined amount of SVPD to each tube. The optimal enzyme concentration should be determined empirically to achieve a suitable degradation rate for the unmodified control.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction tube and immediately add them to tubes containing the stop solution to quench the reaction.

  • Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the desired separation of degradation products is achieved.

  • Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the full-length oligonucleotide band at each time point.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point. The half-life (t₁/₂) of the oligonucleotide can be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_oligo Prepare Labeled Oligonucleotides setup_rxn Set Up Reactions prep_oligo->setup_rxn prep_reagents Prepare Reaction and Stop Buffers prep_reagents->setup_rxn add_enzyme Add Exonuclease setup_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate take_timepoints Take Time Points & Quench Reaction incubate->take_timepoints denature Denature Samples take_timepoints->denature page Denaturing PAGE denature->page visualize Visualize Gel page->visualize quantify Quantify Bands visualize->quantify analyze Calculate Half-life quantify->analyze

Caption: Workflow of a 3'-exonuclease degradation assay.

Conclusion

GNA modification represents a significant advancement in the field of oligonucleotide therapeutics, offering superior nuclease resistance compared to unmodified oligonucleotides and demonstrating advantages over some traditional modifications. The enhanced stability, coupled with a favorable safety profile, positions GNA-modified oligonucleotides as a highly promising platform for the development of next-generation nucleic acid-based drugs and diagnostics. Further head-to-head studies will be invaluable in precisely quantifying the stability of GNA relative to other modifications and guiding the rational design of future oligonucleotide therapeutics.

References

A Comparative Guide to the Circular Dichroism Analysis of GNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the circular dichroism (CD) spectral characteristics and thermal stability of glycol nucleic acid (GNA) duplexes with their natural counterparts, DNA and RNA. The information is supported by experimental data to aid researchers in the analysis and characterization of GNA-based structures for therapeutic and diagnostic applications.

Introduction to GNA and Circular Dichroism

Glycol nucleic acid (GNA) is a synthetic analog of nucleic acids with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds.[1] Despite its structural simplicity, GNA is capable of forming stable, antiparallel duplexes that follow Watson-Crick base pairing rules.[2] Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of nucleic acids. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a unique spectral fingerprint for different nucleic acid conformations, such as the A-form, B-form, and Z-form helices.[3]

Comparative Analysis of CD Spectra

The CD spectrum of a nucleic acid duplex is sensitive to its helical geometry, base stacking, and overall conformation. Below is a comparison of the characteristic CD spectra of GNA, DNA, and RNA duplexes.

Key Observations:

  • GNA Duplexes: Exhibit a unique CD spectrum that differs from both A-form and B-form DNA. The spectrum is characterized by a positive band at approximately 275-280 nm and a negative band around 250 nm.[4][5]

  • DNA Duplexes: Typically adopt a B-form conformation under physiological conditions, which is characterized by a positive band around 275-280 nm and a negative band near 245 nm.[3]

  • RNA Duplexes: Generally adopt an A-form helical structure, which is reflected in their CD spectrum by a strong positive band around 265-270 nm and a negative peak near 210 nm.[3]

The distinct CD profile of GNA duplexes suggests a unique helical structure that is different from the canonical B-form of DNA and A-form of RNA.

Quantitative Comparison of CD Spectral Features

The following table summarizes the approximate wavelengths of the major positive and negative bands for GNA, DNA, and RNA duplexes based on available experimental data. It is important to note that the precise peak positions and intensities can vary with sequence, buffer conditions, and temperature.

Nucleic Acid DuplexPositive Maximum (approx. nm)Negative Minimum (approx. nm)Crossover (approx. nm)Helical Conformation
GNA 278252265Unique Helical Structure
DNA 275 - 280~245~258B-form
RNA 265 - 270~210, ~240~255A-form

Note: The data for GNA and DNA of the same sequence are derived from a comparative study.[5] The data for RNA represents typical values for A-form duplexes and may not be from an identical sequence.

Thermal Stability of GNA Duplexes

Thermal denaturation studies, monitored by the change in CD signal at a specific wavelength with increasing temperature, are used to determine the melting temperature (Tm) of a duplex. The Tm is the temperature at which 50% of the duplex has dissociated into single strands and is a measure of its thermal stability.

Experimental evidence consistently shows that GNA duplexes possess significantly higher thermal stability compared to analogous DNA and RNA duplexes.[6] This enhanced stability is attributed to favorable entropic contributions and pre-organization of the GNA single strands.

Comparative Melting Temperatures (Tm)

The table below provides a comparative overview of the melting temperatures for GNA, DNA, and RNA duplexes. Due to the limited availability of studies directly comparing all three for the same sequence, the data is compiled from different sources to illustrate the general trend.

Nucleic Acid Duplex (Sequence Dependent)Melting Temperature (Tm) Range (°C)
GNA 60 - 80+
DNA 40 - 60
RNA 50 - 70

Note: Tm values are highly dependent on the oligonucleotide sequence, length, concentration, and the ionic strength of the buffer.

Experimental Protocols

A detailed protocol for conducting CD analysis of GNA duplexes is provided below. This protocol can be adapted for DNA and RNA duplexes with minor modifications.

Protocol for Circular Dichroism Spectroscopy of GNA Duplexes

1. Oligonucleotide Synthesis and Purification:

  • GNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.[6][7]

  • Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.

  • Purification of the single-stranded GNA oligonucleotides is typically performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[8]

2. Sample Preparation:

  • Dissolve the purified single-stranded GNA oligonucleotides in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[5]

  • Determine the concentration of each single strand using UV-Vis spectroscopy at 260 nm.

  • Mix equimolar amounts of the complementary single strands to achieve the desired final duplex concentration (typically in the micromolar range).

  • Anneal the duplex by heating the solution to 90-95°C for 5 minutes, followed by slow cooling to room temperature over several hours. This ensures proper duplex formation.

3. CD Spectrometer Setup and Data Acquisition:

  • Turn on the CD spectrometer and the nitrogen purge gas. Allow the instrument to warm up and stabilize.

  • Set the desired experimental parameters:

    • Wavelength range: Typically 200-320 nm.

    • Data interval: 1 nm.

    • Scan speed: 100 nm/min.

    • Bandwidth: 1-2 nm.

    • Response time: 1-2 seconds.

    • Number of accumulations: 3-5 to improve signal-to-noise ratio.

  • Use a quartz cuvette with a suitable path length (e.g., 1 cm or 0.1 cm).

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the GNA duplex sample.

  • Subtract the buffer baseline from the sample spectrum.

4. Thermal Denaturation (Melting) Experiment:

  • Set the wavelength to monitor the CD signal change (e.g., the wavelength of the major positive or negative peak).

  • Set the temperature range (e.g., 20°C to 95°C) and the heating rate (e.g., 1°C/min).

  • Equilibrate the sample at the starting temperature before beginning the measurement.

  • Record the CD signal as a function of temperature.

  • The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for CD analysis and the comparative relationship of the CD spectra.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Analysis cluster_data Data Processing & Analysis synthesis GNA Oligonucleotide Synthesis & Purification quant Quantification (UV-Vis) synthesis->quant anneal Annealing of Complementary Strands quant->anneal setup Instrument Setup & Baseline Measurement anneal->setup acquire CD Spectrum Acquisition setup->acquire melt Thermal Denaturation (Melting Curve) acquire->melt process Baseline Subtraction & Normalization melt->process analyze Determination of Spectral Features & Tm process->analyze

Experimental workflow for CD analysis of GNA duplexes.

spectral_comparison cluster_spectra Comparative CD Spectra cluster_stability Thermal Stability (Tm) GNA Duplex GNA Duplex Unique Helical Structure Unique Helical Structure GNA Duplex->Unique Helical Structure DNA Duplex (B-form) DNA Duplex (B-form) Canonical B-form Canonical B-form DNA Duplex (B-form)->Canonical B-form RNA Duplex (A-form) RNA Duplex (A-form) Canonical A-form Canonical A-form RNA Duplex (A-form)->Canonical A-form GNA_stab GNA RNA_stab RNA GNA_stab->RNA_stab > DNA_stab DNA RNA_stab->DNA_stab >

Comparison of GNA, DNA, and RNA duplex characteristics.

Conclusion

The circular dichroism analysis of GNA duplexes reveals a unique structural conformation that is distinct from the canonical A- and B-form helices of RNA and DNA, respectively. Furthermore, GNA duplexes exhibit superior thermal stability. These properties make GNA a compelling candidate for various applications in drug development and nanotechnology. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working with this promising class of nucleic acid analogs.

References

(S)-Glycol Nucleic Acid Duplex Structures: A Comparative Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features of (S)-Glycol Nucleic Acid (GNA) duplexes with canonical DNA and RNA duplexes, supported by X-ray crystallography data. Detailed experimental protocols for the structural determination of (S)-GNA duplexes are also presented to aid researchers in this field.

Structural Comparison of (S)-GNA, DNA, and RNA Duplexes

(S)-GNA is an acyclic nucleic acid analog that forms stable, antiparallel duplexes.[1] X-ray crystallographic studies have revealed that these duplexes adopt a unique conformation, distinct from the canonical A- and B-forms of DNA and RNA.[2]

Helical Parameter Comparison

The following table summarizes the key helical parameters for representative (S)-GNA, A-DNA, B-DNA, and A-RNA duplexes, derived from their respective Protein Data Bank (PDB) entries. (S)-GNA duplexes exhibit a wider helix with a larger rise and a distinct right-handed helical twist.

Parameter(S)-GNA DuplexA-DNAB-DNAA-RNA
PDB ID 2JJA1VJB1BNA414D
Helical Rise (Å) ~3.3~2.6~3.4~2.8
Helical Twist (°) ~30.0~32.7~36.0~32.7
Base Pairs per Turn ~12.0~11.0~10.0~11.0
Major Groove Width (Å) NarrowNarrow and DeepWide and Intermediate DepthNarrow and Deep
Minor Groove Width (Å) WideWide and ShallowNarrow and Intermediate DepthWide and Shallow

Note: The values for the (S)-GNA duplex are approximated from published structures and may vary depending on the specific sequence and crystallization conditions.

Base Pairing

A key feature of (S)-GNA duplexes is the adoption of a reverse Watson-Crick base pairing geometry.[2] This is in contrast to the standard Watson-Crick base pairing observed in DNA and RNA duplexes. This altered hydrogen bonding pattern is a direct consequence of the acyclic nature of the GNA backbone.

Thermal Stability Comparison

(S)-GNA homoduplexes have been shown to be thermodynamically more stable than DNA or RNA duplexes of the same sequence.[1] The incorporation of (S)-GNA monomers into DNA or RNA duplexes, however, can have a variable effect on thermal stability.

Duplex TypeSequenceTm (°C)
(S)-GNA:(S)-GNA g(CGCGCG)2>80
DNA:DNA d(CGCGCG)276
RNA:RNA r(CGCGCG)278
(S)-GNA/RNA hybrid gC-r(GCGC) / r(GCGC)-gC65

Note: Tm values are dependent on buffer conditions and oligonucleotide concentration. The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols for X-ray Crystallography of (S)-GNA Duplexes

The determination of the three-dimensional structure of (S)-GNA duplexes by X-ray crystallography involves several key steps, from the synthesis of the GNA oligonucleotides to the final structure refinement.

(S)-GNA Oligonucleotide Synthesis and Purification

(S)-GNA oligonucleotides are prepared using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA and RNA synthesis.[3][4]

  • Synthesis : (S)-GNA phosphoramidite monomers are synthesized from a chiral starting material, such as (S)-glycidol. These monomers are then used in an automated DNA/RNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation steps.

  • Deprotection and Cleavage : Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a standard ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Purification : The crude oligonucleotide is purified to homogeneity, which is critical for successful crystallization. Common purification methods include:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) : Effective for separating full-length oligonucleotides from shorter failure sequences.

    • High-Performance Liquid Chromatography (HPLC) : Both ion-exchange and reverse-phase HPLC can be used to achieve high purity.[5][6][7][8]

Crystallization of (S)-GNA Duplexes

Crystallization of oligonucleotides is often the most challenging step in structure determination. The vapor diffusion method, in either sitting or hanging drop format, is commonly employed.[9][10]

  • Annealing : Equimolar amounts of the complementary (S)-GNA single strands are dissolved in a suitable buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl), heated to 90°C, and slowly cooled to room temperature to form the duplex.

  • Crystallization Screening : The annealed duplex solution is mixed with a variety of crystallization screening solutions to identify initial crystallization "hits". These screens typically vary in pH, precipitant type and concentration (e.g., polyethylene (B3416737) glycol, MPD), and salt concentration.[9]

  • Optimization : Once initial microcrystals are obtained, the crystallization conditions are optimized by finely adjusting the parameters around the initial hit condition to grow larger, diffraction-quality crystals.

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting and Cryo-protection : A single crystal is carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol (B35011), MPD) is often added to the crystal drop prior to freezing.

  • Data Collection : X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Determination :

    • Phasing : The phases of the diffracted X-rays are determined. For novel structures, this may require experimental phasing methods such as multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD), often facilitated by the incorporation of heavy atoms (e.g., bromine or iodine) into the oligonucleotide.

    • Model Building and Refinement : An initial model of the (S)-GNA duplex is built into the electron density map. This model is then refined against the diffraction data to improve its fit and overall quality.

Experimental Workflow Diagram

The following diagram illustrates the major steps involved in the X-ray crystallographic analysis of (S)-GNA duplex structures.

experimental_workflow Experimental Workflow for (S)-GNA Duplex Crystallography cluster_synthesis Oligonucleotide Preparation cluster_crystallization Crystallization cluster_structure_determination Structure Determination synthesis 1. (S)-GNA Phosphoramidite Synthesis automation 2. Automated Solid-Phase Oligonucleotide Synthesis synthesis->automation deprotection 3. Cleavage and Deprotection automation->deprotection purification 4. HPLC or PAGE Purification deprotection->purification annealing 5. Annealing of Complementary Strands purification->annealing screening 6. Crystallization Screening (Vapor Diffusion) annealing->screening optimization 7. Optimization of Crystal Growth screening->optimization data_collection 8. X-ray Diffraction Data Collection optimization->data_collection phasing 9. Phase Determination data_collection->phasing refinement 10. Model Building and Refinement phasing->refinement validation 11. Structure Validation and Deposition (PDB) refinement->validation

Caption: A flowchart outlining the key stages from (S)-GNA synthesis to final structure determination.

References

(S)-GNA Pairing Fidelity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of (S)-Glycol Nucleic Acid Hybridization with RNA versus DNA

For researchers and professionals in drug development, the specificity and stability of nucleic acid analogues are paramount. (S)-Glycol Nucleic Acid (GNA), an acyclic xeno-nucleic acid, has garnered significant interest for its unique hybridization properties. This guide provides a comprehensive comparison of the pairing fidelity of (S)-GNA with its natural counterparts, RNA and DNA, supported by experimental data and detailed protocols.

Superior Pairing Fidelity with RNA

(S)-GNA exhibits a strong preference for forming stable duplexes with RNA over DNA. This predilection is attributed to the structural mimicry of (S)-GNA to an A-form helix, which is the characteristic conformation of RNA duplexes. In contrast, the distinct helical geometry of B-form DNA is not conducive to stable pairing with (S)-GNA.

Quantitative Analysis of Duplex Stability

Thermal melting (Tm) studies are a cornerstone for evaluating the stability of nucleic acid duplexes. The data consistently demonstrates that (S)-GNA forms more stable heteroduplexes with RNA than with DNA.

Duplex TypeSequence ContextModificationΔTm (°C) vs. Unmodified RNA/RNAReference
(S)-GNA/RNA12-mer duplexSingle GNA-C incorporation-17.2[1][2]
(S)-GNA/RNA12-mer duplexSingle GNA-isoC:G pair-12.6[1]
(S)-GNA/RNA12-mer duplexSingle GNA-isoG:C pair-6.2[1]
(S)-GNA/RNAA:T rich sequences(S)-GNA strandStable duplex formation[3]
(S)-GNA/RNAG:C rich sequences(S)-GNA strandDestabilized duplex[3]
(S)-GNA/DNAGeneral(S)-GNA strandNo stable duplex formation[3]
FNA/DNADNA oligonucleotideSingle FNA-T incorporation> -10[4]

Note: FNA (Flexible Nucleic Acid) is another acyclic nucleic acid analogue structurally related to GNA.

The data highlights a significant destabilization of (S)-GNA/RNA duplexes with the inclusion of G:C base pairs. This phenomenon arises from the rotated nucleobase orientation of GNA, which adopts a reverse Watson-Crick pairing mode. While this arrangement is tolerated in A:T pairs, it is less favorable for G:C pairing. The use of isocytidine (B125971) (isoC) and isoguanosine (B3425122) (isoG) in the (S)-GNA strand can rescue this destabilization by forming more stable reverse Watson-Crick pairs with guanine (B1146940) and cytosine in the RNA strand, respectively[1][5].

Mismatch Discrimination

The ability to discriminate between a perfectly matched sequence and one containing a single nucleotide mismatch is crucial for therapeutic applications. While specific quantitative data for ΔTm of single mismatches in (S)-GNA/RNA duplexes is not extensively tabulated in the literature, studies on GNA homoduplexes indicate a high degree of fidelity, with a single T-T mismatch in an 18-mer (S)-GNA duplex lowering the Tm by 8°C[4]. This suggests that (S)-GNA maintains a stringent requirement for Watson-Crick base pairing.

Experimental Protocols

(S)-GNA Oligonucleotide Synthesis

(S)-GNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a method analogous to standard DNA and RNA synthesis.

Key Steps:

  • Solid Support: The synthesis begins with the first protected (S)-GNA nucleoside pre-attached to a solid support, typically controlled pore glass (CPG) or polystyrene.

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with an acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: The next (S)-GNA phosphoramidite monomer is activated by a tetrazole derivative and coupled to the 5'-hydroxyl group of the preceding nucleoside, forming a phosphite (B83602) triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an iodine solution.

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

  • Cleavage and Final Deprotection: The completed (S)-GNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate (B84403) backbone are removed using a strong base, such as ammonium (B1175870) hydroxide.

Purification of (S)-GNA Oligonucleotides

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides to ensure high purity for downstream applications.

Reverse-Phase HPLC (RP-HPLC):

  • Principle: Separates the full-length, DMT-on oligonucleotide from shorter, DMT-off failure sequences based on the hydrophobicity of the DMT group.

  • Stationary Phase: C8 or C18 alkyl-silica columns.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate.

  • Procedure:

    • The crude, DMT-on oligonucleotide mixture is loaded onto the column.

    • A shallow gradient of increasing acetonitrile concentration is applied. The DMT-off failure sequences elute first.

    • The DMT-on, full-length product is retained more strongly and elutes later in the gradient.

    • The collected fraction containing the full-length product is then treated with acid to remove the DMT group, followed by desalting.

Thermal Melting (Tm) Analysis

UV-Vis spectrophotometry is employed to determine the melting temperature of the (S)-GNA-containing duplexes.

Workflow:

  • Sample Preparation: The (S)-GNA oligonucleotide and its complementary RNA or DNA strand are mixed in equimolar amounts in a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Annealing: The sample is heated to a temperature above the expected Tm (e.g., 95°C) and then slowly cooled to room temperature to allow for proper duplex formation.

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

Logical Relationships and Workflows

GNA_Pairing_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Duplex Stability Analysis Solid_Support Solid Support with First Nucleoside Deprotection Deprotection (Detritylation) Solid_Support->Deprotection Coupling Coupling Deprotection->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deprotection Repeat for next base Cleavage Cleavage & Final Deprotection Oxidation->Cleavage Final Cycle Crude_Oligo Crude (S)-GNA Oligonucleotide Cleavage->Crude_Oligo HPLC Reverse-Phase HPLC Crude_Oligo->HPLC Pure_Oligo Purified (S)-GNA Oligonucleotide HPLC->Pure_Oligo Hybridization Hybridization with RNA/DNA Pure_Oligo->Hybridization Tm_Measurement Thermal Melting (Tm) Measurement Hybridization->Tm_Measurement Data_Analysis Data Analysis Tm_Measurement->Data_Analysis

Figure 1. Experimental workflow for the synthesis, purification, and analysis of (S)-GNA pairing fidelity.

GNA_Pairing_Fidelity cluster_RNA RNA Pairing cluster_DNA DNA Pairing SGNA (S)-GNA RNA_Stable Stable Duplex (A:T rich) SGNA->RNA_Stable Favored RNA_Unstable Unstable Duplex (G:C rich) SGNA->RNA_Unstable Disfavored DNA_Unstable Unstable Duplex SGNA->DNA_Unstable Highly Disfavored RNA_Rescued Stable Duplex (isoC/isoG) RNA_Unstable->RNA_Rescued Rescued by

Figure 2. Logical relationship of (S)-GNA pairing fidelity with RNA and DNA.

Conclusion

References

A Comparative Guide to the Structural Differences Between (S)-GNA and (R)-GNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycol Nucleic Acid (GNA), an acyclic nucleic acid analogue, presents a fascinating area of study due to its structural simplicity and unique duplex formation properties. The chirality of its propylene (B89431) glycol backbone, designated as either (S) or (R), leads to significant structural and functional differences in the resulting duplexes. This guide provides an objective comparison of (S)-GNA and (R)-GNA duplexes, supported by experimental data, to aid researchers in their exploration of this novel biomolecule.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the properties of (S)-GNA and (R)-GNA duplexes.

Table 1: Thermal Stability (Melting Temperature, Tm) of GNA Duplexes
Duplex TypeSequenceTm (°C)ConditionsReference
(S)-GNA Homoduplex 18-mer (A/T)63.0Not specified[1]
(R)-GNA Homoduplex Not specified>70 (four-helix junction)Not specified[1]
(S)-GNA Homoduplex 15-mer71.0Not specified[2]
(S)-GNA / RNA Heteroduplex 18-mer (with polyU RNA)35.0Not specified[1]
(R)-GNA / RNA Heteroduplex Not specifiedDoes not form stable duplexesNot specified[3]
DNA Homoduplex (control) 18-mer (A/T)40.5Not specified[1]
RNA Homoduplex (control) 18-mer (A/U)42.5Not specified[1]
Table 2: Helical Parameters of (S)-GNA Duplexes (from PDB analysis)

Data for (R)-GNA duplexes is not available as no experimentally determined structure has been deposited in the Protein Data Bank. It is presumed to form a left-handed helix.

ParameterPDB ID: 2JJAPDB ID: 2XC6A-form DNA (typical)B-form DNA (typical)
Helical Handedness Right-handedRight-handedRight-handedRight-handed
Helical Rise (Å/bp) ~2.8~3.12.6 - 3.33.4
Helical Twist (°/bp) ~33~32~33~35
Base Pairs per Turn ~10.9~11.3~11~10.5
Major Groove Width (Å) NarrowNarrowNarrow and deepWide and deep
Minor Groove Width (Å) WideWideWide and shallowNarrow and shallow

Structural and Functional Differences

Experimental evidence has illuminated several key distinctions between the two GNA enantiomers:

  • Duplex Chirality and Stability: (S)-GNA forms a right-handed duplex, while (R)-GNA is presumed to form a left-handed helix.[2] Both (S)-GNA and (R)-GNA form exceptionally stable homoduplexes, with melting temperatures significantly higher than their DNA or RNA counterparts.[1][2][3] This enhanced stability is attributed to a combination of factors including pre-organization of the single strands, favorable stacking interactions, and the inherent flexibility of the acyclic backbone.[4]

  • Heteroduplex Formation: A critical difference lies in their ability to pair with natural nucleic acids. (S)-GNA can form stable heteroduplexes with RNA, particularly in sequences with a low guanine-cytosine (G:C) content.[3] In contrast, (R)-GNA does not form stable duplexes with RNA.[3] Neither enantiomer readily forms duplexes with DNA.[3]

  • Accommodation in RNA Duplexes: When incorporated into small interfering RNA (siRNA), (S)-GNA is well-accommodated within the right-handed RNA helix with minimal structural perturbation.[5][6] Conversely, the incorporation of (R)-GNA disrupts the phosphate (B84403) backbone and weakens the hydrogen bonding of adjacent base pairs.[5][6]

  • Base Pairing Geometry: A universal feature of both (S)- and (R)-GNA is the adoption of a rotated nucleobase orientation, which results in reverse Watson-Crick base pairing.[5][6] This unique geometry is responsible for the observation that GNA-C and GNA-G pairs are not well-tolerated when paired with their canonical counterparts in an RNA strand.[6]

Visualization of Structural Concepts

GNA_Duplex_Chirality cluster_S_GNA (S)-GNA cluster_R_GNA (R)-GNA S_GNA Right-handed Duplex S_RNA Forms Stable Heteroduplex with RNA S_GNA->S_RNA pairs with S_DNA No Stable Heteroduplex with DNA S_GNA->S_DNA does not pair with R_GNA Left-handed Duplex (Presumed) R_RNA No Stable Heteroduplex with RNA R_GNA->R_RNA does not pair with R_DNA No Stable Heteroduplex with DNA R_GNA->R_DNA does not pair with

Caption: Comparison of the duplex handedness and pairing capabilities of (S)-GNA and (R)-GNA.

GNA_Base_Pairing Standard Standard Watson-Crick Guanine Cytosine Standard:f0->Standard:f1 3 H-bonds Reverse Reverse Watson-Crick (GNA) Guanine Cytosine Reverse:f0->Reverse:f1 Rotated Orientation (weaker pairing for G:C)

Caption: Standard vs. Reverse Watson-Crick base pairing observed in GNA duplexes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

X-ray Crystallography
  • Oligonucleotide Synthesis and Purification: GNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.[7] Purification is typically achieved by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions, followed by desalting.[8]

  • Crystallization: The sitting-drop vapor-diffusion method is commonly employed.[8]

    • A solution of the purified GNA oligonucleotide (e.g., 0.5 mg/mL) is mixed with a crystallization solution.

    • Crystallization conditions vary depending on the sequence. For example, a 12-base pair RNA duplex was crystallized in a solution containing 50 mM sodium cacodylate pH 7.0, 700–1500 mM lithium acetate, and 25–30%(v/v) PEG 3350.[8]

    • Plates are incubated at a constant temperature (e.g., 293 K) until crystals form.[8]

  • Data Collection and Structure Determination:

    • Crystals are cryo-cooled and diffraction data is collected at a synchrotron source.

    • The structure is solved using molecular replacement with a suitable search model.[9]

    • Refinement is carried out using software such as Refmac.[9]

NMR Spectroscopy
  • Sample Preparation:

    • Lyophilized GNA oligonucleotides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) to a final concentration of ~0.5-1.0 mM.

    • For experiments observing exchangeable protons, the sample is dissolved in 90% H2O/10% D2O.

  • Data Acquisition:

    • Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • A suite of 2D NMR experiments is typically acquired, including:

      • COSY (Correlation Spectroscopy): To identify through-bond proton-proton couplings.

      • TOCSY (Total Correlation Spectroscopy): To assign protons within the same spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (up to ~5 Å), which is crucial for determining the 3D structure.

  • Structure Calculation:

    • Distance restraints are derived from NOESY cross-peak intensities.

    • Torsion angle restraints can be obtained from coupling constants measured in COSY-type experiments.

    • These experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Purified GNA oligonucleotides are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) to a concentration of approximately 0.5 µM.[9]

    • The solution is heated to 90°C for 3 minutes and then slowly cooled to room temperature to ensure proper duplex formation.[9]

  • Data Acquisition:

    • CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-810).

    • Spectra are typically measured from 320 nm to 200 nm at a constant temperature (e.g., 5°C).[6]

    • A buffer blank spectrum is recorded and subtracted from the sample spectrum.

  • Thermal Denaturation (Melting Studies):

    • To determine the melting temperature (Tm), the CD signal at a fixed wavelength (typically around 260-280 nm) is monitored as the temperature is increased at a constant rate (e.g., 1°C/min).[6]

    • The Tm is the temperature at which 50% of the duplex has denatured.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing melting curves obtained at multiple oligonucleotide concentrations.[8]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Thermodynamic Analysis Synthesis Solid-Phase Synthesis Purification PAGE Purification Synthesis->Purification CD Circular Dichroism (Chirality, Tm, Thermodynamics) Purification->CD NMR NMR Spectroscopy (3D Structure in Solution) Purification->NMR XRay X-ray Crystallography (High-Resolution 3D Structure) Purification->XRay

Caption: General experimental workflow for the analysis of GNA duplexes.

References

Mass Spectrometry Characterization of GNA Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry (MS) characterization of Glycol Nucleic Acid (GNA) oligonucleotides against other well-established nucleic acid analogs, namely Deoxyribonucleic Acid (DNA), Ribonucleic Acid (RNA), and Locked Nucleic Acid (LNA). Due to the emerging nature of GNA, direct comparative experimental data on its mass spectrometric performance is limited. Therefore, this guide leverages established principles of oligonucleotide mass spectrometry to infer and present the expected characteristics of GNA, alongside published data for DNA, RNA, and LNA.

Introduction to GNA and its Analogs

Glycol Nucleic Acid is an artificial nucleic acid analog featuring a flexible glycol backbone in place of the ribose or deoxyribose sugar found in RNA and DNA, respectively.[1] This structural simplicity and the unique acyclic nature of its backbone impart distinct chemical and physical properties to GNA, including high thermal stability in duplexes.[2] Understanding the behavior of GNA under mass spectrometric analysis is crucial for its quality control in synthesis and for its application in therapeutics and diagnostics.

This guide will focus on two primary mass spectrometry techniques used for oligonucleotide analysis: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

Comparative Overview of Oligonucleotide Characteristics for Mass Spectrometry

The inherent structural differences between GNA, DNA, RNA, and LNA are expected to influence their behavior during mass spectrometric analysis. The following table summarizes these key characteristics.

FeatureGlycol Nucleic Acid (GNA) (Predicted)Deoxyribonucleic Acid (DNA)Ribonucleic Acid (RNA)Locked Nucleic Acid (LNA)
Backbone Structure Acyclic, flexible propylene (B89431) glycol phosphodiesterDeoxyribose phosphodiesterRibose phosphodiesterRibose phosphodiester with a methylene (B1212753) bridge
Ionization Efficiency (ESI) Expected to be comparable to other oligonucleotides, potentially influenced by its flexible conformation in solution.Good, forms multiple charged ions.Good, forms multiple charged ions.Good, similar to DNA and RNA.
Adduct Formation Prone to sodium and other cation adducts, similar to other oligonucleotides.Prone to sodium and potassium adducts.Prone to sodium and potassium adducts.Prone to sodium and potassium adducts.
Gas-Phase Stability The flexible backbone may lead to unique gas-phase conformations. Stability against in-source decay is yet to be determined.Generally stable, but susceptible to depurination (loss of a base).The 2'-hydroxyl group can influence fragmentation pathways.The locked structure enhances stability, leading to less fragmentation compared to DNA.[3]
Typical Fragmentation (CID) Expected to show predominantly backbone cleavage due to the acyclic nature. The absence of a cyclic sugar may suppress base loss compared to DNA.Backbone cleavage and significant neutral base loss, especially for purines.Backbone cleavage (c- and y-type ions are common).Primarily backbone cleavage with minimal base loss.[3]

Experimental Protocols for Mass Spectrometry Analysis

The following are generalized protocols for the mass spectrometric analysis of oligonucleotides, which can be adapted for GNA.

Proper sample preparation is critical to minimize adduct formation and obtain high-quality spectra.

  • Desalting: Oligonucleotide samples synthesized with salt counter-ions (e.g., Na+) must be desalted. This can be achieved by:

  • Sample Dilution: Dilute the desalted oligonucleotide in a solvent compatible with the chosen ionization method.

    • For ESI-MS: A solution of 50:50 (v/v) acetonitrile (B52724)/water with an ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) is common.[4]

    • For MALDI-TOF MS: The oligonucleotide is mixed with a matrix solution, such as 3-hydroxypicolinic acid (3-HPA).[5]

LC-MS is a powerful technique for analyzing the purity and identity of oligonucleotides.[6]

  • Chromatography: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is commonly used.

    • Column: A C18 column suitable for oligonucleotide analysis.

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., HFIP/TEA).

    • Mobile Phase B: Organic solvent like methanol (B129727) or acetonitrile with the same ion-pairing agent.

    • Gradient: A gradient from low to high organic phase concentration to elute the oligonucleotides.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Negative ion mode is preferred due to the anionic phosphodiester backbone.

    • Data Acquisition: Full scan mode to detect the multiply charged ions of the intact oligonucleotide. Tandem MS (MS/MS) is used for fragmentation and sequence analysis.

MALDI-TOF is a rapid method for determining the molecular weight of oligonucleotides.[5]

  • Matrix Preparation: A common matrix is a saturated solution of 3-HPA in 50:50 (v/v) acetonitrile/water, often with an additive like ammonium citrate (B86180) to reduce sodium adducts.

  • Spotting: A small volume of the oligonucleotide solution is mixed with the matrix solution and spotted onto the MALDI target plate. The mixture is allowed to air-dry to form crystals.

  • Mass Spectrometry:

    • Ionization Mode: Typically negative ion mode.

    • Analyzer: The time-of-flight analyzer measures the mass-to-charge ratio of the ions.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the oligonucleotide ions to confirm their sequence. Collision-Induced Dissociation (CID) is the most common fragmentation method.

  • DNA Fragmentation: Characterized by both backbone cleavage (yielding a-, b-, c-, d-, w-, x-, y-, and z-type ions) and the facile loss of nucleobases.[7]

  • RNA Fragmentation: The presence of the 2'-hydroxyl group leads to more prominent backbone cleavage, particularly yielding c- and y-type ions.

  • LNA Fragmentation: The rigid structure of LNA results in predominantly backbone cleavage with very little base loss compared to DNA.[3]

  • GNA Fragmentation (Predicted): Due to its flexible, acyclic backbone, GNA is expected to primarily undergo backbone cleavage. The absence of the furanose ring might make the glycosidic bond more stable under CID conditions, leading to less base loss than observed for DNA. The specific fragmentation pathways will depend on the collision energy and charge state of the precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start Oligonucleotide Synthesis Product desalt Desalting (e.g., Ethanol Precipitation) start->desalt dissolve Dissolution in MS-compatible solvent desalt->dissolve lc_ms LC-MS (ESI) (Purity & Identity) dissolve->lc_ms maldi MALDI-TOF MS (Molecular Weight) dissolve->maldi msms Tandem MS (CID) (Sequence Verification) lc_ms->msms deconvolution Deconvolution of ESI spectra lc_ms->deconvolution mw_confirm Molecular Weight Confirmation maldi->mw_confirm seq_analysis Fragmentation Analysis msms->seq_analysis deconvolution->mw_confirm

Caption: Experimental workflow for GNA oligonucleotide characterization.

therapeutic_pathway cluster_cell Target Cell gna_drug GNA Antisense Oligonucleotide target_mrna Target mRNA gna_drug->target_mrna Hybridization degradation mRNA Degradation gna_drug->degradation ribosome Ribosome target_mrna->ribosome Translation target_mrna->degradation protein Disease-causing Protein ribosome->protein Disease Phenotype Disease Phenotype protein->Disease Phenotype Therapeutic Effect Therapeutic Effect degradation->Therapeutic Effect

References

GNA vs. TNA: A Comparative Guide for Researchers in RNA Progenitor and Xeno-Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of xeno-nucleic acids (XNAs) is paramount for advancing fields from synthetic biology to therapeutics. This guide provides a detailed, objective comparison of two prominent RNA progenitors: glycol nucleic acid (GNA) and threose nucleic acid (TNA). We present a comprehensive analysis of their structural, biophysical, and functional properties, supported by experimental data and detailed methodologies.

At a Glance: GNA vs. TNA

FeatureGlycol Nucleic Acid (GNA)Threose Nucleic Acid (TNA)
Backbone Structure Acyclic, 3-carbon propylene (B89431) glycol units linked by 2'-3' phosphodiester bonds.[1]4-carbon threofuranosyl sugar ring linked by 2'-3' phosphodiester bonds.[2]
Duplex Formation (Self-Pairing) Forms highly stable antiparallel duplexes.[1][3]Forms stable antiparallel duplexes.[2]
Cross-Pairing with DNA Does not form stable duplexes with DNA.[3]Forms stable duplexes with DNA.[2]
Cross-Pairing with RNA (S)-GNA forms stable heteroduplexes with RNA, particularly in sequences with low G:C content.[3]Forms stable duplexes with RNA.[2]
Cross-Pairing with Each Other GNA and TNA do not form stable duplexes with each other.[2]GNA and TNA do not form stable duplexes with each other.[2]
Thermal Stability (Tm) GNA-GNA duplexes are significantly more stable than DNA-DNA and RNA-RNA duplexes of the same sequence.[3][4]TNA-TNA duplex stability is comparable to DNA-DNA duplexes. TNA-DNA duplex stability is highly dependent on purine (B94841) content.[5]
Nuclease Resistance Shows increased resistance to 3'-exonuclease-mediated degradation.[6]Completely resistant to nuclease digestion.[2]
Enzymatic Synthesis Template-dependent enzymatic synthesis of DNA on a GNA template has been demonstrated.[4]Engineered polymerases can synthesize TNA from a DNA template and reverse transcribe TNA to DNA.[2]
Functional Potential Investigated for antisense therapy due to stable duplex formation with RNA. No catalytic GNA (GNAzymes) or GNA aptamers have been reported to date.[7]TNA aptamers with high affinity and specificity for various targets have been developed through in vitro selection (SELEX).[2]

Structural and Biophysical Properties

Duplex Stability and Specificity

Glycol nucleic acid (GNA) is distinguished by its simple, acyclic backbone composed of repeating propylene glycol units linked by phosphodiester bonds.[1] This minimalist structure leads to the formation of exceptionally stable antiparallel duplexes with itself, exhibiting higher thermal melting temperatures (Tm) than corresponding DNA or RNA duplexes.[3][4] However, this structural simplicity also imposes limitations on its pairing capabilities. GNA does not form stable duplexes with DNA.[3] Interestingly, the (S)-enantiomer of GNA can form stable heteroduplexes with RNA, particularly in sequences with a low guanine-cytosine (G:C) content.[3]

Threose nucleic acid (TNA), with its four-carbon threofuranosyl sugar backbone, demonstrates greater versatility in its pairing behavior.[2] TNA can form stable antiparallel duplexes with itself, as well as with both DNA and RNA.[2] The thermal stability of TNA:DNA duplexes is notably dependent on the purine content of the TNA strand. Duplexes with a high TNA purine content exhibit greater stability than their DNA:DNA or RNA:DNA counterparts, while those with low TNA purine content are less stable.[1][5]

A crucial finding in the study of RNA progenitors is that GNA and TNA do not cross-pair to form stable duplexes.[2] This lack of interoperability suggests that they were unlikely to have been sequential polymers in the prebiotic evolution of RNA.

Nuclease Resistance

A key advantage of both GNA and TNA over natural nucleic acids is their enhanced resistance to nuclease degradation. The modified backbones of these XNAs are not readily recognized by the enzymes that degrade DNA and RNA. GNA has been shown to have increased resistance to 3'-exonuclease-mediated degradation.[6] TNA exhibits an even more pronounced resistance, being completely refractory to nuclease digestion.[2] This high level of biostability makes TNA a particularly attractive candidate for in vivo applications, such as aptamer-based therapeutics.

Functional Capabilities

Enzymatic Synthesis and Manipulation

The ability to synthesize and replicate genetic material is a fundamental requirement for any progenitor of RNA. Significant progress has been made in the enzymatic synthesis of both GNA and TNA. For GNA, template-dependent synthesis of DNA on a GNA template has been achieved using certain DNA polymerases.[4]

The field of TNA has seen more extensive development in this area, with the engineering of specialized polymerases. These enzymes are capable of transcribing DNA into TNA and, importantly, reverse transcribing TNA back into DNA.[2] This bidirectional information transfer is a critical component for enabling the in vitro evolution of functional TNA molecules.

Catalytic Activity and Aptamers

The discovery of ribozymes (catalytic RNA) is a cornerstone of the "RNA world" hypothesis. Consequently, the potential for catalytic activity in RNA progenitors is of great interest. To date, there have been no reports of GNA-based enzymes (GNAzymes) or the successful in vitro selection of GNA aptamers. While GNA's ability to form stable duplexes with RNA makes it a candidate for applications like antisense therapy, its potential for forming complex tertiary structures with catalytic or binding functions remains undemonstrated.[7]

In contrast, the development of TNA-specific polymerases has enabled the use of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to generate TNA aptamers. These aptamers have been shown to bind to a variety of targets with high affinity and specificity, demonstrating that the TNA scaffold can fold into complex three-dimensional structures capable of molecular recognition.[2]

Experimental Protocols

Solid-Phase Synthesis of GNA and TNA Oligonucleotides

Objective: To chemically synthesize GNA and TNA oligonucleotides using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

Methodology:

  • Monomer Preparation: Synthesize GNA and TNA phosphoramidite monomers for the four standard nucleobases (A, C, G, T) according to established protocols.

  • Solid Support: Utilize a controlled pore glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Addition of the next phosphoramidite monomer and an activator (e.g., tetrazole) to the deprotected 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone using a basic solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Denaturation (Melting Temperature) Analysis

Objective: To determine the melting temperature (Tm) of GNA and TNA duplexes.

Methodology:

  • Sample Preparation: Anneal complementary single-stranded oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Collection: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the midpoint of the transition in the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of GNA and TNA oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Labeling: Label the 5' end of the GNA, TNA, and control DNA/RNA oligonucleotides with a radioactive (e.g., 32P) or fluorescent tag.

  • Nuclease Digestion: Incubate the labeled oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate a biological environment) at 37°C.

  • Time Course: Remove aliquots of the reaction at various time points (e.g., 0, 1, 4, 24 hours).

  • Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching buffer (e.g., containing EDTA and formamide).

  • Gel Electrophoresis: Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the bands using autoradiography or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation.

Visualizing the Pathways

GNA_TNA_Synthesis cluster_GNA GNA Monomer Synthesis cluster_TNA TNA Monomer Synthesis GNA_start Propylene Glycol Derivative GNA_coupling Coupling Reaction GNA_start->GNA_coupling GNA_nuc Nucleobase GNA_nuc->GNA_coupling GNA_prot Protection & Phosphitylation GNA_coupling->GNA_prot GNA_phosphoramidite GNA Phosphoramidite GNA_prot->GNA_phosphoramidite TNA_start Threose Sugar Derivative TNA_glycosylation Glycosylation TNA_start->TNA_glycosylation TNA_nuc Nucleobase TNA_nuc->TNA_glycosylation TNA_prot Protection & Phosphitylation TNA_glycosylation->TNA_prot TNA_phosphoramidite TNA Phosphoramidite TNA_prot->TNA_phosphoramidite

Chemical synthesis workflow for GNA and TNA phosphoramidite monomers.

SELEX_Workflow start Initial DNA Library (Random Sequences) transcription Transcription to TNA Library (Engineered Polymerase) start->transcription binding Incubation with Target Molecule transcription->binding partition Partitioning: Bound vs. Unbound binding->partition elution Elution of Bound TNA partition->elution Collect Bound rt Reverse Transcription to DNA (Engineered Polymerase) elution->rt amplification PCR Amplification of DNA rt->amplification next_round Enriched DNA Pool for Next Round amplification->next_round next_round->transcription Repeat Cycles

In vitro selection (SELEX) workflow for the development of TNA aptamers.

Conclusion

Both GNA and TNA offer compelling advantages over natural nucleic acids, particularly in terms of their enhanced stability. TNA's ability to be enzymatically synthesized and evolved into functional aptamers positions it as a powerful tool for applications in diagnostics and therapeutics. GNA, with its exceptional duplex stability, holds promise for antisense applications and the development of novel biomaterials. The distinct properties of these two RNA progenitors highlight the diverse possibilities within the field of xeno-nucleic acids and underscore the importance of continued research into their unique capabilities.

References

GNA Modification Enhances siRNA Potency and Safety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe small interfering RNA (siRNA) therapeutics is paramount. A promising advancement in this field is the incorporation of Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog, into siRNA duplexes. This guide provides an objective comparison of GNA-modified siRNAs with their unmodified counterparts, supported by experimental data, to highlight the significant impact of this chemical modification on siRNA performance.

Glycol Nucleic Acid (GNA) modification has emerged as a key strategy in optimizing siRNA therapeutics, demonstrating the potential to enhance potency, increase stability, and improve the safety profile of these gene-silencing molecules.[1][2][3] The right-handed stereoisomer, (S)-GNA, in particular, has been shown to be well-accommodated within the RNA duplex, leading to favorable outcomes in both preclinical and clinical development.[1][2][3][4][5]

Enhanced Potency and Nuclease Resistance

Experimental evidence indicates that the incorporation of (S)-GNA into siRNA duplexes can lead to a significant improvement in gene-silencing activity. Studies have shown that siRNAs modified with (S)-GNA exhibit greater in vitro potencies compared to identical sequences containing the left-handed (R)-GNA isomer.[1][3][4][5] In some instances, a walk of (S)-GNA along the guide and passenger strands of a GalNAc-conjugated siRNA targeting mouse transthyretin (TTR) resulted in an approximate 2-fold improvement in in vitro potency.[4][5] This enhanced potency is attributed, in part, to the increased resistance of GNA-modified oligonucleotides to degradation by 3'-exonucleases.[1][2][3]

The unique structural properties of GNA contribute to its favorable impact on siRNA function. GNA nucleotides adopt a rotated nucleobase orientation, pairing with complementary RNA in a reverse Watson-Crick mode.[1][2][3] While this can present challenges for stable pairing with canonical guanine (B1146940) (G) and cytosine (C) ribonucleotides, the development of novel (S)-GNA isocytidine (B125971) (isoC) and isoguanosine (B3425122) (isoG) has successfully addressed this limitation, enabling stable base-pairing.[1][2][3][6][7]

Mitigating Off-Target Effects for Improved Safety

Comparative Performance Data

To provide a clear overview of the advantages of GNA modification, the following tables summarize key performance data from comparative studies.

Performance Metric Unmodified siRNA (S)-GNA Modified siRNA Reference
In Vitro Potency BaselineUp to 2-fold improvement[4][5]
Nuclease Resistance Susceptible to 3'-exonuclease degradationIncreased resistance[1][2][3]
Off-Target Effects Prone to seed-mediated off-target effectsMitigated off-target effects through seed-pairing destabilization[1][2][3][6]
In Vivo Potency VariableMaintained and often potent[1][2][3][4][5]
Clinical Safety Potential for off-target related toxicityImproved safety profile demonstrated in humans[1][2][3]

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the impact of GNA modification on siRNA potency.

Synthesis of GNA-Modified siRNAs

The synthesis of GNA-modified siRNAs involves standard solid-phase oligonucleotide synthesis protocols with the incorporation of GNA phosphoramidite (B1245037) building blocks. Specific protocols for the synthesis of (S)-GNA-isocytidine and (S)-GNA-isoguanosine phosphoramidites have been developed to enable their incorporation into siRNA sequences.[7] The synthesis process typically involves the following key steps:

  • Solid Support Functionalization: A solid support resin is functionalized with the first nucleoside.

  • Iterative Coupling Cycles: The oligonucleotide is synthesized in a 3' to 5' direction through repeated cycles of deprotection, coupling of the next phosphoramidite (either standard RNA or GNA-modified), capping, and oxidation.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final GNA-modified siRNA product is purified, typically using high-performance liquid chromatography (HPLC).

In Vitro Potency Assessment

The gene-silencing potency of GNA-modified siRNAs is typically assessed in cell culture models. A common workflow includes:

  • Cell Culture: A relevant cell line expressing the target gene is cultured under standard conditions.

  • Transfection: The GNA-modified siRNA and a control (unmodified) siRNA are transfected into the cells using a suitable transfection reagent.

  • Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for siRNA-mediated gene silencing.

  • Gene Expression Analysis: The level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The protein levels of the target gene can also be assessed by methods such as Western blotting or ELISA.

  • IC50 Determination: A dose-response curve is generated by transfecting cells with a range of siRNA concentrations to determine the half-maximal inhibitory concentration (IC50), a measure of potency.

In Vivo Efficacy Evaluation

The in vivo performance of GNA-modified siRNAs is evaluated in animal models, often mice. A typical study design involves:

  • Animal Model: An appropriate animal model for the disease or gene of interest is selected.

  • siRNA Administration: The GNA-modified siRNA, often conjugated to a targeting ligand like N-acetylgalactosamine (GalNAc) for liver delivery, is administered to the animals (e.g., via subcutaneous injection).[1][4][5]

  • Tissue Collection: At specified time points after administration, tissues of interest (e.g., liver) are collected.

  • Gene Expression Analysis: The level of the target mRNA in the collected tissues is quantified using RT-qPCR to determine the extent and duration of gene silencing.

  • Pharmacokinetic and Pharmacodynamic Analysis: The levels of the siRNA in tissues and its effect on the target gene are measured over time to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[7]

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the RNA interference pathway and a typical experimental workflow for evaluating GNA-modified siRNA potency.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex (GNA-modified) Dicer Dicer dsRNA->Dicer Processing siRNA_unwound Unwound siRNA Dicer->siRNA_unwound RISC_loading RISC Loading siRNA_unwound->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degraded_mRNA Degraded mRNA Cleavage->Degraded_mRNA

Caption: The RNA interference (RNAi) pathway initiated by a GNA-modified siRNA duplex.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis GNA-modified siRNA Synthesis Purification Purification (HPLC) Synthesis->Purification QC Quality Control (Mass Spec, etc.) Purification->QC Cell_Culture Cell Culture QC->Cell_Culture Transfection Transfection Cell_Culture->Transfection Gene_Expression Gene Expression Analysis (RT-qPCR, Western Blot) Transfection->Gene_Expression IC50 IC50 Determination Gene_Expression->IC50 Animal_Model Animal Model IC50->Animal_Model Administration siRNA Administration Animal_Model->Administration Tissue_Collection Tissue Collection Administration->Tissue_Collection PK_PD PK/PD Analysis Tissue_Collection->PK_PD

Caption: A typical experimental workflow for the evaluation of GNA-modified siRNA potency.

References

Safety Operating Guide

Proper Disposal of (S)-GNA-U-phosphoramidite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists engaged in drug development must adhere to stringent safety protocols, particularly concerning the handling and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of (S)-GNA-U-phosphoramidite, a monophosphate nucleoside analogue. Following these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While an SDS for this compound was not individually located, the following precautions are based on data for similar phosphoramidite (B1245037) compounds.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and dust.
Hand Protection Appropriate protective gloves.[1]Prevents skin contact.
Body Protection Protective clothing.[1]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved dust mask.[1]Recommended if dust formation is likely.

Handling and Storage of Waste: Proper handling and storage of this compound waste are crucial to minimize risks.

GuidelineProcedure
Ventilation Always handle in a well-ventilated area.[2][3]
Ignition Sources Remove all sources of ignition. Use non-sparking tools.[2][3]
Container Keep waste in a suitable, tightly closed, and properly labeled container for disposal.[1][2][3]
Segregation Store waste containers apart from incompatible materials.[2][3]

Step-by-Step Disposal Procedures

The disposal of this compound and associated materials should be conducted systematically. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first critical step.

Waste TypeCollection Procedure
Solid Waste Collect unused or expired this compound powder in a designated, clearly labeled, and sealed waste container.[1]
Contaminated Labware Items such as gloves, absorbent pads, and weighing papers that have come into contact with the chemical should be collected in a separate, labeled container for contaminated solid waste.[1]
Liquid Waste Solutions containing this compound should be collected in a designated, sealed container for liquid chemical waste. Do not discharge to sewer systems.[2][3]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Spill TypeCleanup Procedure
Solid Spill Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1]
Liquid Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed container for disposal.[1]

Step 3: Final Disposal

The ultimate disposal of this compound waste must be handled by licensed professionals.

Disposal MethodDescription
Licensed Chemical Destruction The material can be disposed of by removal to a licensed chemical destruction plant.[2][3]
Controlled Incineration Controlled incineration with flue gas scrubbing is another acceptable method.[2][3]

All disposal activities must be in accordance with federal, state, and local regulations.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid this compound Waste D Labeled Solid Waste Container A->D B Contaminated Labware (Gloves, etc.) E Labeled Contaminated Sharps/Labware Container B->E C Liquid this compound Waste F Labeled Liquid Waste Container C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H Licensed Waste Disposal Contractor G->H I Controlled Incineration or Chemical Destruction H->I

Figure 1. Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for (S)-GNA-U-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-GNA-U-phosphoramidite, a monophosphate nucleoside used in oligonucleotide synthesis.[1][2] Adherence to these protocols is vital for ensuring the safety of laboratory personnel and protecting the environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[3][4][5] The recommended PPE is detailed below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Face ShieldRecommended when there is a splash hazard.[3]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly.[3]
Laboratory CoatA laboratory coat must be worn.[3]
Protective ClothingChoose body protection based on the concentration and amount of the substance at the specific workplace.[3]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or dust is generated.[3]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel. Phosphoramidites are sensitive to moisture and air.[5][6]

Handling Precautions:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Keep the container tightly sealed to prevent moisture and air exposure.[3][5]

Storage Conditions:

  • Store in a dry, well-ventilated area.[3][5]

  • The recommended storage temperature is -20°C.[1][3]

  • Protect from heat and store away from oxidizing agents.[3][5]

Disposal Plan: Deactivation and Waste Management

Do not dispose of this compound or its waste into drains or the environment.[3][4] The primary method for safe disposal involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste.[4]

Experimental Protocol for Deactivation: This protocol is intended for small quantities of expired or unused this compound solid waste or residues in empty containers.[4]

  • Preparation : Perform all operations within a certified chemical fume hood and wear all necessary PPE.[4]

  • Dissolution : Carefully dissolve the solid waste in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[4]

  • Quenching/Hydrolysis : Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite (B1245037) to a 5% aqueous solution of sodium bicarbonate. The weak basic condition helps to neutralize any acidic byproducts.[4]

  • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[4]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]

  • Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

  • After inhalation: Move the person to fresh air and consult a doctor if complaints arise.

  • After skin contact: Immediately wash with water and soap and rinse thoroughly.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: Rinse the mouth. Do not induce vomiting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep Don Appropriate PPE check_hood Verify Fume Hood Operation prep->check_hood gather Gather Materials check_hood->gather weigh Weigh Phosphoramidite gather->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Synthesis dissolve->reaction collect_waste Collect Waste reaction->collect_waste deactivate Deactivate via Hydrolysis collect_waste->deactivate dispose Dispose as Hazardous Waste deactivate->dispose clean Clean Work Area dispose->clean remove_ppe Remove PPE clean->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。